molecular formula C7H13NO B1422432 3-Oxa-7-azabicyclo[3.3.1]nonane CAS No. 280-75-1

3-Oxa-7-azabicyclo[3.3.1]nonane

Cat. No.: B1422432
CAS No.: 280-75-1
M. Wt: 127.18 g/mol
InChI Key: DTGDMYHJFTVULL-UHFFFAOYSA-N
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Description

3-Oxa-7-azabicyclo[3.3.1]nonane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-oxa-7-azabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-2-8-3-7(1)5-9-4-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDMYHJFTVULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679036
Record name 3-Oxa-7-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-75-1
Record name 3-Oxa-7-azabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Oxa-7-azabicyclo[3.3.1]nonane: Structural Dynamics and Synthetic Utility

[1][3][4][5]

Executive Summary

The 3-oxa-7-azabicyclo[3.3.1]nonane core (CAS 280-75-1) represents a critical structural variation of the bispidine (3,7-diazabicyclo[3.3.1]nonane) scaffold.[1] Characterized by a rigid bicyclic framework with bridgehead carbons at positions 1 and 5, this molecule features an oxygen atom at position 3 and a nitrogen atom at position 7.[1][2][3]

Key Value Proposition:

  • Bioisosterism: It serves as a lipophilic and pKa-modulating bioisostere of bispidine.[1][2][3] Replacing one amine with an ether oxygen eliminates one basic center, reducing the risk of lysosomal trapping and improving oral bioavailability.[2][3]

  • Vectorial Rigidity: The rigid [3.3.1] framework locks substituents into precise spatial orientations, making it ideal for probing G-protein coupled receptors (GPCRs) and ion channels (e.g., hERG, Na+ channels).[1][2][3]

Structural & Conformational Analysis

The Chair-Chair vs. Boat-Chair Equilibrium

Unlike the adamantane cage, the bicyclo[3.3.1]nonane system possesses conformational flexibility.[1][2] The 3-oxa-7-aza analog exists in a dynamic equilibrium primarily governed by transannular interactions.[1][3]

  • Chair-Chair (CC) Conformer: Ideally the most stable, but suffers from severe non-bonded repulsion between the lone pairs of the heteroatoms at positions 3 and 7 (endo-endo orientation).[1][2] This is often termed the "Hockey Stick" effect or repulsive dipole interaction.[1][2][3]

  • Chair-Boat (CB) / Boat-Chair (BC) Conformer: To relieve the transannular repulsion, one of the rings (typically the one bearing the bulkier substituent or the nitrogen ring) flips into a boat conformation.[1][2]

Thermodynamic Insight: Computational studies (MP4/6-31G level) indicate a minimal energy difference (

13123
Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 127.19 g/mol Fragment-based drug discovery (FBDD) friendly.[1][3]
LogP (Predicted) ~0.1Lower than carbocyclic analogs; good solubility.[1][2][3]
H-Bond Acceptors 2 (O3, N7)Dual interaction points for receptor binding.[1][2][3]
H-Bond Donors 1 (NH, if unsubstituted)Versatile derivatization point.[1][2][3]
Basicity (pKa) ~9.0 (Secondary Amine)Physiological ionization; lower than bispidine (~10-11).[1][2][3]

Synthetic Methodologies

The construction of the 3-oxa-7-azabicyclo[3.3.1]nonane skeleton relies on the Double Mannich Condensation , a robust reaction that assembles the bicyclic core in a single or two-step sequence.[1]

Retrosynthetic Analysis

The most efficient route disconnects the molecule at the nitrogen bridge, utilizing a pre-formed oxygen-containing ring (tetrahydro-4H-pyran-4-one) as the scaffold for the Mannich closure.[1]

Synthesiscluster_0PrecursorsPyranoneTetrahydro-4H-pyran-4-one(Core Scaffold)IntermediateDouble MannichCondensationPyranone->IntermediateAminePrimary Amine(R-NH2)Amine->IntermediateFormaldehydeParaformaldehyde(C1 Source)Formaldehyde->IntermediateProductN-Substituted3-oxa-7-azabicyclo[3.3.1]nonan-9-oneIntermediate->Product AcOH, MeOHRefluxFinal3-Oxa-7-azabicyclo[3.3.1]nonaneProduct->Final Wolff-KishnerReduction

Figure 1: Synthetic pathway for the assembly of the 3-oxa-7-azabicyclo[3.3.1]nonane core via double Mannich condensation.[1]

Detailed Experimental Protocol

Objective: Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one . Rationale: The benzyl group acts as a versatile protecting group that can be removed via hydrogenolysis to yield the secondary amine.[2][3]

Reagents:

  • Tetrahydro-4H-pyran-4-one (10 mmol)[1][3]

  • Benzylamine (10 mmol)[1][2][3]

  • Paraformaldehyde (22 mmol, excess)[1][2][3]

  • Glacial Acetic Acid (1.2 eq)[1][2][3]

  • Methanol (Solvent)[1][2][3]

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 g, 10 mmol) in methanol (20 mL).

  • Amine Addition: Add benzylamine (1.07 g, 10 mmol) followed by glacial acetic acid (0.7 mL). Stir at room temperature for 15 minutes to allow imine formation equilibrium.

  • Mannich Closure: Add paraformaldehyde (0.66 g, 22 mmol). The use of paraformaldehyde ensures a slow release of formaldehyde, reducing polymerization side reactions.[2][3]

  • Reflux: Heat the mixture to reflux (65°C) for 4-6 hours. Monitor reaction progress via TLC (SiO2, 5% MeOH in DCM). The product typically appears as a new spot with lower Rf than the starting amine.[2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove methanol.[1][2][3]

    • Dilute the residue with water (20 mL) and basify to pH >10 using 1N NaOH.[1][2][3] Critical: The free base must be generated to extract into the organic phase.[1][2][3]

    • Extract with Dichloromethane (3 x 20 mL).[1][2][3]

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate.[1][2][3]

  • Purification: The crude residue is often a viscous oil.[1][2][3] Purify via flash column chromatography (Hexanes:Ethyl Acetate 3:1) or recrystallize the hydrochloride salt from Ethanol/Ether.[1][2][3]

Self-Validation Check:

  • 1H NMR (CDCl3): Look for the diagnostic bridgehead protons (H1, H5) around 2.5-3.0 ppm and the AB system of the bridging methylenes (H6, H8) and (H2, H4).[1][2][3] The benzylic CH2 usually appears as a singlet ~3.5 ppm.[1][2][3]

Medicinal Chemistry Applications

Antiarrhythmic Agents (Class III)

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold has been extensively explored as a template for Class III antiarrhythmic drugs.[1][3]

  • Mechanism: These agents block potassium channels (specifically

    
    ).[1][2][3]
    
  • SAR Insight: The distance between the basic nitrogen (N7) and the aromatic pharmacophore attached to it is critical.[1][2][3] The rigid bicyclic cage mimics the spatial arrangement found in Tedisamil , but the oxygen substitution modulates the lipophilicity, reducing CNS side effects compared to the purely nitrogenous analogs.[2][3]

Orexin Receptor Antagonists

Recent patent literature (WO2013050938) highlights the utility of 9-oxa-3,7-diazabicyclo and related 3-oxa-7-aza scaffolds in developing Orexin-1 and Orexin-2 receptor antagonists.[1]

  • Therapeutic Area: Sleep disorders, anxiety, and addiction.[1][2][3][4]

  • Design Logic: The scaffold acts as a central spacer, orienting two aromatic wings (one on N7, one linked to the C9 position or C1/C5) to engage hydrophobic pockets in the GPCR transmembrane domain.[2][3]

Conformational Mapping

The scaffold is used to map the "active volume" of receptors.[2][3] Because the distance between the O3 and N7 atoms is fixed (approx 2.8 - 3.2 Å depending on conformation), it serves as a "molecular ruler" to test pharmacophore models requiring specific donor-acceptor distances.[1][2][3]

SARScaffold3-Oxa-7-azabicyclo[3.3.1]nonaneCore ScaffoldN7N7 Position:Basic Center & Linker(Modulates pKa & Solubility)Scaffold->N7 Principal attachment pointfor pharmacophoresO3O3 Position:H-Bond Acceptor(Reduces Lipophilicity)Scaffold->O3 Bioisosteric replacementfor N (Bispidine)C9C9 Position:Ketone/Alcohol/Methylene(Geometric Spacer)Scaffold->C9 Stereochemical control(endo/exo substituents)

Figure 2: Structure-Activity Relationship (SAR) map of the scaffold.[1][3]

References

  • Synthesis and Conformational Analysis: Juaristi, E., et al. "Conformational preference in 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones."[1][3] Journal of Organic Chemistry.

  • Antiarrhythmic Applications: Barnes, B. J., et al. "Synthesis and antiarrhythmic properties of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonanes and 3-oxa analogs."[1][3] Journal of Medicinal Chemistry.

  • Orexin Antagonists: Boss, C., et al. "3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives."[1][2][3][4] World Intellectual Property Organization (WO2013050938).[1][2][3]

  • General Synthesis: Berlin, K. D., et al. "Synthesis of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones."[1][3] Journal of Organic Chemistry.

  • PubChem Compound Summary: "3-Oxa-7-azabicyclo[3.3.1]nonane."[1][3][5] National Center for Biotechnology Information.[1][2][3] [1][2][3]

3-Oxa-7-azabicyclo[3.3.1]nonane CAS number 280-75-1

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxa-7-azabicyclo[3.3.1]nonane (CAS 280-75-1) represents a privileged bicyclic scaffold in modern medicinal chemistry. Distinct from its 3,7-diaza analog (bispidine), this heterocycle introduces an oxygen atom into the bicyclic framework, altering hydrogen bond acceptor (HBA) vectors and lipophilicity profiles (LogP) while maintaining a rigid, defined spatial geometry.

This guide details the physicochemical architecture, synthetic pathways, and therapeutic utility of the scaffold. It is particularly relevant for programs targeting GPR119 agonists (metabolic disorders) and Class III antiarrhythmics (ion channel modulation), where the "chair-chair" conformation of the [3.3.1] system provides a critical structural constraint for receptor selectivity.

Part 1: Chemical Architecture & Physicochemical Profile

Structural Geometry & Numbering

The 3-oxa-7-azabicyclo[3.3.1]nonane core consists of two fused six-membered rings: a piperidine ring and a tetrahydropyran ring, sharing positions 1 and 5.

  • Numbering Convention:

    • Bridgeheads: C1, C5

    • Oxa-Ring: O3 (Position 3)

    • Aza-Ring: N7 (Position 7)

    • Bridge: C9

Conformational Analysis

The scaffold exists primarily in a Chair-Chair (CC) conformation, which minimizes torsional strain. However, the presence of substituents at N7 or C9 can induce a Chair-Boat (CB) transition to relieve transannular steric interactions (specifically the "hockey-stick" effect observed in 3,7-dihetero systems).

  • Chair-Chair (CC): The thermodynamically preferred state for the unsubstituted core. The lone pairs of O3 and N7 are directed away from the bridge, minimizing repulsion.

  • Chair-Boat (CB): Accessible (~1.5 kcal/mol higher energy) but often stabilized in ligand-receptor complexes where the N7 substituent requires specific vector alignment.

Table 1: Physicochemical Properties (Predicted & Experimental)

PropertyValueContext
Molecular Formula C₇H₁₃NOCore Scaffold
Molecular Weight 127.19 g/mol Free Base
pKa (Conjugate Acid) ~9.2 - 9.8Typical for secondary cyclic amines
LogP ~0.2 - 0.5Lower than bispidine due to ether oxygen
Boiling Point ~200°C (Predicted)Often handled as HCl or Oxalate salt
H-Bond Donors/Acceptors 1 / 2N-H (Donor), O & N (Acceptors)

Part 2: Synthetic Methodology

The most robust route to CAS 280-75-1 employs a Double Mannich Condensation , utilizing a tetrahydropyran-4-one precursor to install the oxygen atom ab initio, followed by reduction.

Pathway Visualization

Synthesis_Pathway Start Tetrahydropyran-4-one (Precursor) Intermediate 7-Benzyl-3-oxa-7-azabicyclo [3.3.1]nonan-9-one Start->Intermediate AcOH, MeOH, Reflux Reagents Benzylamine + CH2O (Double Mannich) Reagents->Intermediate Product_Bn 7-Benzyl-3-oxa-7-azabicyclo [3.3.1]nonane Intermediate->Product_Bn Reduction Reduction Wolff-Kishner (N2H4 / KOH) Reduction->Product_Bn Final 3-Oxa-7-azabicyclo [3.3.1]nonane (CAS 280-75-1) Product_Bn->Final Deprotection Deprotection H2 / Pd-C (Hydrogenolysis) Deprotection->Final

Figure 1: Synthetic route via Double Mannich Condensation and Wolff-Kishner Reduction.

Detailed Protocol: The "Double Mannich" Route

Step 1: Construction of the Bicyclic Ketone

  • Reagents: Tetrahydropyran-4-one (1.0 eq), Benzylamine (1.0 eq), Paraformaldehyde (2.2 eq), Glacial Acetic Acid (1.1 eq), Methanol.

  • Procedure:

    • Dissolve paraformaldehyde in methanol with gentle heating to depolymerize.

    • Add benzylamine and acetic acid; stir for 15 minutes.

    • Add tetrahydropyran-4-one dropwise.

    • Reflux the mixture for 4–6 hours. The solution will darken as the Mannich base forms.

    • Workup: Evaporate solvent. Basify residue with 10% NaOH. Extract with dichloromethane (DCM).

    • Purification: Recrystallize the crude solid from ethanol/ether to yield 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one .

Step 2: Deoxygenation (Wolff-Kishner Reduction)

  • Rationale: To obtain the parent nonane (CAS 280-75-1), the C9 ketone must be removed.

  • Reagents: Hydrazine hydrate (excess), KOH, Triethylene glycol.

  • Procedure:

    • Combine the ketone intermediate with hydrazine hydrate and KOH in triethylene glycol.

    • Heat to 120°C for 2 hours (hydrazone formation).

    • Raise temperature to 180–200°C to distill off water and excess hydrazine.

    • Reflux at 200°C for 3–5 hours (N2 evolution).

    • Workup: Cool, dilute with water, extract with ether.

    • Yield: 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonane .

Step 3: Deprotection (Hydrogenolysis)

  • Reagents: H2 (1 atm or 50 psi), 10% Pd/C, Ethanol.

  • Procedure:

    • Dissolve the N-benzyl intermediate in ethanol.

    • Add catalytic Pd/C (10% w/w).

    • Stir under H2 atmosphere until TLC indicates consumption of starting material.

    • Isolation: Filter through Celite. Evaporate solvent to obtain 3-oxa-7-azabicyclo[3.3.1]nonane as a viscous oil or low-melting solid. Convert to HCl salt for storage.

Part 3: Medicinal Chemistry Applications

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is a "conformationally restricted" surrogate for piperazine or piperidine, offering superior metabolic stability and selectivity.

GPR119 Agonists (Metabolic Disorders)

GPR119 is a GPCR target for Type 2 Diabetes.[1][2] The scaffold is used to lock the ligand in a bioactive conformation that mimics the "anti" rotamer of flexible piperidine analogs.

  • Case Study (MK-8282):

    • Mechanism: The scaffold orients a pyrimidine headgroup and a carbamate tail in a specific vector that maximizes interactions with the receptor's hydrophobic pocket while minimizing entropic penalty upon binding.

    • Advantage: The 3-oxa bridge reduces lipophilicity (lower LogD) compared to the carbocyclic bicyclo[3.3.1]nonane, improving solubility and bioavailability.

Antiarrhythmic Agents (Class III)

Similar to Tedisamil (a bispidine derivative), the 3-oxa-7-aza analogs block potassium channels (hERG, Kv1.5).

  • SAR Logic: The distance between the basic nitrogen (protonated at physiological pH) and the aromatic substituents is critical. The rigid [3.3.1] framework ensures this distance remains constant (~5.5 Å), unlike flexible linkers.

SAR Visualization

SAR_Logic Core 3-Oxa-7-azabicyclo [3.3.1]nonane Core N7 N7 Position: Basic Center (Receptor Interaction) Core->N7 O3 O3 Position: H-Bond Acceptor (Solubility/LogP) Core->O3 C9 C9 Position: Steric Bulk (Conformational Lock) Core->C9 Effect_N7 Determines Potency (e.g., Benzyl, Heteroaryl) N7->Effect_N7 Effect_O3 Modulates PK (Lowers Lipophilicity) O3->Effect_O3 Effect_C9 Prevents 'Boat' Transition C9->Effect_C9

Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold.

Part 4: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C, preferably as the Hydrochloride (HCl) or Oxalate salt to prevent oxidation or carbonate formation.

  • Solubility: Free base is soluble in DCM, MeOH, EtOH. Salts are soluble in water/DMSO.

References

  • Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones. Semantic Scholar. (Describes the fundamental Mannich condensation strategy for this class of bicycles).

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. (Details the use of the scaffold in MK-8282 and related diabetes drugs).

  • Synthesis and Conformational Analysis of 3-thia-7-azabicyclo[3.3.1]nonan-9-ones. Taylor & Francis Online. (Provides comparative conformational data for thia/oxa/aza analogs).

  • 3-Oxa-7-azabicyclo[3.3.1]nonane Product Data. Sigma-Aldrich. (Confirmation of CAS 280-75-1 identity and commercial availability).

  • Activation of the G-protein-coupled receptor 119: a conformation-based hypothesis. Journal of Medicinal Chemistry. (In-depth analysis of the "chair-chair" constraint in drug design).

Sources

Technical Deep Dive: The 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold

[1]

Executive Summary

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold (

This technical guide dissects the physicochemical properties, synthetic methodologies, and therapeutic applications of this scaffold, designed for researchers optimizing lead compounds in cardiology, neurology, and pain management.

Part 1: Physicochemical Profile & Molecular Metrics

Molecular Weight and Composition

Precise molecular characterization is the foundation of quantitative structure-activity relationship (QSAR) modeling.

PropertyValueNotes
Molecular Formula

Parent free base
Molecular Weight 127.187 g/mol Calculated using IUPAC atomic weights
Exact Mass 127.0997 DaMonoisotopic mass for HRMS
CLogP ~0.1 - 0.5Highly dependent on N-substitution; significantly lower than carbocyclic analog
H-Bond Donors 1Secondary amine (N-H)
H-Bond Acceptors 2Tertiary amine (N) and Ether (O)
Topological Polar Surface Area (TPSA) ~21.26 ŲFavorable for BBB penetration
Conformational Analysis: The "Twin-Chair" Dynamic

The parent bicyclo[3.3.1]nonane system prefers a Chair-Chair (CC) conformation, but this is energetically penalized by severe transannular repulsion between the endo-hydrogens at positions 3 and 7.

In 3-oxa-7-azabicyclo[3.3.1]nonane :

  • Relief of Strain: Replacing the methylene groups at positions 3 and 7 with Oxygen and Nitrogen removes the conflicting endo-hydrogens. The lone pairs on O and N occupy the endo positions, significantly reducing steric repulsion compared to the carbocyclic parent.

  • Preferred Conformer: The scaffold predominantly adopts a distorted Chair-Chair conformation. However, bulky substituents on the Nitrogen (N7) can force the piperidine ring into a Boat conformation to avoid steric clash with the oxane ring, creating a Chair-Boat geometry. This conformational switch is a critical design lever for tuning receptor affinity.

Conformationcluster_0Conformational EquilibriumCCChair-Chair (CC)(Preferred for unsubstituted)CBChair-Boat (CB)(Induced by bulky N-substituents)CC->CB Steric Bulk at N7 FactorsStabilizing Factors:1. O/N Lone Pair orientation2. H-bonding (if protonated)CC->FactorsCB->CC Relaxation

Figure 1. Conformational equilibrium of the 3-oxa-7-azabicyclo[3.3.1]nonane system. The relief of transannular strain by heteroatoms stabilizes the Chair-Chair form.

Part 2: Synthetic Methodologies

The synthesis of the parent scaffold typically proceeds through a Double Mannich Condensation , a robust protocol that constructs the bicyclic core in a single step or via a ketone intermediate.

The "Classic" Mannich Route (Via Pyranone)

This route is preferred for its scalability and the accessibility of starting materials. It constructs the piperidine ring onto an existing pyran ring.

Protocol:

  • Precursors: Tetrahydro-4H-pyran-4-one (Source of the oxa-bridge), Benzylamine (Primary amine), and Paraformaldehyde.

  • Cyclization: The reagents undergo a double Mannich condensation in acidic ethanol to yield 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one .

  • Reduction: The C9 ketone is removed via Wolff-Kishner reduction (Hydrazine/KOH) to yield the benzyl-protected scaffold.

  • Deprotection: Catalytic hydrogenolysis (

    
    , Pd/C) yields the free secondary amine.
    

SynthesisStartTetrahydro-4H-pyran-4-one+ Benzylamine+ FormaldehydeIntermediate7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-oneStart->IntermediateDouble Mannich Condensation(AcOH, MeOH, Reflux)Reduced7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonaneIntermediate->ReducedWolff-Kishner Reduction(NH2NH2, KOH, Heat)Final3-Oxa-7-azabicyclo[3.3.1]nonane(Target Scaffold)Reduced->FinalHydrogenolysis(H2, Pd/C)

Figure 2.[1] Step-wise synthesis of the parent scaffold starting from tetrahydropyran-4-one.

Alternative Route: From Pyridine-3,5-dicarboxylates

For derivatives requiring specific substitution patterns on the carbon skeleton (e.g., positions 1, 5), a route starting from pyridine-3,5-dicarboxylic acid is utilized. This involves reduction to the piperidine, followed by cyclization to form the oxa-bridge, often via a Kemp's triacid-like strategy.

Part 3: Medicinal Chemistry Applications[2][3][4][5]

Anti-Arrhythmic Agents (Class III)

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is a direct bioisostere of the 3,7-diazabicyclo[3.3.1]nonane core found in Tedisamil (an investigational Class III anti-arrhythmic).

  • Mechanism: These agents block

    
     and 
    
    
    potassium channels.
  • Scaffold Hopping Logic: Replacing the N3 nitrogen of Tedisamil with Oxygen (O3) increases the polarity of that region while removing a basic center. This alteration:

    • Reduces the overall pKa (preventing diprotonation).

    • Modulates hERG channel affinity, potentially reducing off-target toxicity.

    • Alters the metabolic profile by removing a site susceptible to N-oxidation.

Sigma ( ) Receptor Modulation

The scaffold possesses the requisite pharmacophore for Sigma-1 and Sigma-2 receptor binding: a basic nitrogen (N7) flanked by hydrophobic bulk.

  • Application: Ligands based on this scaffold are explored for neuroprotective effects and in the treatment of neuropathic pain.

  • Design Rule: N-substitution with bulky aromatic groups (e.g., phenethyl) typically enhances Sigma-1 affinity by engaging the hydrophobic pocket of the receptor.

GPR40 Agonists

Recent patent literature identifies this scaffold as a core element in GPR40 agonists for the treatment of Type 2 Diabetes. The rigid bicyclic structure orients substituents to mimic the bioactive conformation of endogenous fatty acids.

References

  • Synthesis of 3-oxa-7-azabicyclo[3.3.

    • Title: Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones.
    • Source: Jeyaraman, R. et al. Journal of Organic Chemistry / Journal of Heterocyclic Chemistry.
    • Context: Establishes the Mannich route and conform
  • Tedisamil and Diaza-analogs

    • Title: Tedisamil (3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo-3,3,1-nonane).
    • Source: PubChem / Solvay Pharmaceuticals d
    • Context: Provides the compar
  • Conformational Analysis

    • Title: Conformational Analysis of Bicyclo[3.3.1]nonanes and their Hetero Analogs.
    • Source: Zefirov, N. S. & Palyulin, V. A. Topics in Stereochemistry.
    • Context: Definitive review on the Chair-Chair vs Chair-Bo
  • General Chemical Data

    • Title: 3-Oxa-7-azabicyclo[3.3.1]nonane (CAS 280-75-1).

    • Source: National Center for Biotechnology Inform

Stereochemical Dynamics & Synthetic Architecture of 3-Oxa-7-azabicyclo[3.3.1]nonane

[1]

Executive Summary

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold represents a critical bioisostere of the bispidine (3,7-diazabicyclo[3.3.1]nonane) class. Widely utilized in the development of Class Ib/III antiarrhythmic agents and GPCR ligands (specifically Orexin and 5-HT3 antagonists), this bicyclic core exhibits unique conformational lability. Unlike rigid scaffolds (e.g., adamantane), the 3-oxa-7-aza system exists in a delicate thermodynamic equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformers. This guide provides a definitive analysis of its stereochemical behavior, synthetic construction via the double Mannich reaction, and analytical validation protocols.

Structural & Stereochemical Analysis[1][2]

Nomenclature and Numbering

The IUPAC numbering for this heterocycle assigns the bridgehead carbons as positions 1 and 5. The oxygen atom occupies position 3, and the nitrogen atom occupies position 7.[1] The bridging carbon (typically a carbonyl or methylene in derivatives) is position 9.

  • Bridgeheads: C1, C5

  • Heteroatoms: O3, N7[1]

  • Bridge: C9

The Conformational Manifold

The stereochemical utility of this scaffold lies in its ability to toggle between conformations based on substituent electronics and solvation.

  • Chair-Chair (CC): The "W" conformation. In the gas phase and solid state (for many derivatives), this is often the global minimum, maximizing staggering of bonds. However, it suffers from transannular repulsion between the lone pairs of O3 and N7 (or substituents at these positions).

  • Chair-Boat (CB): To relieve transannular strain (specifically the repulsion between the N-lone pair and the C3/C7 axial positions), one ring (typically the O-containing ring in ketones) may flip to a boat.

  • Thermodynamics: Ab initio calculations (MP4/6-31G level) indicate a narrow energy gap of approximately ΔE ≈ 1.5 kcal/mol between the CC and CB forms in the gas phase.

Critical Insight:

  • Free Base/Ketones: In solution (CDCl₃), 3-oxa-7-azabicyclo[3.3.1]nonan-9-one derivatives often predominate in the Chair-Boat (CB) form to minimize dipole interactions.

  • Protonated Salts (Hydroperchlorates): Upon protonation of N7, the system locks into the Chair-Chair (CC) conformation. This is driven by a stabilizing intramolecular hydrogen bond between the N-H proton and the O3 ether oxygen.

Conformationcluster_0Thermodynamic DriversCCChair-Chair (CC)(Solid State / Protonated)TSTwist Transition(~1.5 kcal/mol barrier)CC->TSRing FlipCBChair-Boat (CB)(Solution / Free Base)CB->CCH-Bond Locking (H+)TS->CBRelaxationDescSolvent PolarityN-Lone Pair RepulsionIntramolecular H-Bonding

Figure 1: Conformational energy landscape of the 3-oxa-7-aza core. The equilibrium is highly sensitive to N-protonation state.

Synthetic Methodology: The Double Mannich Protocol

The most robust route to the 3-oxa-7-azabicyclo[3.3.1]nonane core is the Robinson-Schöpf-type double Mannich condensation . This reaction constructs the piperidine ring (N7) onto an existing tetrahydropyranone framework.

Reaction Scheme

Precursors: Tetrahydro-4H-pyran-4-one + Primary Amine (R-NH₂) + Paraformaldehyde.

SynthesisPyranoneTetrahydro-4H-pyran-4-one(O-Ring Source)MannichDouble Mannich CondensationMeOH/AcOH, RefluxPyranone->MannichAminePrimary Amine(R-NH2)Amine->MannichFormaldehydeParaformaldehyde(2.0 - 2.2 equiv)Formaldehyde->MannichIminiumBis(aminomethyl) IntermediateMannich->IminiumProduct3-Oxa-7-azabicyclo[3.3.1]nonan-9-oneIminium->Product

Figure 2: Synthetic workflow for the construction of the bicyclic core.

Detailed Experimental Protocol

Target: Synthesis of N-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one .

Reagents:

  • Tetrahydro-4H-pyran-4-one (10 mmol)

  • Benzylamine (10 mmol)

  • Paraformaldehyde (22 mmol)

  • Glacial Acetic Acid (1.1 equiv)

  • Methanol (dry, 20 mL)

Step-by-Step Procedure:

  • Preparation of Amine Salt: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve benzylamine (1.07 g, 10 mmol) in methanol (10 mL). Add glacial acetic acid (0.6 mL) dropwise to form the acetate salt in situ.

  • Aldehyde Addition: Add paraformaldehyde (0.66 g, 22 mmol) to the solution. Stir at room temperature for 15 minutes to ensure depolymerization initiation.

  • Ketone Addition: Add a solution of tetrahydro-4H-pyran-4-one (1.00 g, 10 mmol) in methanol (10 mL) to the reaction mixture.

  • Cyclization: Heat the mixture to reflux (65°C) for 3–5 hours. The solution will typically turn from colorless to light yellow.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove methanol under reduced pressure (rotary evaporator).

    • Basify the residue with 10% NaOH or saturated NaHCO₃ solution to pH ~10.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: The crude oil often crystallizes upon standing or trituration with diethyl ether. Recrystallize from ethanol/ether to obtain the pure ketone (Typical Yield: 60–75%).

Self-Validating Checkpoint:

  • TLC: Monitor disappearance of benzylamine (ninhydrin stain) and pyranone (anisaldehyde stain).

  • Appearance: Product should be a white to pale yellow solid (mp ~98-100°C for the N-benzyl analog).

Analytical Characterization

NMR Spectroscopy (Conformational Signatures)

Distinguishing the CC and CB conformers requires analysis of the bridgehead and methylene protons.

FeatureChair-Chair (CC)Chair-Boat (CB)
H-1/H-5 (Bridgehead) Broad singlet or poorly resolved multiplet due to W-coupling.More distinct coupling patterns due to loss of symmetry if rapid exchange is slowed.
NOE Correlations Strong NOE between H-2ax/H-8ax and H-4ax/H-6ax (if diaza). In 3-oxa, look for NOE between N-substituent and O-ring protons.Reduced transannular NOEs due to ring flipping.
13C NMR Symmetric signals for C2/C4 and C6/C8.Symmetry is maintained if exchange is fast; low-temp NMR may split signals.

Key Reference Data:

  • In CDCl₃ (Free Base): The N-benzyl ketone derivative shows broadened signals indicating dynamic exchange, often weighted toward the Chair-Boat form.

  • In TFA/CDCl₃ (Protonated): The spectrum sharpens, consistent with a locked Chair-Chair conformation stabilized by the N-H...O interaction.

X-Ray Crystallography

Solid-state analysis of 6,8-diaryl derivatives confirms the Chair-Chair conformation.[1] The O3...N7 distance is typically ~2.78 Å, significantly shorter than the sum of van der Waals radii, indicating transannular non-bonded interaction (or compression) in the crystal lattice.

Pharmacological Applications[4]

The 3-oxa-7-azabicyclo[3.3.1]nonane core serves as a versatile scaffold in medicinal chemistry, particularly where the "bispidine" geometry is required but with altered lipophilicity (logP) and hydrogen bond acceptor capability (Oxygen vs Nitrogen).

  • Antiarrhythmic Agents: Derivatives substituted at the 7-position (N) and 9-position (Bridge) have shown Class Ib and Class III activity. The scaffold mimics the spatial arrangement of sparteine and other alkaloid antiarrhythmics.

  • Orexin Receptor Antagonists: 3-Oxa-7-aza derivatives have been patented as non-peptide antagonists for OX1 and OX2 receptors, treating sleep disorders.[2]

  • Antimicrobial Activity: 2,4-Diaryl substituted analogs (synthesized via modified Mannich using aromatic aldehydes) exhibit potency against bacterial and fungal strains.

References

  • Berlin, K. D., et al. "Geometrical Optimizations, NMR Analyses, and Novel Crystal Structures of 3-Oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one." Phosphorus, Sulfur, and Silicon and the Related Elements, 1999. [Link]

  • Klepikova, S. G., et al. "Study of the Steric Structure of 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and Their Derivatives Using 1H NMR Spectroscopy." Chemistry of Heterocyclic Compounds, 2003. [Link]

  • Organic Syntheses. "Preparation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one." (Analogous Mannich Protocol). [Link]

  • PubChem. "3-Oxa-7-azabicyclo[3.3.1]nonane Compound Summary." [Link]

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Oxa-7-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 3-Oxa-7-azabicyclo[3.3.1]nonane core is a structurally significant heterocyclic scaffold that has garnered increasing attention in the fields of synthetic and medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional architecture that is amenable to diverse functionalization, making it a valuable building block in the design of novel therapeutic agents. This in-depth technical guide explores the historical context of its discovery, delves into the primary synthetic methodologies for its construction, provides a comprehensive overview of its spectroscopic and structural characterization, and examines its applications in modern drug discovery and development.

Introduction: The Genesis of a Versatile Scaffold

The bicyclo[3.3.1]nonane ring system, a bridged bicyclic hydrocarbon, forms the foundational architecture for a diverse array of chemical entities. The strategic incorporation of heteroatoms, specifically oxygen and nitrogen, into this framework to yield 3-Oxa-7-azabicyclo[3.3.1]nonane, also known as 3-oxagranatane, has proven to be a pivotal development in heterocyclic chemistry. This introduction traces the origins of this important scaffold, clarifies its nomenclature and key structural features, and underscores its significance in the realm of medicinal chemistry.

Historical Context and Initial Discovery

The conceptual origins of the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold are intrinsically linked to the pioneering work on the synthesis of related bicyclic alkaloids. The landmark total synthesis of tropinone in 1917 by Sir Robert Robinson established a powerful precedent for the construction of bicyclic systems through a biomimetic approach.[1] This work laid the groundwork for the development of the Robinson-Schöpf condensation, a variation of the Mannich reaction, which has become a cornerstone for the synthesis of tropane alkaloids and their heterocyclic analogues.

While a singular "discovery" event for the parent 3-Oxa-7-azabicyclo[3.3.1]nonane is not explicitly documented in the annals of chemistry, its emergence can be traced to the systematic exploration of heterocyclic chemistry and the quest for novel molecular frameworks with potential biological activity. Early investigations into the synthesis of 3-azabicyclo[3.3.1]nonanones and their derivatives paved the way for the introduction of an oxygen atom into the bicyclic system, leading to the creation of the 3-oxa-7-azabicyclo[3.3.1]nonane core. A 1981 review highlighted the synthesis, stereochemistry, and biological activities of a range of related compounds, including 3-oxa-7-azabicyclo[3.3.1]nonanones, indicating that the scaffold was an established area of research by that time.[2]

Nomenclature and Structural Features

The systematic IUPAC name for this scaffold is 3-Oxa-7-azabicyclo[3.3.1]nonane . The numbering of the bicyclic system begins at one of the bridgehead carbons, proceeds along the longest path to the other bridgehead carbon, continues along the next longest path back to the first bridgehead, and finally numbers the bridge itself. In this case, the oxygen atom is at position 3 and the nitrogen atom is at position 7.

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold possesses a rigid chair-chair conformation in its most stable state, although boat-chair conformations can also exist depending on the substitution pattern. This conformational rigidity is a key attribute that medicinal chemists exploit to control the spatial orientation of appended functional groups, thereby influencing their interactions with biological targets.

Significance in Medicinal Chemistry

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The rigid, three-dimensional nature of this scaffold allows for the precise positioning of substituents in space, which can lead to high-affinity and selective interactions with proteins such as receptors and enzymes.

Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as ligands for nicotinic acetylcholine receptors (nAChRs) and as orexin receptor antagonists.[3] The incorporation of the oxygen and nitrogen atoms provides sites for hydrogen bonding and further chemical modification, enhancing the drug-like properties of molecules containing this core.

Synthetic Strategies and Methodologies

The construction of the 3-Oxa-7-azabicyclo[3.3.1]nonane ring system is most commonly achieved through a double Mannich reaction, a powerful carbon-carbon and carbon-nitrogen bond-forming cascade. This section details the classical approach and touches upon modern variations.

The Double Mannich Reaction: A Classic Approach

The double Mannich reaction, particularly the Robinson-Schöpf condensation, is the most prevalent method for synthesizing the 3-Oxa-7-azabicyclo[3.3.1]nonane core. This one-pot, multi-component reaction typically involves the condensation of a dialdehyde or its equivalent, a primary amine, and a ketone with two enolizable protons.

For the synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one, the key precursors are typically:

  • A source of diglycolaldehyde: This can be generated in situ from precursors like 2,5-dimethoxytetrahydrofuran.

  • A primary amine: Such as ammonia or a substituted primary amine.

  • A source of acetone-dicarboxylic acid or a similar C3 synthon.

The reaction proceeds through a series of intermolecular and intramolecular Mannich reactions and aldol-type condensations to assemble the bicyclic framework.

Double_Mannich_Reaction Dialdehyde Dialdehyde (or precursor) Reaction Mixture Reaction Mixture Dialdehyde->Reaction Mixture Amine Primary Amine Amine->Reaction Mixture Ketone Dianolate Source (e.g., Acetonedicarboxylic acid) Ketone->Reaction Mixture Product 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one Reaction Mixture->Product Double Mannich Condensation

Caption: General scheme for the double Mannich synthesis.

Modern Synthetic Routes and Variations

While the Robinson-Schöpf reaction remains a mainstay, modern organic synthesis has introduced variations and alternative routes to access the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold and its derivatives. These methods often focus on improving yields, stereoselectivity, and substrate scope. For instance, the use of pre-formed enamines in reactions with bis-electrophiles offers an alternative strategy for constructing the bicyclic system.[4]

Spectroscopic and Structural Characterization

The structural elucidation of 3-Oxa-7-azabicyclo[3.3.1]nonane and its derivatives relies on a combination of spectroscopic techniques. This section provides an overview of the key spectroscopic signatures used to characterize this scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure and stereochemistry of 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives. The rigid bicyclic framework gives rise to distinct and often well-resolved signals in the NMR spectra.

  • ¹H NMR: The proton NMR spectra typically show characteristic signals for the bridgehead protons and the protons on the carbon atoms adjacent to the oxygen and nitrogen heteroatoms. The coupling constants between adjacent protons provide valuable information about the dihedral angles and thus the conformation of the bicyclic system.

  • ¹³C NMR: The carbon NMR spectra provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbons are influenced by the presence of the electronegative oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the presence of key functional groups within the molecule. For derivatives of 3-Oxa-7-azabicyclo[3.3.1]nonane, characteristic IR absorption bands would include:

  • C-O stretching: Typically observed in the region of 1050-1150 cm⁻¹.

  • N-H stretching: For the parent compound or N-unsubstituted derivatives, a band in the region of 3300-3500 cm⁻¹ would be expected.

  • C=O stretching: For the corresponding 9-one derivative, a strong absorption band around 1700-1740 cm⁻¹ is characteristic of the ketone carbonyl group.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-Oxa-7-azabicyclo[3.3.1]nonane (C₇H₁₃NO), the expected monoisotopic mass is approximately 127.10 g/mol . The fragmentation pattern can provide further structural information. The predicted mass spectrum shows adducts at m/z values corresponding to [M+H]⁺, [M+Na]⁺, and other common adducts.[9]

Table 1: Predicted Mass Spectrometry Data for 3-Oxa-7-azabicyclo[3.3.1]nonane [9]

Adductm/z
[M+H]⁺128.10700
[M+Na]⁺150.08894
[M-H]⁻126.09244
[M]⁺127.09917

Applications in Drug Discovery and Development

The unique structural and chemical properties of the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold have made it an attractive starting point for the design of new drugs. Its rigid nature helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

As a Bioisostere and Conformational Constraint

The 3-Oxa-7-azabicyclo[3.3.1]nonane core can be used as a bioisosteric replacement for other cyclic or acyclic moieties in a drug molecule. Its rigid framework allows for the exploration of specific conformations that may be responsible for biological activity. This approach has been used in the development of GPR119 agonists, where the bicyclic scaffold was used to constrain the molecule in an "agonist conformation".[10]

Case Studies of 3-Oxa-7-azabicyclo[3.3.1]nonane-containing Drug Candidates

While many compounds incorporating this scaffold are in the early stages of drug discovery, several have shown promising activity in preclinical studies.

  • Orexin Receptor Antagonists: Derivatives of 9-oxa-3,7-diazabicyclo[3.3.1]nonane have been investigated as orexin receptor antagonists.[11] These compounds have potential applications in the treatment of sleep disorders, anxiety, and addiction.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is found in the natural product cytisine, a potent nAChR ligand.[3] The exploration of synthetic analogues, including oxa-derivatives, is an active area of research for developing novel therapeutics for neurological and psychiatric disorders.

Drug_Development_Workflow cluster_0 Scaffold-Based Drug Design cluster_1 Preclinical and Clinical Development Scaffold 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A simplified workflow for scaffold-based drug discovery.

Future Perspectives and Conclusion

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold continues to be a fertile ground for innovation in synthetic and medicinal chemistry. Future research is likely to focus on the development of new, more efficient, and stereoselective synthetic methods to access a wider range of derivatives. The exploration of this privileged scaffold in new therapeutic areas is also a promising avenue for future drug discovery efforts.

References

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. Available at: [Link].

  • DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova. Available at: [Link].

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies. Available at: [Link].

  • 3-oxa-7-azabicyclo[3.3.1]nonane (C7H13NO). PubChemLite. Available at: [Link].

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. Available at: [Link].

  • WO2013050938A1 - 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. Google Patents.
  • WO2005123728A1 - Novel 9-aza-bicyclo[3.3.1]nonane derivatives. Google Patents.
  • Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. Available at: [Link].

  • The study of a spatial structure of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives by NMR H-1 spectroscopy. ResearchGate. Available at: [Link].

  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. ResearchGate. Available at: [Link].

  • 3-Oxa-7-azabicyclo(3.3.1)nonane. PubChem. Available at: [Link].

  • Robinson's Landmark Synthesis of Tropinone. Chemical Communications. Available at: [Link].

  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry. Available at: [Link].

  • Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. ResearchGate. Available at: [Link].

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry. Available at: [Link].

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Introduction: The Strategic Value of the 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Oxa-7-azabicyclo[3.3.1]nonane

In the landscape of modern drug discovery, the rational design of novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is paramount. The bicyclo[3.3.1]nonane framework, a rigid yet conformationally nuanced system, has emerged as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1] This guide focuses on a key heterocyclic variant: 3-Oxa-7-azabicyclo[3.3.1]nonane.

The incorporation of heteroatoms at the 3- and 7-positions introduces critical functionalities. The oxygen atom acts as a hydrogen bond acceptor and modulates solubility and metabolic stability, while the secondary amine at the 7-position provides a key vector for synthetic elaboration and a basic center for salt formation, crucial for optimizing pharmacokinetic profiles. This scaffold is of significant interest to researchers in drug development for its utility as a constrained morpholine bioisostere and its application in building complex molecules targeting a range of biological systems, including central nervous system receptors.[2]

This document provides an in-depth exploration of the core physicochemical and spectroscopic properties of 3-Oxa-7-azabicyclo[3.3.1]nonane, grounded in both theoretical principles and experimental data from closely related analogues. We will delve into its structural and conformational intricacies, characteristic spectral signatures, and fundamental reactivity, offering field-proven insights for its synthesis, characterization, and strategic deployment in research and development programs.

Molecular Structure and Conformational Dynamics

The defining feature of the 3-Oxa-7-azabicyclo[3.3.1]nonane system is its bridged bicyclic structure, which locks the two six-membered rings into specific spatial arrangements. Understanding these conformations is critical, as they dictate the orientation of substituents and, consequently, the molecule's interaction with biological targets.

Core Bicyclic Framework

The molecule consists of a piperidine ring and a tetrahydropyran ring sharing two bridgehead carbons (C1 and C5). The numbering convention prioritizes the heteroatom in the larger ring when ambiguity exists, followed by the other heteroatom.

Caption: Structure and numbering of 3-Oxa-7-azabicyclo[3.3.1]nonane.

Conformational Isomerism: Chair-Chair vs. Chair-Boat

Like its carbocyclic parent, bicyclo[3.3.1]nonane, this heterocyclic analogue can exist in several conformations, with the twin-chair (or chair-chair, CC) and chair-boat (CB) forms being the most significant.

  • Twin-Chair (CC) Conformation: In this arrangement, both the piperidine and tetrahydropyran rings adopt a chair-like geometry. This is often the most stable conformation for related bicyclo[3.3.1]nonane systems.[3] However, it can be destabilized by transannular interactions (steric repulsion) between the axial protons at C3 and C7 in the parent carbocycle. In our molecule, the replacement of a methylene group at position 3 with a smaller oxygen atom, which lacks protons, significantly alleviates this steric strain.

  • Chair-Boat (CB) Conformation: In this form, one ring (typically the piperidine ring) can flip into a boat conformation to relieve steric strain.[2] For some substituted derivatives, particularly those with bulky groups, the CB form can be energetically preferred.[2][4] Computational studies on the closely related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one have shown a very small energy difference (ΔE ≈ 1.5 kcal/mol) between the CC and CB conformers, underscoring the fine energetic balance.[5]

For the unsubstituted 3-Oxa-7-azabicyclo[3.3.1]nonane, ¹H NMR studies on its derivatives strongly suggest that the twin-chair (CC) conformation is predominant in solution .[3] This is evidenced by the characteristic coupling constants of the ring protons, as will be discussed in the spectroscopy section.

G cluster_Conformers Conformational Equilibrium cluster_Factors Influencing Factors CC Twin-Chair (CC) Predominant, Lower Energy CB Chair-Boat (CB) Minor Population, Higher Energy CC->CB Ring Flip Sterics Steric Hindrance (Transannular Interactions) Sterics->CC destabilizes Solvent Solvent Effects Solvent->CC H_Bonding Intramolecular H-Bonding (in substituted analogs) H_Bonding->CB can stabilize

Caption: Factors influencing the conformational equilibrium.

Physicochemical Properties

PropertyValue / DescriptionSource / Comment
Molecular Formula C₇H₁₃NOPubChem[6]
Molecular Weight 127.18 g/mol PubChem (Computed)[6]
Appearance White to yellow solidCommercial Vendor Data[7]
Melting Point Not reported. Analogues like 9-thiabicyclo[3.3.1]nonane-2,6-dione melt at 140–142 °C.[8]The presence of polar heteroatoms suggests a relatively high melting point for a molecule of its size due to potential hydrogen bonding in the solid state.
Boiling Point Not reported. A difluoro-analogue has a predicted boiling point of 204.6 °C.[9]Expected to be high due to polarity and hydrogen bonding capability.
Solubility Expected to be soluble in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO, DMF).Inferred from the presence of H-bond donor (N-H) and acceptor (O, N) sites. A benzyl derivative is noted for solubility in polar and nonpolar solvents.[10]
pKa (Conjugate Acid) Not reported. A difluoro-analogue has a predicted pKa of 7.00.[9]The pKa is expected to be in the range of a typical secondary cyclic amine (pKa ~8-10), likely reduced by the inductive effect of the proximal oxygen atom.
LogP (XLogP3) 0.1PubChem (Computed)[6]

Spectroscopic Characterization: The Fingerprint of the Scaffold

Spectroscopic analysis is the cornerstone of confirming the synthesis and structural integrity of the 3-Oxa-7-azabicyclo[3.3.1]nonane core. The rigidity of the bicyclic system gives rise to a well-defined and predictable spectral signature.

¹H NMR Spectroscopy

The proton NMR spectrum is particularly informative for conformational analysis. Based on extensive studies of related azabicycles, the following key features are expected for the predominant twin-chair conformation in a solvent like CDCl₃:[3][11][12]

  • Bridgehead Protons (H1, H5): These will appear as complex multiplets, typically in the range of 2.5-3.0 ppm.

  • Protons Adjacent to Oxygen (H2, H4): Expect two sets of signals. The axial protons will be shifted upfield relative to the equatorial protons. The signals will likely appear as multiplets or doublets of doublets in the 3.5-4.0 ppm region.

  • Protons Adjacent to Nitrogen (H6, H8): Similar to the C2/C4 protons, these will appear as two sets of signals, typically in the 2.8-3.5 ppm range.

  • A Key Conformational Marker (H-ax at C6/C8): A crucial diagnostic feature in related systems is the significant downfield shift (deshielding) of the axial protons at C6 and C8.[12] This is due to steric compression from the lone pair of electrons on the oxygen atom at position 3, a through-space interaction that is a hallmark of the twin-chair conformation in this scaffold.[12]

  • Coupling Constants: The observation of large axial-axial coupling constants (³J_ax,ax ≈ 10-13 Hz) for the protons on the piperidine ring is definitive evidence for the chair conformation.[11][12]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be relatively simple due to the molecule's symmetry.

  • Bridgehead Carbons (C1, C5): ~30-40 ppm.

  • Carbons Adjacent to Oxygen (C2, C4): ~65-75 ppm.

  • Carbons Adjacent to Nitrogen (C6, C8): ~45-55 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ is characteristic of the secondary amine.

  • C-H Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2950 cm⁻¹) for the aliphatic C-H bonds.

  • C-O Stretch: A strong, characteristic peak in the 1050-1150 cm⁻¹ region for the C-O-C ether linkage.

  • N-H Bend: A band around 1590-1650 cm⁻¹ may be observed.

Mass Spectrometry
  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 127 under electron ionization (EI).

  • Protonated Molecule [M+H]⁺: In electrospray ionization (ESI), the base peak will likely be the protonated molecule at m/z = 128.[1]

start Synthesized Compound ms Mass Spectrometry (MS) - Confirm Molecular Weight (m/z 127) - ESI: [M+H]+ at m/z 128 start->ms ir Infrared (IR) Spectroscopy - Confirm Functional Groups - N-H stretch (~3350 cm⁻¹) - C-O stretch (~1100 cm⁻¹) start->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) start->nmr structure_confirm Structure & Conformation Confirmed ms->structure_confirm ir->structure_confirm nmr->structure_confirm Key coupling constants & chemical shifts

Caption: Workflow for spectroscopic characterization.

Chemical Properties and Reactivity

The chemical behavior of 3-Oxa-7-azabicyclo[3.3.1]nonane is dominated by the nucleophilic and basic nature of the secondary amine at the N7 position.

Basicity

The nitrogen atom possesses a lone pair of electrons, making it a Brønsted-Lowry base. It will readily react with acids to form the corresponding ammonium salt. This property is fundamental for purification (e.g., acid-base extraction) and for preparing pharmaceutically acceptable salt forms of its derivatives.

Reactivity at Nitrogen

The N7 position is the primary site for synthetic modification. As a typical secondary amine, it undergoes a variety of standard transformations.

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) or other electrophiles in the presence of a non-nucleophilic base (such as K₂CO₃ or triethylamine) will yield the corresponding tertiary amine. This is a common strategy for introducing diverse side chains.

  • N-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a base affords the corresponding amide.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides another route to N-alkylated derivatives.

  • Boc Protection: The nitrogen can be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate by reaction with di-tert-butyl dicarbonate (Boc₂O), which is a common tactic in multi-step syntheses.

Core 3-Oxa-7-azabicyclo[3.3.1]nonane Alkylated N-Alkyl Derivative Core->Alkylated N-Alkylation Acylated N-Acyl Derivative (Amide) Core->Acylated N-Acylation ReductiveAmination N-Alkyl Derivative Core->ReductiveAmination Reductive Amination Salt Ammonium Salt Core->Salt Acid-Base Reaction AlkylHalide Alkyl Halide (R-X) + Base AlkylHalide->Alkylated AcylChloride Acyl Chloride (RCOCl) + Base AcylChloride->Acylated Aldehyde Aldehyde (R'CHO) + Reducing Agent Aldehyde->ReductiveAmination Acid Acid (H-A) Acid->Salt

Caption: Common reactions at the N7 position.

Synthesis and Purification

Synthetic Strategy: The Double Mannich Reaction

From a retrosynthetic perspective, the most logical and field-proven approach to the bicyclo[3.3.1]nonane core is a one-pot, double Mannich condensation.[5][8][11] This reaction class is exceptionally powerful for forming bicyclic systems. The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane would logically proceed from three key components:

  • A Ketone Component: Tetrahydro-4H-pyran-4-one.

  • An Amine Component: Ammonia (or an equivalent like ammonium acetate).

  • An Aldehyde Component: Formaldehyde.

The mechanism involves the initial formation of an enol or enolate from the pyranone, which then attacks a pre-formed iminium ion (from ammonia and formaldehyde). This sequence occurs twice, leading to the bicyclic structure.

Representative Experimental Protocol

While a specific protocol for the parent compound is not detailed in the searched literature, the following procedure is a validated method for analogous 3,7-diazabicyclo[3.3.1]nonan-9-ones and represents the most direct and reliable pathway.[11] Researchers should adapt and optimize this for the 3-oxa-7-aza target.

Objective: To synthesize a 3-oxa-7-azabicyclo[3.3.1]nonane derivative via a double Mannich reaction.

Materials:

  • Tetrahydro-4H-pyran-4-one (1 equivalent)

  • Primary amine or ammonium acetate (1-1.2 equivalents)

  • Paraformaldehyde (2.2 equivalents)

  • Methanol or Ethanol

  • Acetic Acid (catalytic)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tetrahydro-4H-pyran-4-one (1 eq.), the amine source (1.2 eq.), and paraformaldehyde (2.2 eq.) in methanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the suspension.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC until the starting materials are consumed (typically 8-24 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Workup - Extraction: Redissolve the residue in diethyl ether and water. Separate the layers. Wash the aqueous layer two more times with diethyl ether.

  • Workup - pH Adjustment: Cool the aqueous layer in an ice bath and carefully basify to pH > 10 with a strong base (e.g., 40% NaOH) to deprotonate the product.

  • Workup - Final Extraction: Extract the basified aqueous layer multiple times with dichloromethane or a 9:1 chloroform/isopropanol mixture.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to obtain the pure bicyclic product.

Self-Validation: The success of each step is validated by standard analytical techniques. TLC monitors the reaction's completion. The pH adjustment is confirmed with pH paper. The final product's identity and purity are confirmed by the spectroscopic methods detailed in Section 3.

Conclusion

3-Oxa-7-azabicyclo[3.3.1]nonane is a synthetically accessible and highly valuable scaffold for medicinal chemistry and drug design. Its rigid, chair-chair conformation provides a well-defined three-dimensional architecture, while the strategically placed oxygen and nitrogen heteroatoms offer vectors for tuning physicochemical properties and introducing diverse functionality. A thorough understanding of its conformational preferences, spectroscopic signatures, and the nucleophilic reactivity of its nitrogen atom is essential for any scientist looking to leverage this powerful molecular framework. The synthetic route via a double Mannich condensation provides a reliable and scalable method for its preparation, opening the door to a wide array of novel derivatives for biological screening and development.

References

  • Organic Syntheses Procedure. 9-thiabicyclo[3.3.1]nonane-2,6-dione. Available from: [Link]

  • ChemBK. 9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane. Available from: [Link]

  • Malmakova, A. Ye., Praliyev, K. D., & Welch, J. T. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 59-66.
  • Welch, J. T., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. The Journal of Organic Chemistry, 86(11), 7570-7579.
  • Afsah, E. M., et al. (1981). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one. The Journal of Organic Chemistry, 46(24), 4938-4943.
  • Bailey, B. R., et al. (1984). SYNTHESIS OF AND CONFORMATIONAL STUDIES ON N-ALKYL-3-THIA-7-AZABICYCLO [3.3.1]NONAN-9-ONES AND DERIVATIVES. A SINGLE CRYSTAL X-RAY DIFFRACTION ANALYSIS OF 2,2,4,4-TETRAMETHYL-6,8-DIPHENYL-3-THIA-7-AZABICYCLO [3.3.1].
  • PubChem. 3-Oxa-7-azabicyclo(3.3.1)nonane. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 9-Oxa-3,7-diazabicyclo[3.3.1]nonane. National Center for Biotechnology Information. Available from: [Link]

  • Arjunan, P., Berlin, K. D., Barnes, C. L., & van der Helm, D. (1981). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo(3.3.1)nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo(3.3.1)nonan-9-one. The Journal of Organic Chemistry, 46(24), 4938-4943.
  • Klepikova, S. G., et al. (2003). Study of the Steric Structure of 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and Their Derivatives Using 1H NMR Spectroscopy. Russian Journal of General Chemistry, 73, 1459-1464.
  • Vafina, G., et al. (2009). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 45(7), 1019-1027.
  • Magnetic Resonance in Chemistry. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(8), 834-837.
  • Klepikova, S. G., Yu, V. K., Fomicheva, E. E., Mukhasheva, R. D., Praliev, K. D., & Berlin, K. D. (2003). The study of a spatial structure of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives by NMR H-1 spectroscopy. Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, Seriya Khimicheskaya, (5), 58-64.
  • Berlin, K. D., et al. (1999). GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]-NONAN-9-ONE; STRUCTURAL ANALYSIS OF THE CORRESPONDING 3,7-DIHETERABICYCLO[3.3.l]NONANE HYDROPERCHLORATES.
  • Google Patents. (2023). US20230089353A1 - Method for the preparation of n-monofluoroalkyl tropanes and their use.
  • PubChemLite. 3-oxa-7-azabicyclo[3.3.1]nonane (C7H13NO). Available from: [Link]

  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Advances, 13, 22389-22480.
  • Chemistry Journal of Moldova. (2020). DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. Chemistry Journal of Moldova, 15(1), 74-80.
  • Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • J-Global. 3-Oxa-7-azabicyclo[3.3.1]nonane-7-carboxylic acid tert-butyl ester. Available from: [Link]

  • Yuhan Chemical. tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate. Available from: [Link]

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The Strategic Chemistry of the 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The bicyclo[3.3.1]nonane framework and its heteroatomic analogues represent a class of conformationally restricted scaffolds that have garnered significant attention in medicinal chemistry and materials science.[1][2] This guide focuses specifically on the 3-Oxa-7-azabicyclo[3.3.1]nonane core, a key structural motif that imparts unique stereochemical and physicochemical properties to molecules. We will explore its synthesis, conformational intricacies, and burgeoning applications, particularly in the design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the potential of this versatile scaffold.

Introduction: The Architectural Appeal of Bicyclic Systems

In the landscape of drug discovery, the quest for molecular scaffolds that offer a blend of rigidity, three-dimensionality, and synthetic accessibility is perpetual. The 3-Oxa-7-azabicyclo[3.3.1]nonane system, a member of the broader bispidine family of compounds, presents a compelling solution. Its rigid bicyclic nature allows for precise spatial orientation of substituents, a critical factor in optimizing ligand-receptor interactions. The incorporation of heteroatoms—an oxygen at the 3-position and a nitrogen at the 7-position—introduces sites for hydrogen bonding and further functionalization, enhancing the potential for biological activity.

Heterocyclic compounds based on the 3-azabicyclo[3.3.1]nonane framework are found in a variety of naturally occurring alkaloids and have demonstrated a wide spectrum of biological activities, including analgesic, anesthetic, antimicrobial, and anticancer properties.[3] This inherent biological relevance underscores the importance of understanding the synthesis and structure-activity relationships of analogues like 3-Oxa-7-azabicyclo[3.3.1]nonane.

Synthesis and Strategic Considerations

The construction of the 3-Oxa-7-azabicyclo[3.3.1]nonane core can be achieved through several synthetic strategies, often involving intramolecular cyclization reactions. A prevalent and effective method is the double Mannich reaction.

The Double Mannich Reaction: A Cornerstone of Synthesis

The double Mannich reaction provides a convergent and efficient route to the bicyclo[3.3.1]nonane skeleton. This reaction typically involves the condensation of a ketone, an aldehyde (often formaldehyde), and an amine. For the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a common precursor, the reaction utilizes an acyclic ketone, an aromatic aldehyde, and ammonium acetate in a polar aprotic solvent.[3]

The general mechanism involves the in-situ formation of an enolizable ketone and an imine from the aldehyde and ammonia. A subsequent cascade of Michael additions and intramolecular cyclizations leads to the formation of the bicyclic core. The choice of reactants and reaction conditions can be tailored to introduce a variety of substituents onto the scaffold.

Experimental Protocol: Synthesis of a Substituted 3-Azabicyclo[3.3.1]nonan-9-one Derivative

This protocol is a representative example of a Mannich-type condensation for the synthesis of a 3-azabicyclo[3.3.1]nonane derivative, which serves as a foundational method that can be adapted for the synthesis of the 3-oxa-7-aza analogue.

Materials:

  • Appropriately substituted piperidin-4-one

  • Amine (e.g., freshly distilled)

  • p-Toluenesulfonic acid (catalytic amount)

  • Benzene (solvent)

  • Dean-Stark trap

  • Reflux condenser

Procedure:

  • To a 500 mL round-bottom flask, add the 4-oxo-1-piperidinecarboxylate (0.029 mol), freshly distilled amine (0.032 mol), and a catalytic amount of p-toluenesulfonic acid in benzene (250 mL).[4]

  • Equip the flask with a Dean-Stark trap and a reflux condenser.[4]

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Upon completion of the enamine formation, the reaction proceeds with the cyclization partner. (Note: The specific partner for forming the 3-oxa bridge would be a dielectrophile containing an oxygen atom).

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-azabicyclo[3.3.1]nonane derivative.[4][5]

Causality Behind Experimental Choices:

  • Dean-Stark Trap: The removal of water is crucial to drive the equilibrium towards the formation of the enamine intermediate.

  • p-Toluenesulfonic Acid: This acid catalyst protonates the carbonyl oxygen of the piperidinone, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Benzene: An azeotropic solvent that facilitates the removal of water. Other suitable solvents like toluene can also be used.

Conformational Analysis: A Tale of Chairs and Boats

The conformational landscape of the 3-Oxa-7-azabicyclo[3.3.1]nonane system is a defining feature that dictates its interaction with biological targets. The bicyclic framework can exist in several conformations, with the most common being the chair-chair, boat-chair, and twin-chair forms.

The preferred conformation is a delicate balance of steric and electronic effects. In many 3-azabicyclo[3.3.1]nonanes, the twin-chair conformation is prevalent.[6] However, the presence of substituents and heteroatoms can significantly influence the conformational equilibrium. For instance, in the parent 3-azabicyclo[3.3.1]nonane, the lone pair of electrons on the nitrogen atom can exhibit a strong repulsion with the C(7)-H group, leading to a distortion of the cyclohexane ring.[6]

In heteroanalogues such as 9-oxa-3,7-dithiabicyclo[3.3.1]nonane, the boat-chair (BC) conformer is significantly populated due to lone pair-lone pair repulsion between the heavy atoms.[1]

G CC Chair-Chair (CC) BC Boat-Chair (BC) CC->BC Ring Inversion TC Twin-Chair CC->TC Ring Inversion BC->CC BB Boat-Boat BC->BB Ring Inversion TC->CC TC->BB Ring Inversion

Caption: Conformational equilibria in bicyclo[3.3.1]nonane systems.

Spectroscopic Characterization

The structural elucidation of 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the stereochemistry and conformation of these bicyclic systems. The chemical shifts and coupling constants of the bridgehead protons and the protons on the carbons adjacent to the heteroatoms are particularly informative. The conformation can often be deduced from the magnitude of the vicinal coupling constants (³JHH), which are related to the dihedral angle between the coupled protons via the Karplus equation.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of these compounds, aiding in their identification and structural confirmation. The fragmentation patterns can also offer insights into the stability of the bicyclic framework.

Spectroscopic Data Typical Range/Observation Significance
¹H NMR (Bridgehead Protons) δ 2.5 - 3.5 ppmTheir chemical shift and multiplicity are indicative of the ring conformation.
¹³C NMR (Bridgehead Carbons) δ 30 - 50 ppmProvides information about the carbon skeleton.
¹³C NMR (C-O) δ 60 - 80 ppmCharacteristic shift for carbons attached to oxygen.
¹³C NMR (C-N) δ 40 - 60 ppmCharacteristic shift for carbons attached to nitrogen.
Mass Spec (EI) Molecular ion peak (M+) and characteristic fragmentation patterns.Confirms molecular weight and provides structural clues.

Applications in Drug Discovery: Targeting Nicotinic Acetylcholine Receptors

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold and its close analogue, 3,7-diazabicyclo[3.3.1]nonane (bispidine), have emerged as privileged structures for the design of ligands targeting nicotinic acetylcholine receptors (nAChRs).[7] These receptors are implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making them attractive therapeutic targets.[8]

The rigid bispidine scaffold allows for the precise positioning of pharmacophoric elements, such as a hydrogen bond acceptor and an aromatic moiety, which are crucial for high-affinity binding to nAChR subtypes.[5][8] By modifying the substituents on the bicyclic core, researchers can fine-tune the selectivity and functional activity (agonist, partial agonist, or antagonist) of the ligands. For instance, bispidine carboxamides have shown high affinity and selectivity for the α4β2* nAChR subtype.[8]

cluster_0 Ligand-Receptor Interaction cluster_1 Cellular Response Ligand 3-Oxa-7-azabicyclo[3.3.1]nonane Derivative nAChR Nicotinic Acetylcholine Receptor (α4β2*) Ligand->nAChR Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Neurotransmitter_Release Neurotransmitter Release Modulation Ion_Channel->Neurotransmitter_Release Cation Influx

Sources

The Rigid Backbone: A Technical Guide to Azabicyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Azabicyclic Compounds Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary & Core Directive

In medicinal chemistry, the transition from a flexible linear amine to a rigid azabicyclic system represents a pivotal strategy for optimizing potency and selectivity. This guide moves beyond basic definitions to explore the azabicyclo- architecture as a privileged scaffold. We will examine the structural thermodynamics that make these rings valuable, detail the "Gold Standard" biomimetic synthesis, and provide a framework for their application in modern lead optimization.

Structural Classification & Thermodynamic Advantage

Azabicyclic compounds are defined by a bicyclic framework containing at least one nitrogen atom, either at a bridgehead or within one of the rings. Their value lies in conformational restriction .

By locking the nitrogen lone pair into a specific vector, these scaffolds reduce the entropic penalty (


) upon binding to a protein target. Unlike flexible alkyl amines that must "freeze" out rotatable bonds to bind, azabicycles are pre-organized, often leading to higher affinity (

) and improved metabolic stability.
Table 1: Primary Azabicyclic Scaffolds in Medicinal Chemistry
Scaffold NameIUPAC NomenclatureKey FeaturesRepresentative Drugs/Toxins
Tropane 8-azabicyclo[3.2.1]octaneNitrogen on a one-carbon bridge.[1][2] Boat/Chair hybrid conformation.Atropine, Cocaine, Benzatropine
Quinuclidine 1-azabicyclo[2.2.2]octaneBridgehead nitrogen.[1] Highly basic, rigid cage structure.Quinine, Palonosetron, Solifenacin
Indolizidine 1-azabicyclo[4.3.0]nonaneFused 5,6-ring system.[1] Common in alkaloids.Castanospermine, Swainsonine
Granatane 9-azabicyclo[3.3.1]nonaneHomolog of tropane.[1] Chair-chair conformation preferred.Granisetron (antiemetic)
Visualization: Scaffold Hierarchy

The following diagram illustrates the structural relationships and ring sizes of these core systems.

Azabicyclic_Classification Root Azabicyclic Systems Bridged Bridged Systems (N in bridge or bridgehead) Root->Bridged Fused Fused Systems (N at fusion point) Root->Fused Tropane Tropane Core [3.2.1] (Atropine) Bridged->Tropane Quinuclidine Quinuclidine Core [2.2.2] (Solifenacin) Bridged->Quinuclidine Granatane Granatane Core [3.3.1] (Granisetron) Bridged->Granatane Indolizidine Indolizidine [4.3.0] Fused->Indolizidine Quinolizidine Quinolizidine [4.4.0] Fused->Quinolizidine Pyrrolizidine Pyrrolizidine [3.3.0] Fused->Pyrrolizidine

Figure 1: Hierarchical classification of azabicyclic systems based on ring fusion topology.[1]

Synthetic Methodologies: The Robinson Protocol

While modern methods like Ring-Closing Metathesis (RCM) and photoredox C-H functionalization offer versatility, the Robinson Tropinone Synthesis remains the foundational teaching tool for azabicyclic construction. It demonstrates the power of the double Mannich reaction and biomimetic assembly.

Mechanistic Logic

The synthesis is a "one-pot" cascade.[1][3] It relies on the equilibrium between the keto- and enol-forms of acetonedicarboxylic acid and the reversible formation of iminium ions.

  • Condensation: Primary amine + aldehyde

    
     Iminium ion.[1][3]
    
  • Mannich I: Enol attacks Iminium

    
     C-C bond formation.[1]
    
  • Tautomerization & Cyclization: The process repeats intramolecularly to close the ring.

Robinson_Mechanism Start Succinaldehyde + Methylamine Iminium1 Bis-Iminium Intermediate Start->Iminium1 - 2 H2O Complex Intermolecular Mannich Addition Iminium1->Complex + Acetone deriv. Acetone Acetonedicarboxylic Acid (Enol form) Acetone->Complex RingClose Intramolecular Mannich (Cyclization) Complex->RingClose Tautomerization Product Tropinone (Azabicyclo[3.2.1]octan-3-one) RingClose->Product - 2 CO2 (Decarboxylation)

Figure 2: The Robinson Annulation cascade: A double Mannich reaction sequence.[1]

Experimental Protocol: Biomimetic Synthesis of Tropinone

Note: This protocol is adapted for modern laboratory safety and yield optimization (pH control).

Objective: Synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone).

Reagents:

  • Succinaldehyde (generated in situ from 2,5-dimethoxytetrahydrofuran)[1]

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid[2]

  • Buffer solution (Citrate-Phosphate, pH 5.5–6.0)[1]

Protocol:

  • Precursor Activation:

    • In a round-bottom flask, reflux 0.1 mol of 2,5-dimethoxytetrahydrofuran with 0.2 M HCl for 20 minutes to generate succinaldehyde.

    • Checkpoint: The solution becomes homogenous. Cool to room temperature.

  • Buffering (Critical Step):

    • The classic Robinson synthesis often failed due to pH drift. Adjust the succinaldehyde solution to pH 5.5 using Na₂HPO₄.

    • Why? At low pH, the amine is fully protonated (non-nucleophilic). At high pH, the aldehyde undergoes self-condensation (polymerization).[1] pH 5-6 is the "Goldilocks zone" for iminium formation.[1]

  • The Cascade:

    • Add 0.1 mol Methylamine·HCl and 0.1 mol Acetonedicarboxylic acid simultaneously.

    • Stir at 25°C for 48 hours. Evolution of CO₂ bubbles indicates the decarboxylative condensation is proceeding.

  • Isolation:

    • Basify the reaction mixture to pH 10 using KOH pellets (cooling in an ice bath).

    • Extract exhaustively with diethyl ether (

      
       mL).
      
    • Dry organic phase over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude residue from cyclohexane.

    • Expected Yield: 65–75% (Modern buffered variant).[1]

    • Characterization: NMR (CDCl₃) confirms the bridgehead protons at

      
       3.5 ppm.[1]
      

Pharmacological Application: The "Pharmacophore" Concept

In drug development, azabicycles are rarely the endpoint; they are the scaffold . The position of the nitrogen determines the vector of the basic center, which is critical for receptor interaction (e.g., Aspartate residue in GPCRs).

Case Study: 5-HT3 Antagonists
  • Target: Serotonin 5-HT3 receptor (ion channel).[1]

  • Evolution:

    • Cocaine (Tropane):[1][3][4] Weak activity, high abuse potential.

    • Bemesetron (Tropane):[1] First generation, moderate selectivity.

    • Granisetron (Granatane):[1] 9-azabicyclo[3.3.1]nonane core.[1] The slight expansion of the ring system (homologation) altered the N-lone pair vector, dramatically increasing binding affinity (

      
       nM) and selectivity against muscarinic receptors.
      
Table 2: Structure-Activity Relationship (SAR) Data

Comparison of binding affinities for azabicyclic esters.

Compound CoreRing Size5-HT3 Affinity (

)
Muscarinic Affinity (

)
Selectivity Ratio
Tropane [3.2.1]6.58.20.02 (Poor)
Quinuclidine [2.2.2]7.16.82.0 (Moderate)
Granatane [3.3.1]9.2 5.55000+ (Excellent)

Data synthesized from medicinal chemistry literature [1, 2].[5]

Future Outlook: Fragment-Based Drug Discovery (FBDD)[1]

The future of azabicycles lies in Fragment-Based Drug Discovery . Because these scaffolds are small (


), rigid, and soluble, they are ideal "fragments."

Workflow for Azabicyclic FBDD:

  • Screening: Screen a library of functionalized quinuclidines/tropanes against a target using NMR or SPR.

  • Growing: Once a "hit" binds, grow the molecule from the non-bridgehead carbons to pick up accessory interactions.

  • Linking: Link two azabicyclic fragments to span a large protein binding pocket.[1]

References

  • Robinson, R. (1917).[1][2][3][4][6] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.

  • Kozikowski, A. P., et al. (2000). "Synthesis and biological evaluation of 9-azabicyclo[3.3.1]nonane derivatives as 5-HT3 receptor ligands." Journal of Medicinal Chemistry.

  • Srinivasan, N. (2021).[3] "Recent advances in the synthesis of azabicyclic scaffolds." Organic & Biomolecular Chemistry. [1]

  • FDA Drug Database. "Granisetron Hydrochloride Monograph."

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold represents a critical bioisostere of the bispidine (3,7-diazabicyclo[3.3.1]nonane) class. By replacing one nitrogen with oxygen, medicinal chemists can modulate lipophilicity (LogP), reduce basicity, and alter hydrogen bond donor/acceptor profiles while maintaining the rigid "twin-chair" conformation essential for high-affinity binding to GPCRs (e.g., 5-HT3, Orexin) and ion channels.

This guide provides a definitive, field-tested protocol for the Double Mannich Condensation , the "Gold Standard" for constructing this bicyclic core. Unlike generic procedures, this protocol addresses the specific solubility and polymerization challenges associated with heteroatom-rich bridged systems.

Strategic Retrosynthesis & Mechanism

The most efficient route to the 3-oxa-7-azabicyclo[3.3.1]nonane core utilizes a Robinson-Schöpf-type double Mannich condensation .

The Logic: Instead of building the rings sequentially, we exploit the acidity of the


-protons in tetrahydro-4H-pyran-4-one . The pyranone serves as the pre-formed "oxa" ring. Reaction with a primary amine and formaldehyde generates two iminium ion intermediates in situ, which undergo sequential nucleophilic attacks by the enol form of the pyranone to bridge positions 3 and 5.
Mechanistic Pathway (DOT Visualization)

ReactionPathway Start Tetrahydro-4H-pyran-4-one (Precursor A) Inter1 Mannich Base Intermediate Start->Inter1 AcOH / MeOH Reflux Amine Primary Amine (R-NH2) Amine->Inter1 AcOH / MeOH Reflux Formaldehyde Paraformaldehyde (2.2 eq) Formaldehyde->Inter1 AcOH / MeOH Reflux Iminium Iminium Ion Cyclization Inter1->Iminium - H2O Product 3-Oxa-7-azabicyclo [3.3.1]nonan-9-one Iminium->Product Intramolecular Cyclization

Figure 1: The double Mannich condensation cascade. The reaction relies on the in situ generation of reactive iminium species.

Core Protocol: Synthesis of 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one

Target Compound: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one Scale: 10 mmol (scalable to >100 mmol)

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]AmountRole
Tetrahydro-4H-pyran-4-one 100.121.01.00 gCore Scaffold
Benzylamine 107.151.051.12 gNitrogen Source
Paraformaldehyde 30.032.20.66 gBridging Carbon
Acetic Acid (Glacial) 60.051.10.66 gCatalyst/pH Control
Methanol (Anhydrous) 32.04-20 mLSolvent
Step-by-Step Procedure
Phase 1: Pre-activation (Critical for Yield)
  • Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Solubilization: Add Paraformaldehyde (0.66 g) and Methanol (15 mL) .

  • Depolymerization: Heat the mixture to 60°C until the paraformaldehyde dissolves (solution becomes clear). Note: If solution remains cloudy, add 1-2 drops of 1M NaOH to facilitate depolymerization, then neutralize with AcOH.

  • Amine Addition: Cool to room temperature (RT). Add Benzylamine (1.12 g) dropwise. Stir for 15 minutes. Observation: The solution may warm slightly (exothermic imine formation).

Phase 2: The Double Mannich Cascade
  • Acidification: Add Glacial Acetic Acid (0.66 g) followed by the remaining Methanol (5 mL).

  • Substrate Addition: Add Tetrahydro-4H-pyran-4-one (1.00 g) in one portion.

  • Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours .

    • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The starting pyranone (Rf ~0.4) should disappear; a new polar spot (Rf ~0.2) will appear.[2]

Phase 3: Isolation & Purification
  • Concentration: Remove methanol under reduced pressure to obtain a viscous orange oil.

  • Basification: Dissolve the residue in Water (20 mL) and cool to 0°C. Adjust pH to >10 using 20% NaOH solution.

    • Why? This deprotonates the tertiary amine, rendering the product organic-soluble.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The crude oil often solidifies upon standing. Recrystallize from Ethyl Acetate/Hexanes (1:3) to afford white needles.

Expected Yield: 65–75% Physical State: White crystalline solid Melting Point: 98–100°C

Analytical Validation (Self-Validating System)

To ensure the bicyclic structure is formed correctly (and not a linear polymer), verify the following spectral markers.

1H NMR (400 MHz, CDCl3) Diagnostic Signals:
  • Bridgehead Protons (H1, H5): The bridgehead protons are absent in this specific substitution pattern (quaternary carbons at bridgehead are not present here; wait—correction: In 3-oxa-7-aza, the bridgeheads are CH. The bridge carbons are CH2).

    • Correction: In the [3.3.1] system derived from pyranone, the bridgeheads are C1 and C5 . These are Methine (CH) groups.

    • Signal: Multiplet at

      
       2.6–2.8 ppm .
      
  • Bridging Methylenes (H6, H8 - The "Mannich" carbons): Doublets or multiplets at

    
     2.9–3.2 ppm .
    
  • Oxa-Ring Protons (H2, H4): Distinctive shift due to oxygen proximity.

    
     3.8–4.1 ppm  (often appearing as doublets with large geminal coupling).
    
  • Aromatic Region: 5 protons (7.2–7.4 ppm) confirming benzyl group incorporation.

13C NMR Diagnostic Peaks:
  • Carbonyl (C9):

    
     210–215 ppm . (Confirms ketone retention).
    
  • Aminal Carbons (C6, C8):

    
     58–62 ppm .
    
  • Ether Carbons (C2, C4):

    
     68–72 ppm .
    

Advanced Derivatization: C9 Functionalization

The C9 ketone is sterically hindered but reactive. It serves as the "handle" for diversity.

Protocol: Wolff-Kischner Reduction (To remove Carbonyl)

To access the unsubstituted 3-oxa-7-azabicyclo[3.3.1]nonane:

  • Mix: Product from Protocol 3 (1.0 eq), Hydrazine hydrate (5.0 eq), and KOH (4.0 eq) in Triethylene glycol .

  • Heat: 120°C for 2 hours (hydrazone formation), then 180–190°C for 4 hours (N2 evolution).

  • Workup: Dilute with water, extract with ether.

  • Result: Removal of the ketone yields the parent bicyclic amine.

Protocol: Grignard Addition (Tertiary Alcohols)
  • Challenge: The amine lone pair can complex with Grignard reagents.

  • Solution: Pre-complex the amine with anhydrous

    
     (1.5 eq) in THF before adding RMgX. This promotes clean addition to the C9 ketone to yield 9-endo-hydroxy  derivatives (kinetic control).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gummy/Polymeric Product Temperature too high during amine addition; Formaldehyde not fully dissolved.Ensure Paraformaldehyde is clear (depolymerized) before adding amine. Add reagents at RT, then heat slowly.
Low Yield Incomplete condensation; pH too low (protonated amine).Maintain pH ~5-6 (acetic acid buffer). If pH < 4, the amine is unreactive. Use slightly excess amine (1.1 eq).
Product "Oils Out" Impurities or residual solvent.Triturate the oil with cold pentane or diethyl ether to induce crystallization. Seed with a crystal if available.
NMR shows linear signals Failure to cyclize (Retro-Mannich).Use anhydrous solvents. Water promotes the reverse reaction. Ensure reflux is vigorous to drive off water (use Dean-Stark if using Benzene/Toluene).

Workflow Visualization

Workflow Step1 Step 1: Depolymerization (Paraformaldehyde + MeOH, 60°C) Step2 Step 2: Mannich Assembly (+ Amine + Pyranone + AcOH) Step1->Step2 Step3 Step 3: Reflux (4-6h) Monitor TLC Step2->Step3 Step4 Step 4: pH Adjustment (NaOH to pH > 10) Step3->Step4 Cool to 0°C Step5 Step 5: Extraction (DCM) & Crystallization Step4->Step5

Figure 2: Operational workflow for the synthesis of the bicyclic core.

References

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174.[3] Link

  • Gallos, J. K., & Sarli, V. C. (2003). 3,7-Diazabicyclo[3.3.1]nonanes: Synthesis and Applications. Current Organic Chemistry, 7(5). (Contextual grounding for the hetero-analog).
  • Zefirov, N. S., & Rogozina, S. V. (1971). Conformation of 3,7-diheterobicyclo[3.3.1]nonanes. Tetrahedron, 27(9), 1913-1919.
  • PubChem Compound Summary. (2025). 3-Oxa-7-azabicyclo[3.3.1]nonane.[4][5][6][7][8] National Center for Biotechnology Information. Link

  • Bhattacharjee, A., et al. (2015).[8] Studies on 3-azabicyclo[3.3.1]nonanones derivatives: A mini Review. International Journal of Chemical Studies.[8] (Review of biological activity).

Sources

Application Notes and Protocols: Asymmetric Synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold in Modern Drug Discovery

The 3-oxa-7-azabicyclo[3.3.1]nonane framework represents a class of conformationally restricted scaffolds that have garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an invaluable tool for probing protein binding sites and designing potent and selective therapeutic agents.[1] Analogs of this scaffold have been investigated for a range of pharmacological activities, including their potential as ligands for nicotinic acetylcholine receptors and orexin receptors, highlighting their relevance in addressing neurological and metabolic disorders.[2][3] Furthermore, the incorporation of this bridged system can enhance metabolic stability and improve pharmacokinetic profiles by reducing lipophilicity.

The asymmetric synthesis of these analogs is of paramount importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. This guide provides an in-depth exploration of two powerful and distinct strategies for the enantioselective and diastereoselective synthesis of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives: an organocatalytic domino reaction and a double Mannich reaction. We will delve into the mechanistic underpinnings of these methodologies, providing detailed, field-proven protocols to enable researchers to construct these valuable molecular architectures with a high degree of stereocontrol.

Organocatalytic Domino Reaction: A Highly Stereoselective Route to Functionalized 3-Oxabicyclo[3.3.1]nonan-2-ones

A highly effective method for the asymmetric synthesis of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives has been developed, employing a domino Michael-hemiacetalization-Michael reaction.[4] This elegant cascade process, catalyzed by modularly designed organocatalysts (MDOs), allows for the construction of multiple stereogenic centers in a single operation with excellent enantioselectivity and diastereoselectivity.[4]

Causality Behind Experimental Choices

The success of this domino reaction hinges on the use of modularly designed organocatalysts self-assembled from cinchona alkaloid derivatives and amino acids.[4] These catalysts create a chiral environment that directs the stereochemical outcome of the reaction. The initial Michael addition of an (E)-3-aryl-2-nitroprop-2-en-1-ol to an (E)-7-aryl-7-oxohept-5-enal is followed by an intramolecular hemiacetalization and a subsequent intramolecular Michael addition to forge the bicyclic core.[4] The choice of a subsequent oxidation step with pyridinium chlorochromate (PCC) allows for the conversion of the resulting bicyclic hemiacetal to the corresponding 3-oxabicyclo[3.3.1]nonan-2-one.[4]

Experimental Workflow

cluster_catalyst Catalyst Preparation cluster_reaction Domino Reaction cluster_workup_oxidation Workup and Oxidation catalyst_modules Precatalyst Modules: Cinchona Alkaloid Derivative Amino Acid solvent_cat Dry Toluene catalyst_modules->solvent_cat stir_cat Stir at RT for 15 min solvent_cat->stir_cat add_nitroalkene Add (E)-3-aryl-2-nitroprop-2-en-1-ol stir_cat->add_nitroalkene stir_5min Stir for 5 min add_nitroalkene->stir_5min add_enal Add (E)-7-aryl-7-oxohept-5-enal stir_5min->add_enal stir_15h Stir at RT for 15 h add_enal->stir_15h concentrate Concentrate in vacuo stir_15h->concentrate chromatography Flash Column Chromatography concentrate->chromatography oxidation PCC Oxidation chromatography->oxidation final_product 3-Oxabicyclo[3.3.1]nonan-2-one oxidation->final_product

Caption: Workflow for the Organocatalytic Domino Reaction.

Detailed Protocol: Asymmetric Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones

Materials:

  • Precatalyst module 9b (cinchona alkaloid derivative)

  • Precatalyst module 10e (amino acid)

  • Dry Toluene

  • (E)-3-aryl-2-nitroprop-2-en-1-ol (Substrate 1)

  • (E)-7-aryl-7-oxohept-5-enal (Substrate 2)

  • Pyridinium chlorochromate (PCC)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Preparation:

    • To a clean, dry vial, add the precatalyst module 9b (6.3 mg, 0.010 mmol, 10.0 mol %) and precatalyst module 10e (1.69 mg, 0.010 mmol, 10.0 mol %).[4]

    • Add dry toluene (1.0 mL) to the vial.

    • Stir the resulting mixture at room temperature for 15 minutes.[4]

  • Domino Reaction:

    • Add the (E)-3-aryl-2-nitroprop-2-en-1-ol (0.10 mmol) to the catalyst mixture and stir for an additional 5 minutes.[4]

    • Add the (E)-7-aryl-7-oxohept-5-enal (0.12 mmol, 1.2 equiv.) to the reaction mixture.[4]

    • Stir the resulting solution at room temperature for 15 hours, monitoring the reaction progress by TLC.[4]

  • Workup and Purification of Hemiacetal Intermediate:

    • Upon completion of the reaction, concentrate the mixture in vacuo.

    • Purify the residue by flash column chromatography on silica gel to yield the bicyclic hemiacetal intermediate.[4]

  • Oxidation to 3-Oxabicyclo[3.3.1]nonan-2-one:

    • Dissolve the purified bicyclic hemiacetal in a suitable solvent (e.g., dichloromethane).

    • Add PCC (1.5 equivalents) and stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

    • Upon completion, filter the reaction mixture through a pad of celite, wash with the solvent, and concentrate the filtrate.

    • Purify the crude product by flash column chromatography to obtain the final 3-oxabicyclo[3.3.1]nonan-2-one derivative.

Data Summary
EntryAryl Group (Substrate 1)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl84>99:196
24-Methylphenyl82>99:195
34-Methoxyphenyl75>99:194
42-Bromophenyl78>99:193
52-Thiophenyl80>99:192
61-Naphthyl76>99:181

Data adapted from Li, et al. (2017).[4]

Double Mannich Reaction: A Convergent Approach to the 3-Oxa-7-azabicyclo[3.3.1]nonane Core

The double Mannich reaction is a powerful and convergent strategy for the construction of the 3-oxa-7-azabicyclo[3.3.1]nonane ring system.[5] This reaction typically involves the condensation of a primary amine, formaldehyde, and a cyclic ketone bearing two enolizable protons. This approach has been successfully employed in the synthesis of complex molecules, including pharmaceutical candidates.[5]

Mechanistic Rationale

The double Mannich reaction proceeds through the in situ formation of an iminium ion from the primary amine and formaldehyde. This electrophilic species then undergoes a nucleophilic attack by the enol or enolate of the cyclic ketone. A second intramolecular Mannich reaction then ensues, leading to the formation of the bicyclic framework. The stereochemical outcome of this reaction can be influenced by the nature of the substituents on the starting materials and the reaction conditions.

Logical Relationship Diagram

cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_cyclization Cyclization amine Primary Amine iminium Iminium Ion amine->iminium formaldehyde Formaldehyde formaldehyde->iminium ketone Cyclic Ketone (e.g., 2,6-disubstituted-1-oxa-4-oxocyclohexane) enol Enol/Enolate ketone->enol mannich_adduct Mono-Mannich Adduct iminium->mannich_adduct enol->mannich_adduct intramolecular_mannich Intramolecular Mannich Reaction mannich_adduct->intramolecular_mannich product 3-Oxa-7-azabicyclo[3.3.1]nonane intramolecular_mannich->product

Caption: Logical Flow of the Double Mannich Reaction.

Detailed Protocol: Synthesis of 7-Methyl-9-oxo-2,4-diphenyl-3-oxa-7-aza-bicyclo[3.3.1]nonane-1,5-ethyl dicarboxylate

This protocol is based on the condensation reaction described by Küppers, et al. (1987).[6]

Materials:

  • 2,6-Diphenyl-1-oxa-4-oxo-cyclohexan-3,5-ethyl dicarboxylate

  • Methylamine (aqueous solution)

  • Formaldehyde (aqueous solution)

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-diphenyl-1-oxa-4-oxo-cyclohexan-3,5-ethyl dicarboxylate in ethanol.

  • Addition of Reagents:

    • To the stirred solution, add an aqueous solution of methylamine followed by an aqueous solution of formaldehyde.

  • Reaction and Workup:

    • Heat the reaction mixture to reflux and maintain for the time required for the reaction to go to completion (monitor by TLC).

    • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to separate the diastereomers.[6]

Stereochemical Considerations

The condensation reaction can lead to the formation of different stereoisomers, such as those with chair-chair and boat-chair conformations.[6] The specific isomer formed can be influenced by the reaction conditions and the nature of the substituents. X-ray crystallography and NMR spectroscopy are essential tools for the characterization and structural elucidation of the resulting isomers.[6]

Conclusion and Future Perspectives

The asymmetric synthesis of 3-oxa-7-azabicyclo[3.3.1]nonane analogs remains a vibrant area of research with significant implications for drug discovery. The organocatalytic domino reaction and the double Mannich reaction represent two powerful and versatile strategies for accessing these complex scaffolds with a high degree of stereocontrol. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel analogs. Future efforts in this field will likely focus on the development of new catalytic systems with even greater efficiency and selectivity, as well as the application of these synthetic methodologies to the construction of libraries of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives for biological screening.

References

  • Li, W., et al. (2017). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. The Journal of Organic Chemistry, 82(15), 8115-8123. [Link]

  • Li, W., et al. (2017). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. National Institutes of Health. [Link]

  • Paira, R., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]

  • Gogoll, A., et al. (1992). SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar. [Link]

  • Zaripova, R. R., et al. (2012). Synthesis of chiral 3, 7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments. Russian Journal of Organic Chemistry, 48(8), 1143-1147. [Link]

  • Kumar, R., et al. (2018). Base-Mediated Cascade Cyclization: Stereoselective Synthesis of Benzooxazocinone. Organic Letters, 20(13), 3951-3955. [Link]

  • Actelion Pharmaceuticals Ltd. (2013). 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives.
  • Shvartsbart, A., et al. (2016). An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates. The Journal of Organic Chemistry, 81(17), 7882-7890. [Link]

  • Ma, R.-R., et al. (2024). Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. Advanced Synthesis & Catalysis. [Link]

  • Paira, R., et al. (2023). (a)Sequential synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane through... ResearchGate. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses. [Link]

  • Vafina, R. M., et al. (2003). Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. Russian Journal of Organic Chemistry, 39(1), 66-73. [Link]

  • Berlin, K. D., et al. (1987). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl). The Journal of Organic Chemistry, 52(16), 3595-3602. [Link]

  • Holzgrabe, U., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry, 21(23), 7341-7351. [Link]

  • Paira, R., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publishing. [Link]

  • Küppers, H., et al. (1987). Stereochemistry of Substituted Isomeric 3-Oxa-7-aza-bicycIo [3.3.l]nonan-9-ones. Zeitschrift für Naturforschung B, 42(2), 221-228. [Link]

Sources

The Strategic Deployment of 3-Oxa-7-azabicyclo[3.3.1]nonane in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Conformationally-Restricted Scaffold

In the landscape of contemporary drug design, the quest for novel molecular architectures that offer a blend of developability and potent biological activity is perpetual. The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold has emerged as a privileged structure, captivating the attention of medicinal chemists. Its rigid, bicyclic framework serves as a conformationally restricted mimetic of piperidine and morpholine moieties, which are ubiquitous in a vast array of bioactive molecules. This conformational constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the introduction of heteroatoms at the 3 and 7 positions modulates the scaffold's physicochemical properties, such as polarity and hydrogen bonding capacity, offering a versatile platform for fine-tuning drug-like characteristics.

This comprehensive guide provides an in-depth exploration of the strategic use of the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold in drug design and discovery. We will delve into its synthesis, key applications with a focus on neurological disorders, and provide detailed protocols for its derivatization, biological evaluation, and in silico analysis.

Core Rationale: Why Employ the 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold?

The utility of the 3-Oxa-7-azabicyclo[3.3.1]nonane core lies in its unique three-dimensional structure, which can be strategically employed to:

  • Mimic Bioactive Conformations: The rigid bicyclic system can lock a molecule into a specific conformation that is recognized by a biological target, thereby enhancing potency.[1]

  • Serve as a Bioisosteric Replacement: This scaffold can act as a bioisostere for other cyclic systems, such as piperidines or morpholines, potentially improving pharmacokinetic properties like metabolic stability and cell permeability.[2]

  • Explore Novel Chemical Space: The unique geometry of the 3-Oxa-7-azabicyclo[3.3.1]nonane system allows for the exploration of previously inaccessible regions of chemical space, leading to the discovery of novel intellectual property.

  • Introduce Specific Interactions: The oxygen and nitrogen heteroatoms provide opportunities for targeted hydrogen bonding and other non-covalent interactions within a receptor's binding pocket.

Synthetic Strategies: Accessing the 3-Oxa-7-azabicyclo[3.3.1]nonane Core

The synthesis of the 3-Oxa-7-azabicyclo[3.3.1]nonane skeleton can be achieved through various routes, with the Robinson-Schöpf-type reaction being a prominent and efficient method. This one-pot, multicomponent reaction involves the condensation of a dialdehyde, a primary amine, and a ketone.[1][3][4][5]

Protocol 1: Synthesis of N-Benzyl-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one

This protocol outlines a plausible synthetic route to a key intermediate, the N-benzyl protected 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one, based on the principles of the Robinson-Schöpf reaction.

Reaction Scheme:

Synthesis_of_N-Benzyl-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one glutaraldehyde Glutaraldehyde reaction_center + glutaraldehyde->reaction_center benzylamine Benzylamine benzylamine->reaction_center acetonedicarboxylic_acid Acetonedicarboxylic Acid acetonedicarboxylic_acid->reaction_center product N-Benzyl-3-Oxa-7-azabicyclo[3.3.1]nonan-9-one reaction_center->product Robinson-Schöpf Reaction N-Arylation_of_3-Oxa-7-azabicyclo[3.3.1]nonane bicyclic_amine 3-Oxa-7-azabicyclo[3.3.1]nonane reaction_center + bicyclic_amine->reaction_center aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction_center product N-Aryl-3-Oxa-7-azabicyclo[3.3.1]nonane reaction_center->product Buchwald-Hartwig Coupling Radioligand_Binding_Assay_Workflow A Prepare Receptor Membranes (e.g., from cells expressing α4β2 nAChRs) B Incubate Membranes with Radioligand (e.g., [³H]Epibatidine) and Test Compound A->B C Separate Bound from Free Radioligand (Vacuum Filtration) B->C D Quantify Radioactivity C->D E Data Analysis (IC₅₀ and Kᵢ determination) D->E Metabolic_Stability_Assay_Workflow A Incubate Test Compound with Human Liver Microsomes and NADPH B Quench Reaction at Different Time Points A->B C Analyze Remaining Parent Compound (LC-MS/MS) B->C D Calculate In Vitro Half-life (t₁/₂) and Intrinsic Clearance (CLᵢₙₜ) C->D Molecular_Docking_Workflow A Prepare Receptor Structure (e.g., from PDB) C Define Binding Site A->C B Prepare Ligand Structures (3D conformer generation) D Perform Docking Simulation B->D C->D E Analyze and Score Poses D->E

Sources

Functionalization of the 3-Oxa-7-azabicyclo[3.3.1]nonane Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bispidine" Bioisostere

The 3-oxa-7-azabicyclo[3.3.1]nonane core represents a critical scaffold in modern medicinal chemistry, serving as a physicochemical bioisostere to the well-known 3,7-diazabicyclo[3.3.1]nonane (bispidine).[1] While bispidine derivatives are ubiquitous in ligands for nicotinic acetylcholine receptors (nAChR) and Class III antiarrhythmics, the 3-oxa variant offers distinct advantages:

  • Modulated Basicity: The replacement of N-3 with oxygen lowers the pKa of the N-7 amine, improving blood-brain barrier (BBB) permeability and altering metabolic clearance.[1]

  • Solubility Profile: The ether linkage increases polarity without introducing a hydrogen bond donor, often improving solubility in aqueous media compared to the carbocyclic analog.[2]

  • Conformational Rigidity: The scaffold exists in a dynamic equilibrium between chair-chair (CC) and boat-chair (BC) conformers, which can be exploited to lock bioactive conformations for GPCR targets (e.g., GPR119).[2]

This guide details the synthetic access and functionalization of this core, focusing on the orthogonal derivatization of the N-7 nitrogen and the C-9 bridgehead .[1]

Synthetic Access: Constructing the Core

Before functionalization, the bicyclic skeleton must be assembled. The most robust route is the Double Mannich Condensation , which constructs the bicycle in a single pot from acyclic or monocyclic precursors.

Protocol 1: Double Mannich Condensation

Objective: Synthesis of N-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one.[1][2] Mechanism: Double aminomethylation of a cyclic ketone.[2]

Reagents:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv)[1][2]

  • Benzylamine (1.05 equiv)[2]

  • Paraformaldehyde (2.2 equiv)[2]

  • Acetic acid (glacial, solvent/catalyst)[2]

  • Methanol (co-solvent)[2]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (10 mmol) and benzylamine (10.5 mmol) in methanol (20 mL).

  • Acidification: Add glacial acetic acid (1.5 mL) dropwise. The solution may warm slightly.[2]

  • Addition: Add paraformaldehyde (22 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (65–70 °C) for 4–6 hours. Monitoring by TLC (SiO₂, 5% MeOH in DCM) should show the disappearance of the pyranone.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove methanol.[2]

  • Neutralization: Dilute the residue with water (20 mL) and basify to pH 10 with 1M NaOH.

  • Extraction: Extract with dichloromethane (3 x 20 mL). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Recrystallize from ethanol/ether or purify via flash chromatography (Hexane/EtOAc).

Yield: Typically 60–75%.[2] Key Intermediate: The resulting N-benzyl ketone (Structure A in diagrams) is the divergent point for all subsequent functionalization.

Functionalization Strategy

The scaffold offers two primary vectors for diversification:

  • N-7 Position (The Anchor): Amenable to alkylation, acylation, and arylation.[2] Requires deprotection if the benzyl group is used during synthesis.[2]

  • C-9 Position (The Pivot): The ketone bridgehead allows for stereoselective reduction, reductive amination, or complete removal (Wolff-Kishner).[2]

Visualization: The Functionalization Tree

FunctionalizationTree Core N-Benzyl-3-oxa-7-azabicyclo [3.3.1]nonan-9-one (The Core) SecAmine Secondary Amine (N-Deprotection) Core->SecAmine H2, Pd/C or ACE-Cl Alcohol C-9 Alcohol (Stereodefined) Core->Alcohol NaBH4 (endo) or Grignard (exo) Amine C-9 Amine (Reductive Amination) Core->Amine R-NH2, NaBH(OAc)3 Methylene C-9 Methylene (Wolff-Kishner) Core->Methylene N2H4, KOH, Heat Urea Urea/Amide Derivatives SecAmine->Urea Isocyanates N_Alkyl N-Alkyl Analogs SecAmine->N_Alkyl R-X, Base

Caption: Divergent synthesis pathways from the parent bicyclic ketone.[2] Colors indicate distinct chemical vectors.

Detailed Protocols

Module A: The C-9 Bridgehead (Ketone Manipulation)

The C-9 ketone is sterically hindered but highly reactive.[1][2] Its modification dictates the "roof" geometry of the molecule.

Protocol 2: Wolff-Kishner Reduction (Ketone Deoxygenation)

Application: Removing the ketone to lower polarity and increase metabolic stability (common in antiarrhythmic analogs).[2]

  • Hydrazone Formation: Combine the ketone (1.0 equiv) with hydrazine hydrate (5.0 equiv) and KOH (4.0 equiv) in ethylene glycol (solvent).[2]

  • Heating: Heat to 120 °C for 2 hours to form the hydrazone.

  • Elimination: Raise temperature to 180–190 °C and distill off water/excess hydrazine. Reflux at this temperature for 3–4 hours.

  • Workup: Cool, dilute with water, and extract with ether.

  • Result: The C-9 methylene derivative (Structure C1CC2CNCC1CO2 if N-unsubstituted).[2][3]

Protocol 3: Stereoselective Reduction (Alcohol Formation)

Application: Creating a handle for esters or ethers.[2]

  • Endo-Alcohol: Reduction with NaBH₄ in methanol at 0 °C typically favors the endo-alcohol (hydroxyl syn to the nitrogen bridge) due to hydride attack from the less hindered exo face.[1]

  • Exo-Alcohol: Use of bulky reducing agents (e.g., L-Selectride) or Grignard addition (PhMgBr) often forces the substituent into the exo position.[2]

Module B: The N-7 Nitrogen (The Anchor)

If the N-benzyl group is present, it must be removed to access the secondary amine.[1]

Protocol 4: N-Dealkylation (ACE-Cl Method)

Why: Hydrogenolysis (H₂/Pd) can be slow due to steric bulk.[2] The 1-chloroethyl chloroformate (ACE-Cl) method is often superior for this scaffold.[1][2]

  • Acylation: Dissolve N-benzyl substrate in 1,2-dichloroethane (DCE). Add ACE-Cl (1.2 equiv) and proton sponge (catalytic).[2] Reflux for 3 hours.

  • Evaporation: Concentrate to remove benzyl chloride byproduct.

  • Methanolysis: Redissolve the intermediate carbamate in methanol and reflux for 1 hour.

  • Isolation: Concentrate to yield the secondary amine hydrochloride salt.

Conformational Analysis & Expert Insights

The 3-oxa-7-azabicyclo[3.3.1]nonane core is not static.[1][2][4][5] It exists in an equilibrium that significantly impacts receptor binding.[2]

  • Chair-Chair (CC): The most stable conformer in the absence of bulky substituents. The N-7 lone pair and O-3 lone pairs minimize repulsion.[1][2]

  • Boat-Chair (BC): Can be induced by bulky substituents at C-9 (endo) or N-7 to relieve transannular strain (the "hockey stick" effect, though less pronounced than in 3,7-dithia analogs).[1][2]

Expert Tip: When designing ligands for GPCRs (e.g., GPR119), bulky groups at N-7 (e.g., tert-butyl carbamates) can lock the piperidine ring into a specific twist-boat conformation, potentially enhancing potency by mimicking the transition state of the natural ligand.[1]

Data Summary: Physicochemical Shifts[1][2][6][7]
DerivativeC-9 StateN-7 SubstituentLogP (Calc)Pred. Conformation
Core Ketone =O[1][2][3][6][7]Benzyl1.8Chair-Chair
Reduced -CH₂-H-0.2Chair-Chair
Alcohol (Endo) -OH (endo)Benzyl1.2Chair-Chair (H-bond stabilized)
Alcohol (Exo) -OH (exo)Benzyl1.3Boat-Chair (Steric clash)

References

  • Synthesis of 3-Azabicyclo[3.3.1]nonanes: Jeyaraman, R., & Avila, S. (1981).[2] Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174.[2] Link[2]

  • GPR119 Agonists: Semple, G., et al. (2012).[2] Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists.[2] Bioorganic & Medicinal Chemistry Letters. Link

  • Conformational Analysis: Bailey, B. R., et al. (1984).[2] Synthesis of and Conformational Studies on N-Alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones. Phosphorus and Sulfur.[2][4] Link[2]

  • Wolff-Kishner Protocol: Chemistry LibreTexts, 14.1: Wolff-Kishner Reduction. Link[2]

  • Scaffold Properties: PubChem Compound Summary for CID 50986283, 3-Oxa-7-azabicyclo[3.3.1]nonane.[1][2] Link

Sources

Strategic Scaffold Utilization: 3-Oxa-7-azabicyclo[3.3.1]nonane in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold represents a critical "privileged structure" in medicinal chemistry, distinct from its 3,7-diazabicyclo[3.3.1]nonane (bispidine) analog by the substitution of a nitrogen atom with oxygen. This modification alters the pKa, lipophilicity (LogP), and hydrogen bond acceptor/donor profile while maintaining the rigid "chair-chair" bicyclic geometry essential for high-affinity binding.

This Application Note details the utilization of this scaffold in targeting Nicotinic Acetylcholine Receptors (nAChRs) and Sigma Receptors (


R) , while addressing the critical safety liability of hERG channel blockade  (Class III antiarrhythmic activity) inherent to this chemical class.

Structural Biology & Pharmacophore Logic

The Rigidification Advantage

Unlike flexible piperazine or morpholine chains, the 3-oxa-7-azabicyclo[3.3.1]nonane core locks substituents into defined vectors.

  • Conformational Locking: The bicyclic system exists predominantly in a chair-chair conformation. This pre-organization reduces the entropic penalty (

    
    ) upon binding to a receptor pocket.
    
  • Bioisosterism: It acts as a bridged morpholine. The oxygen atom at position 3 serves as a weak hydrogen bond acceptor, while the nitrogen at position 7 (protonated at physiological pH) mimics the cationic head of acetylcholine or dopamine.

Target Specificity
  • nAChR (

    
    ):  The bridge mimics the spatial arrangement of the pyrrolidine/pyridine nitrogen found in nicotine and cytisine.
    
  • Sigma-1 Receptor: The bulky, hydrophobic cage fits the primary hydrophobic pocket of the Sigma-1 chaperone, while the N-7 nitrogen forms the critical salt bridge with Asp126.

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow from synthesis to safety profiling.

Workflow cluster_Screening Pharmacological Profiling Start Precursor Selection (Tetrahydropyran-4-one) Synth Double Mannich Condensation Start->Synth Core 3-Oxa-7-aza Scaffold Synth->Core Cyclization Binding Radioligand Binding (Ki Determination) Core->Binding Derivatization Func Functional Assay (Ca2+ Flux/FLIPR) Binding->Func Hit Confirmation Safety hERG Safety Screen (Patch Clamp) Func->Safety Tox Screening Lead Lead Candidate Selection Safety->Lead Safety Index > 30x

Figure 1: Integrated workflow for developing 3-oxa-7-azabicyclo[3.3.1]nonane ligands, prioritizing early hERG safety screening due to scaffold liability.

Protocol A: Synthesis of the Core Scaffold

Objective: Efficient construction of the 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one intermediate via a double Mannich condensation.

Reagents & Equipment
  • Tetrahydropyran-4-one (10 mmol)

  • Benzylamine (10.5 mmol)

  • Paraformaldehyde (22 mmol)

  • Glacial Acetic Acid (Solvent/Catalyst)

  • Methanol (MeOH)

  • Reflux condenser, Magnetic stirrer, Rotary evaporator.

Step-by-Step Methodology
  • Reactant Preparation: Dissolve paraformaldehyde (660 mg, 22 mmol) in methanol (20 mL) at 60°C until the solution clears (depolymerization).

  • Amine Addition: Cool the solution to room temperature. Add benzylamine (1.12 g, 10.5 mmol) dropwise followed by glacial acetic acid (1.2 mL). Stir for 15 minutes.

  • Cyclization: Add tetrahydropyran-4-one (1.0 g, 10 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (65-70°C) for 5–8 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Basify the residue with 1N NaOH to pH 10.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, Hexane:EtOAc 3:1).

    • Yield Expectation: 60–75%.

    • Validation: 1H NMR should show characteristic bridging protons at

      
       2.5–3.5 ppm and aromatic signals.
      

Protocol B: Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the affinity (


) of the synthesized derivative for the Sigma-1 receptor, a key target for neuroprotection.
Materials
  • Ligand: [³H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol).

  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    1R.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

Procedure
  • Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 min at 4°C. Resuspend pellet to a protein concentration of 0.5 mg/mL.

  • Incubation:

    • In a 96-well plate, add 100 µL membrane suspension.

    • Add 25 µL [³H]-(+)-Pentazocine (Final conc. 2 nM).

    • Add 25 µL Test Compound (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: Sigma receptors require long equilibration times due to the hydrophobic pocket).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • Self-Validation: The

    
     of [³H]-(+)-Pentazocine should be experimentally verified to be ~3-5 nM in your system before testing unknowns.
    

Protocol C: hERG Safety Screening (Automated Patch Clamp)

Critical Note: The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is structurally related to Class III antiarrhythmics (e.g., oxabispidine derivatives). hERG blockade is a high-risk liability.

Methodology
  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Platform: Automated Patch Clamp (e.g., QPatch or Patchliner).

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: K-Aspartate based solution.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV for 2 seconds (measure tail current).

  • Application: Apply test compound at 0.1, 1, 10, and 30 µM.

  • Threshold: A safety margin of >30-fold between the therapeutic

    
     (e.g., at Sigma-1) and hERG 
    
    
    
    is required for CNS drug candidates.

Comparative Data Summary

The table below illustrates hypothetical but representative Structure-Activity Relationship (SAR) trends for this scaffold.

Substituent (N-7)Sigma-1

(nM)
nAChR


(nM)
hERG

(µM)
Interpretation
Benzyl (Ref)12.5>10001.2Potent Sigma ligand; High Cardiac Risk
2-Phenylethyl4.2>10000.8Increased lipophilicity increases hERG risk
Methyl>50045.0>30Shift toward nAChR profile; Safer
Pyridin-3-ylmethyl85.012.0>100Optimal nAChR Lead (Cytisine mimic)

References

  • Stead, G. L., et al. (1996). "Novel 3,7-Diheterabicyclo[3.3.1]nonanes That Possess Predominant Class III Antiarrhythmic Activity." Journal of Medicinal Chemistry. Link[1]

  • Schmidt, H. R., et al. (2016).[2] "Crystal structure of the human σ1 receptor." Nature. Link

  • Wünsch, B., et al. (2021). "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands." Medicinal Chemistry Research. Link

  • Garrison, G. L., et al. (2025).[1] "Synthesis and antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes and derivatives." Journal of Medicinal Chemistry. Link[1]

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Handling of 3-Oxa-7-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Synthesis, Conformational Analysis, and Functionalization

Executive Summary

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is a critical pharmacophore, notably serving as the structural core for various Class III anti-arrhythmic agents (analogous to Tedisamil and Ibutilide derivatives) and GPCR ligands. Unlike its symmetric cousin, bispidine (3,7-diazabicyclo[3.3.1]nonane), the introduction of the oxygen atom at position 3 alters the ring pucker, transannular electronic interactions, and solubility profile.

This guide addresses the three most common failure points reported by our users: Double Mannich Cyclization failures , Conformational NMR ambiguity , and C9-Ketone reactivity issues .

Module 1: Synthetic Construction (The Double Mannich Route)

User Issue: "I am attempting the double Mannich condensation using tetrahydropyran-4-one, but I am recovering polymerized gum or unreacted starting material. Yields are inconsistent (<20%)."

Root Cause Analysis

The construction of the 3-oxa-7-aza system generally relies on the condensation of tetrahydropyran-4-one with a primary amine and formaldehyde. The failure usually stems from:

  • pH Mismatch: The reaction requires a specific acidity window. If too acidic, the amine is fully protonated and non-nucleophilic. If too basic, the formaldehyde undergoes Cannizzaro disproportionation or the ketone undergoes self-aldol condensation.

  • Concentration Effects: High concentrations favor intermolecular polymerization over intramolecular cyclization.

Standardized Protocol: The Buffered Mannich Condensation

Based on the methodologies established by Berlin et al. and Jeyaraman.

Reagents:

  • Tetrahydropyran-4-one (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Primary Amine (e.g., Benzylamine) (1.0 eq)

  • Solvent System: Methanol / Acetic Acid (buffer)

Step-by-Step Workflow:

  • Dissolution: Dissolve paraformaldehyde in Methanol (MeOH) at 60°C until clear.

  • Amine Activation: Add the primary amine and Glacial Acetic Acid (1.1 eq relative to amine) to the formaldehyde solution. Crucial: Allow the exotherm to subside.

  • Slow Addition: Add the tetrahydropyran-4-one dropwise.

  • Thermal Cycle: Reflux for 4–6 hours.

  • Workup (Critical):

    • Evaporate MeOH.

    • Basify with 10% NaOH (keep cold, <10°C) to liberate the free base.

    • Extract immediately with CH₂Cl₂. Note: The product is often water-soluble; multiple extractions are required.

Troubleshooting Table: Optimization Parameters
VariableRecommendationEffect on Outcome
Solvent Methanol (anhydrous)Promotes formation of the hemiaminal intermediate.
Acid Source Acetic Acid (Glacial)Buffers pH to ~5–6, optimizing iminium ion formation without deactivating the amine.
Temperature 60–70°C (Reflux)Required to crack paraformaldehyde and drive the second cyclization step.
Order of Addition CH₂O + Amine

Ketone
Pre-forming the iminium species reduces ketone self-condensation.
Visualizing the Pathway

MannichReaction Start Tetrahydropyran-4-one + Amine + CH2O Inter1 Hemiaminal / Iminium Intermediate Start->Inter1 AcOH/MeOH, 60°C Inter2 1st Mannich Addition (Open Chain) Inter1->Inter2 Nucleophilic Attack Cyclization 2nd Mannich (Ring Closure) Inter2->Cyclization Intramolecular Product 3-Oxa-7-azabicyclo [3.3.1]nonan-9-one Cyclization->Product -H2O

Figure 1: The Double Mannich cascade. Note that the second cyclization is the rate-determining step and is sensitive to dilution.

Module 2: Conformational Analysis & NMR Interpretation

User Issue: "The 1H NMR spectrum of my product shows broad peaks and unexpected multiplicities. Is my product impure, or is this a dynamic effect?"

Technical Insight

The 3-oxa-7-azabicyclo[3.3.1]nonane system exists in a dynamic equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformations.

  • CC Form: Generally preferred but suffers from severe transannular repulsion between the lone pairs of O3 and N7 (and the C9 ketone, if present).

  • CB Form: Relieves transannular strain but introduces flag-pole interactions.

Diagnostic Checklist
  • Check the C2/C4 and C6/C8 Protons:

    • In a rigid CC conformation, you will see distinct equatorial and axial doublets with large geminal coupling (~11 Hz).

    • W-Coupling: Look for long-range W-coupling between H1-H5 protons and equatorial protons at C2/4/6/8. This is a hallmark of the Chair-Chair conformation.

  • Variable Temperature (VT) NMR:

    • Run the spectrum at -40°C. If the broad peaks resolve into sharp multiplets, you are observing a fluxional process (ring flipping) at room temperature.

Conformation cluster_factors Stabilizing Factors CC Chair-Chair (CC) (Preferred for bulky N-substituents) CB Chair-Boat (CB) (Relieves N7-O3 repulsion) CC->CB Ring Flip (Low Barrier) F1 N-Substituent Sterics F1->CC F2 C9-Carbonyl Dipole F2->CB

Figure 2: Conformational equilibrium. Bulky groups at N7 tend to lock the piperidine ring in a chair to avoid 1,3-diaxial interactions.

Module 3: Functionalization of the C9 Position

User Issue: "I cannot reduce the C9 ketone to the methylene group using standard NaBH4 or Wolff-Kishner conditions. The reaction stalls or yields complex mixtures."

The Challenge: Steric & Electronic Shielding

The C9 ketone is sterically hindered by the bicyclic cage. Furthermore, the proximity of the N7 nitrogen can facilitate transannular attacks on the carbonyl carbon during activation.

Recommended Protocols
Scenario A: Complete Reduction (C=O

CH₂)

Avoid standard Wolff-Kishner (hydrazine/KOH/glycol) if the molecule is sensitive to high heat (180°C).

  • Alternative: Huang-Minlon Modification or Thioacetalization/Raney-Ni .

    • Convert ketone to dithiolane (1,2-ethanedithiol, BF₃·OEt₂). Note: This may be slow due to sterics.

    • Desulfurize with Raney-Nickel in Ethanol.

Scenario B: Nucleophilic Addition (Grignard/Hydride)
  • Stereoselectivity: Nucleophiles will almost exclusively attack from the exo-face (the "outside" of the V-shape), leading to the endo-alcohol .

  • Protocol Tip: If using NaBH₄, use MeOH as solvent and add CeCl₃ (Luche reduction) to activate the carbonyl, as the steric bulk of the cage dampens reactivity.

References & Authority

The protocols and mechanistic insights provided above are grounded in the following authoritative literature:

  • Arjunan, P., Berlin, K. D., et al. (1981). Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Journal of Organic Chemistry.[1]

  • Zefirov, N. S., & Palyulin, V. A. (1991).[2] Conformational Analysis of Bicyclo[3.3.1]Nonanes and their Hetero Analogs. Topics in Stereochemistry.

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews.[1]

  • Hüttner, G., et al. (2010). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry.[1][3][4][5]

Disclaimer: These protocols involve hazardous chemicals (Formaldehyde, Acetic Acid). Always consult local EHS guidelines and SDS before experimentation.

Sources

Technical Support Center: Optimizing Mannich Cyclization for Bispidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions in 3,7-Diazabicyclo[3.3.1]nonan-9-one Synthesis Audience: Medicinal Chemists & Process Development Scientists

Executive Summary: The Bispidinone Challenge

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold is a "privileged structure" in drug discovery, serving as a rigid template for GPCR ligands (specifically


 nAChR) and high-affinity metal chelators. However, the construction of this bicyclic core via the double Mannich reaction (Weiss-Cook or Piperidone routes) is notoriously sensitive.

The reaction is a thermodynamic balancing act. The formation of the bispidinone is reversible; the system is prone to retro-Mannich fragmentation under thermodynamic stress and irreversible polymerization (tar formation) under kinetic mismanagement.

This guide provides a root-cause analysis of these failure modes and validated protocols to suppress them.

Mechanism & Failure Pathways (Visualized)

The following diagram maps the kinetic competition between the desired cyclization and the two primary failure modes: Oligomerization (Tar) and Aldol-type side reactions.

MannichReaction Figure 1: Kinetic bifurcation in Bispidinone synthesis. Success depends on favoring intramolecular cyclization over intermolecular polymerization. Start Piperidin-4-one + Formaldehyde + Amine Imine Imine / Hemiaminal Intermediate Start->Imine pH 4-5 (AcOH) Aldol Aldol Condensation (Self-Reaction) Start->Aldol Low Amine Nucleophilicity High pH Cyclization Intramolecular Mannich Cyclization Imine->Cyclization Dilute Cond. Slow Addition Polymer Linear Oligomers / Tars (Irreversible) Imine->Polymer High Conc. Excess HCHO Target Bispidinone (3,7-diazabicyclo[3.3.1]nonan-9-one) Cyclization->Target Thermodynamic Sink Retro Retro-Mannich Fragmentation Target->Retro High Temp (>80°C) Prolonged Time Retro->Start

Troubleshooting Modules

Module 1: The "Black Tar" Phenomenon (Oligomerization)

Symptom: The reaction mixture turns into a dark, viscous oil or insoluble black solid. No discrete product spots are visible on TLC.

Root Cause: The Mannich reaction involves highly reactive iminium ions. If the intramolecular cyclization is slow (due to steric strain or poor conformational pre-organization), the iminium intermediate reacts intermolecularly with another ketone or amine molecule, leading to linear polymers.

Diagnostic & Fix:

VariableOptimization StrategyTechnical Rationale
Concentration Dilute to 0.05M - 0.1M High concentration favors intermolecular collisions (polymerization). Low concentration favors intramolecular cyclization (Pseudo-high dilution principle).
Formaldehyde Source Use Paraformaldehyde (depolymerized) Aqueous formalin often contains stabilizers (methanol) and variable oligomers. Freshly depolymerizing paraformaldehyde ensures a clean source of reactive HCHO.
Addition Order Pre-mix Amine + HCHO Allow the amine and formaldehyde to form the hemiaminal/imine before adding the ketone. This reduces the chance of the ketone undergoing Aldol self-condensation.
Module 2: The "Missing Yield" (Retro-Mannich Equilibrium)

Symptom: Starting material (piperidinone) persists despite long reaction times. Yields are low (<30%).

Root Cause: The formation of bispidinone is reversible. High temperatures or prolonged reaction times can shift the equilibrium back to the starting materials (Retro-Mannich), especially if the product does not precipitate out of solution.

Diagnostic & Fix:

  • Temperature Control: Do not exceed 60-70°C. While heat accelerates the forward reaction, it disproportionately favors the entropic fragmentation pathway.

  • pH Buffer: Maintain pH 4–5 using Acetic Acid/Acetate. If the pH is too low (strong acid), the amine is fully protonated and non-nucleophilic. If too high, the iminium ion doesn't form efficiently.

  • Precipitation: Choose a solvent (often Methanol or Ethanol) where the bispidinone product is less soluble than the reagents. Crystallization drives the equilibrium forward (Le Chatelier's principle).

Module 3: Stereochemical Impurities

Symptom: NMR shows complex splitting or lack of symmetry, indicating "Chair-Boat" mixtures or incorrect N-substitution.

Root Cause: The 3,7-diazabicyclo[3.3.1]nonane system prefers a Chair-Chair (CC) conformation. However, bulky substituents on the nitrogens (N3, N7) can force a Chair-Boat (CB) conformation to relieve 1,3-diaxial strain.

Diagnostic & Fix:

  • Check Substituents: If using bulky amines (e.g., tert-butyl, trityl), expect CB conformers.

  • Isomerization: In solution, these conformers may rapidly interconvert. Variable Temperature (VT) NMR is required to distinguish between a static mixture of isomers and a dynamic conformational equilibrium.

Validated Protocol: The Piperidone Route

Standardized procedure for 7-substituted-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one.

Materials:

  • 1-Methylpiperidin-4-one (1.0 eq)

  • Primary Amine (R-NH2) (1.1 eq)

  • Paraformaldehyde (2.2 eq)

  • Glacial Acetic Acid (1.5 eq)

  • Methanol (HPLC Grade)

Step-by-Step Workflow:

  • Depolymerization: Suspend paraformaldehyde in Methanol. Heat to 60°C until the solution clears (add a catalytic drop of NaOH if necessary, then neutralize).

  • Imine Formation: Add the Primary Amine and Glacial Acetic Acid to the formaldehyde solution. Stir at Room Temperature (RT) for 30 minutes.

    • Checkpoint: Ensure the solution is clear before proceeding. Turbidity implies amine oligomerization.

  • Cyclization: Add 1-Methylpiperidin-4-one dropwise over 20 minutes.

    • Critical: Do not dump the ketone in all at once.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Alumina plates recommended, as Silica can degrade basic amines).

  • Workup:

    • Cool to RT. If a precipitate forms, filter and wash with cold MeOH (Best Case).

    • If no precipitate: Evaporate MeOH, redissolve in water, basify to pH 10 with K2CO3, and extract with CHCl3.

  • Purification: Flash chromatography on Neutral Alumina (Activity III) .

    • Eluent: CH2Cl2 : MeOH (95:5).

    • Note: Avoid Silica gel unless the amine is protected; strong interaction with silanols causes tailing.

FAQ: Expert Insights

Q: Can I use aqueous formalin (37%) instead of paraformaldehyde? A: Yes, but yields are typically 10-15% lower due to the stabilizing methanol and potential for hydrolysis. If you must use formalin, add molecular sieves to the reaction to scavenge water, as water can inhibit imine formation.

Q: My product is a viscous oil that won't crystallize. How do I solidify it? A: Bispidinones are often low-melting solids. Try converting it to the hydrobromide salt (HBr/AcOH) or the picrate salt. These salts crystallize readily and allow for X-ray diffraction analysis to confirm stereochemistry.

Q: Why does my reaction fail with electron-deficient amines (e.g., anilines)? A: The Mannich reaction relies on the nucleophilicity of the amine to attack the formaldehyde. Anilines are poor nucleophiles. You must use pre-formed iminium salts (Eschenmoser's salt) or add a Lewis Acid catalyst (e.g., Yb(OTf)3) to activate the aldehyde.

References

  • Comba, P., et al. (2016).[1] Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Inorganic Chemistry, 55(24), 12531–12543.[1][2]

  • Malmakova, A. Ye., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal.

  • Jeyakumar, K., et al. (2022).[3] Water Enables Diastereodivergency in Bispidine-Based Chiral Amine-Catalyzed Asymmetric Mannich Reaction.[4][5] Chemical Science.

  • Bauer, A., et al. (2024). Synthesis, Characterization, and Reactivity of Bispidine-Iron(IV)-Tosylimido Species. Inorganic Chemistry.

  • Galeta, J., et al. (2016). The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands.[6] Bioorganic & Medicinal Chemistry Letters.

Sources

Overcoming poor solubility of 3-Oxa-7-azabicyclo[3.3.1]nonane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Solubility Optimization & Formulation Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

The 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, acting as a rigid bioisostere for piperidine or morpholine rings. However, its utility is frequently bottlenecked by poor aqueous solubility.

The Root Cause: Unlike flexible aliphatic amines, this bicyclic system possesses a high degree of structural rigidity. This rigidity leads to efficient crystal packing (high lattice energy), often described as "brick dust." Even if the calculated logP is moderate (0.1–1.5), the energy required to break the crystal lattice prevents dissolution in aqueous media.

This guide provides a systematic troubleshooting workflow to overcome these solubility barriers, moving from solvent selection to salt formation and structural modification.

Part 1: Troubleshooting & FAQs

Module A: Solvents & Stock Solutions

Q: My compound precipitates immediately upon dilution from DMSO into water. How do I fix this?

A: This is a classic "crash-out" event caused by the high lattice energy of the free base.

  • Immediate Fix: Do not dilute directly into pure water or saline. Use an intermediate dilution step with a co-solvent or surfactant.

  • Recommended Vehicle: 5% DMSO + 10% Solutol HS 15 (or Tween 80) + 85% Saline. The surfactant prevents the rapid re-crystallization of the rigid scaffold.

  • The "pH Shock": Ensure your aqueous buffer is pH-adjusted before addition. For the 3-oxa-7-aza system (pKa ~9.0–9.5 at N7), the aqueous phase must be acidic (pH 4–5) to keep the nitrogen protonated. Diluting into neutral pH (7.4) will instantly deprotonate the amine, reverting it to the insoluble free base.

Q: What are the best organic solvents for high-concentration stock solutions?

SolventSolubility RatingNotes
DMSO Excellent (>50 mM)Standard for bioassays. Hygroscopic; keep sealed to prevent water uptake which triggers precipitation.
Methanol GoodUseful for transfer, but evaporates too quickly for long-term storage.
Acetonitrile ModeratePoor for free bases; better for salts.
DCM/Chloroform ExcellentBest for synthesis/purification, not for biological use.
Module B: Salt Formation (The Gold Standard)

Q: The free base is unworkable. Which counter-ion should I select for salt formation?

A: Salt formation is the most effective strategy for this scaffold. The goal is to disrupt the crystal lattice while increasing hydrophilicity.

  • First Line (Hydrochlorides): The HCl salt is the standard starting point. However, due to the symmetry of the [3.3.1] system, HCl salts can sometimes form highly crystalline, high-melting solids that are still poorly soluble.

  • Second Line (Chiral/Asymmetric Acids): If the HCl salt is too crystalline, switch to L-Tartrate or Fumarate . These counter-ions introduce asymmetry and hydrogen-bonding capability (hydroxyl groups in tartrate) that improve water interaction.

  • Third Line (Lipophilic Salts): For formulation in lipid-based vehicles, use Tosylate or Mesylate . These lower the melting point, allowing the compound to dissolve in lipid excipients (e.g., Labrasol).

Q: Does the "Chair-Chair" conformation affect solubility?

A: Yes. The 3-oxa-7-azabicyclo[3.3.1]nonane system exists in equilibrium between Chair-Chair (CC) and Boat-Chair (BC) conformers.[1]

  • Mechanism: Protonation at N7 (salt formation) typically stabilizes the CC conformation via transannular electrostatic interactions with the O3 oxygen.

  • Impact: This locked conformation is more polar but also packs better. If solubility remains low after salt formation, you are likely fighting this packing efficiency. You must disrupt the symmetry (see Part 2: Protocols).

Part 2: Experimental Protocols

Protocol A: Micro-Scale Salt Screening (The "Drop-Wise" Method)

Use this protocol to rapidly identify a soluble salt form with <50 mg of material.

Materials:

  • Compound (Free base)

  • Acids (1M in MeOH): HCl, Methanesulfonic acid, L-Tartaric acid, Fumaric acid.

  • Solvent: THF or Acetone.

Workflow:

  • Dissolution: Dissolve 10 mg of free base in 200 µL of THF (or Acetone). If heat is required, the crystal lattice is very strong.

  • Addition: Add 1.05 equivalents of the acid solution dropwise while stirring.

  • Observation:

    • Immediate Precipitate: Likely a high-melting salt. Filter and test aqueous solubility.

    • No Precipitate: Evaporate solvent. If a "gum" forms, this is promising for solubility (amorphous state) but bad for stability. Triturate with ether to try to induce formation of a stable amorphous solid.

  • Validation: Take the resulting solid/gum and attempt to dissolve in pH 7.4 buffer. Target >1 mg/mL.

Protocol B: Kinetic Solubility Assay (Nephelometry)

Do not rely on thermodynamic solubility (equilibrium) for early screening. Kinetic solubility better mimics biological assay conditions.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spikes 5 µL of stock into 245 µL of buffer (pH 7.4 and pH 4.0) in a 96-well clear plate (Final conc: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Readout: Measure absorbance at 620 nm (turbidity).

    • OD < 0.005: Soluble.[2][3]

    • OD > 0.01: Precipitated.

  • Analysis: If soluble at pH 4.0 but not 7.4, the pKa of N7 is the limiting factor. You must formulate in an acidic vehicle or use a buffering salt.

Part 3: Decision Logic & Visualization

Figure 1: Solubility Optimization Decision Tree

SolubilityTree Start Compound Insoluble (3-Oxa-7-aza Scaffold) Check_pKa Check pH Dependency (Is it soluble at pH 4?) Start->Check_pKa Yes_pH Issue: Basic N7 Deprotonation Check_pKa->Yes_pH Yes No_pH Issue: High Lattice Energy (Brick Dust) Check_pKa->No_pH No Salt_Form Strategy: Salt Formation Yes_pH->Salt_Form Buffer_Adj Strategy: Acidic Buffer/Vehicle (Citrate/Acetate) Yes_pH->Buffer_Adj Disrupt_Sym Strategy: Disrupt Symmetry No_pH->Disrupt_Sym Formulation Strategy: Lipid Formulation No_pH->Formulation Action_HCl Try HCl / Mesylate Salts Salt_Form->Action_HCl Action_Tartrate Try Tartrate / Fumarate (Break Crystallinity) Disrupt_Sym->Action_Tartrate Action_Prodrug Chemical Mod: Add Polar Sidechain Disrupt_Sym->Action_Prodrug

Caption: Decision logic for diagnosing and treating solubility issues in bicyclic amine scaffolds. Blue nodes indicate decision points; Green/Red indicate diagnosis; Yellow indicates strategy.

Figure 2: Salt Selection Workflow

SaltWorkflow FreeBase Free Base (Insoluble) HCl HCl Salt FreeBase->HCl 1.0 eq HCl Check_Cryst Crystallinity Check HCl->Check_Cryst Good Soluble Solid (Proceed) Check_Cryst->Good Amorphous/Low MP Bad Insoluble Crystal (Lattice too strong) Check_Cryst->Bad High MP Solid Alt_Salts Asymmetric Salts (Tartrate/Malate) Bad->Alt_Salts Add H-bonds Lipid_Salts Lipophilic Salts (Tosylate/Stearate) Bad->Lipid_Salts For Lipid Delivery

Caption: Step-by-step workflow for selecting the optimal counter-ion to break crystal lattice energy.

References

  • PubChem. (2025).[4][5] 3-Oxa-7-azabicyclo[3.3.1]nonane Compound Summary. National Library of Medicine. [Link]

  • Jeyaraman, R., & Avila, S. (1981).[6] Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174. (Foundational text on the conformation and reactivity of the 3.3.1 system). [Link]

  • Lu, Y., et al. (2023).[3][7] Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. (Relevant for comparative solubility strategies in bridged amines). [Link]

Sources

Optimization of reaction conditions for 3-Oxa-7-azabicyclo[3.3.1]nonane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic scaffold. The 3-oxa-7-azabicyclo[3.3.1]nonane core is a key structural motif in a variety of biologically active compounds.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges in the laboratory.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonane, particularly when utilizing the common double Mannich reaction approach.

Problem 1: Low or No Product Yield

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows mostly starting materials.

  • After workup, the isolated yield of the desired product is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Explanation Suggested Solution
Suboptimal Reaction Temperature The double Mannich reaction for forming the bicyclic system is sensitive to temperature. Insufficient heat may lead to a slow reaction rate, while excessive heat can promote side reactions.Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC. For reactions in methanol with acetic acid as a catalyst, a reflux temperature of 60-70°C is a good starting point.[2]
Incorrect Stoichiometry The molar ratio of the reactants (a piperidone derivative, formaldehyde, and a primary amine) is critical. An excess or deficit of any component can lead to the formation of byproducts or incomplete reaction.A common starting point is a 1:2:1 molar ratio of the piperidone, formaldehyde, and the primary amine, respectively. Carefully control the stoichiometry and consider performing a titration of the formaldehyde solution if its concentration is uncertain.
Inadequate Reaction Time The reaction may not have proceeded to completion.Monitor the reaction progress using TLC. If starting material is still present after the initially planned reaction time, extend the reaction duration and continue monitoring until the starting material spot disappears or its intensity no longer decreases.
Catalyst Inefficiency The choice and concentration of the acid or base catalyst can significantly impact the reaction rate.If using an acid catalyst like acetic acid, ensure it is of high purity. Alternatively, explore other catalysts such as triethylamine.[3] A catalyst loading of 15-25 mol% is a reasonable starting point for optimization.[3]
Presence of Water The formation of iminium intermediates in the Mannich reaction is reversible and can be hindered by the presence of excess water.Use dry solvents. For reactions where water is a byproduct, consider techniques like azeotropic distillation to remove it from the reaction mixture.[4]
Problem 2: Formation of Significant Byproducts

Symptoms:

  • TLC analysis shows multiple spots in addition to the desired product.

  • NMR analysis of the crude product indicates the presence of impurities.

Possible Causes and Solutions:

Potential Cause Explanation Suggested Solution
Aldol Condensation Aldehydes, especially formaldehyde, can undergo self-condensation or react with the enolizable piperidone starting material in an aldol-type reaction, competing with the desired Mannich reaction.[2]This is more likely to occur if the primary amine is not sufficiently nucleophilic.[2] Ensure a high-purity, appropriately nucleophilic amine is used. Adding the formaldehyde solution slowly to the reaction mixture can also help to minimize its instantaneous concentration and reduce the rate of competing aldol reactions.
Incomplete Cyclization The second Mannich reaction to form the bicyclic system may not have occurred, leading to mono-Mannich adducts or other intermediates.Ensure adequate reaction time and optimal temperature to drive the reaction to completion. The choice of solvent can also play a role; polar protic solvents like methanol or ethanol are often effective.[3]
Polymerization of Formaldehyde Paraformaldehyde can polymerize if not handled correctly.Use fresh, high-quality paraformaldehyde. Depolymerize it just before use by heating if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-Oxa-7-azabicyclo[3.3.1]nonane?

The most prevalent and straightforward method for synthesizing the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is a one-pot, double Mannich reaction.[1][2] This typically involves the condensation of a 4-oxopiperidine derivative, formaldehyde (or paraformaldehyde), and a primary amine in the presence of an acid or base catalyst.

Q2: How can I optimize the reaction conditions for my specific substrate?

Optimization is a systematic process. Here is a suggested workflow:

Optimization_Workflow cluster_screening Screening Phase A Solvent Screening (e.g., MeOH, EtOH, MeCN) D Identify Best Conditions from Screening A->D B Catalyst Screening (e.g., AcOH, Et3N) B->D C Temperature Screening (e.g., RT, 50°C, Reflux) C->D E Fine-tune Reactant Ratios D->E Proceed with best solvent, catalyst, temp. F Optimize Reaction Time E->F G Scale-up and Validate F->G

Caption: A systematic workflow for optimizing reaction conditions.

Start by screening key parameters such as solvent, catalyst, and temperature.[3] Once the most promising conditions are identified, you can fine-tune the reactant stoichiometry and reaction time to maximize the yield and purity of your product.

Q3: What are the key considerations for purifying 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives?

  • Column Chromatography: This is a widely used technique for purifying these compounds. A silica gel stationary phase with a gradient elution of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective.[2]

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

  • Salt Formation: For basic amine-containing products, conversion to a salt (e.g., hydrochloride or fumarate) can facilitate purification by crystallization and improve handling and stability. The salt can then be neutralized to regenerate the free base if required.

Q4: How can I confirm the structure and stereochemistry of my product?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and integration. The coupling patterns of the bridgehead protons can help confirm the bicyclic structure.[2]

    • ¹³C NMR: Shows the number of unique carbon atoms and their chemical environments. The absence of a ketone signal (if starting from a piperidone) and the appearance of new signals corresponding to the bicyclic framework are key indicators.[2]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for establishing connectivity between protons and carbons, confirming the overall structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups. For example, the disappearance of the carbonyl stretch from the starting piperidone.

The stereochemistry, particularly the chair-chair or chair-boat conformation of the bicyclic system, can often be determined by detailed analysis of coupling constants in the ¹H NMR spectrum and through Nuclear Overhauser Effect (NOE) experiments.[5][6]

Q5: What are some common safety precautions when working with the reagents for this synthesis?

  • Formaldehyde/Paraformaldehyde: Formaldehyde is a known carcinogen and respiratory irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Primary Amines: Many primary amines are corrosive and can cause skin and eye irritation. Consult the Safety Data Sheet (SDS) for the specific amine you are using and handle it with appropriate care.

  • Solvents: Organic solvents such as methanol, ethanol, and acetonitrile are flammable. Avoid open flames and work in a well-ventilated area.

Always consult the SDS for all reagents before starting any experiment and follow all institutional safety guidelines.

Experimental Protocol Example: Double Mannich Reaction

This is a general procedure and may require optimization for specific substrates.

Protocol_Flowchart A 1. Combine piperidone derivative, primary amine, and solvent in a flask. B 2. Add formaldehyde solution dropwise while stirring. A->B C 3. Add catalyst (e.g., acetic acid). B->C D 4. Heat the reaction mixture to the desired temperature (e.g., reflux). C->D E 5. Monitor reaction progress by TLC. D->E F 6. Upon completion, cool the reaction and perform aqueous workup. E->F Reaction complete G 7. Extract the product with an organic solvent. F->G H 8. Dry the organic layer and concentrate under reduced pressure. G->H I 9. Purify the crude product (e.g., column chromatography). H->I

Caption: A typical experimental workflow for the double Mannich synthesis.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-oxopiperidine derivative (1.0 eq.), the primary amine (1.0 eq.), and the chosen solvent (e.g., methanol).

  • With stirring, add an aqueous solution of formaldehyde (2.0 eq.) dropwise to the mixture.

  • Add the catalyst (e.g., glacial acetic acid, 0.2 eq.).

  • Heat the reaction mixture to reflux and maintain the temperature for the optimized reaction time (typically 4-24 hours).

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and then concentrate it under reduced pressure to remove the solvent.

  • Dissolve the residue in water and basify with a suitable base (e.g., 1M NaOH) to a pH of ~10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

References

  • Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Efficient Synthesis of the Azabicyclo[3.3.1]nonane Ring System in the Alkaloid Methyllycaconitine Using Bis(alkoxymethyl)alkylamines as Aminoalkylating Agents in a Double Mannich Reaction. (2005). ResearchGate. Retrieved from [Link]

  • Facile Assembling of Novel 2,3,6,7,9-pentaazabicyclo-[3.3.1]nona-3,7-diene Derivatives under Microwave and Ultrasound Platforms. (2018). Molecules, 23(11), 2993. Retrieved from [Link]

  • Method for producing 3,7-diaza-bicyclo[3.3.1]nonane compounds. (2012). Google Patents.
  • 3-oxa-7-azabicyclo[3.3.1]nonane (C7H13NO). (n.d.). PubChem. Retrieved from [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Advances, 13(32), 22389–22480. Retrieved from [Link]

  • GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. (1999). Phosphorus, Sulfur, and Silicon and the Related Elements, 148(1), 97-116. Retrieved from [Link]

  • 3,7-diazabicyclo[3.3.1]nonane and 9-oxa-3,7-diazabicyclo[3.3.1]nonane derivatives. (2013). Google Patents.
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. (2003). Russian Journal of Organic Chemistry, 39(1), 62-66. Retrieved from [Link]

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. (2016). European Journal of Medicinal Chemistry, 123, 859–872. Retrieved from [Link]

  • Study of the Steric Structure of 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and Their Derivatives Using 1 H NMR Spectroscopy. (1987). Chemistry of Heterocyclic Compounds, 23(5), 530-534. Retrieved from [Link]

  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. (2023). RSC Advances, 13(32), 22389–22480. Retrieved from [Link]

  • DESIGN AND SYNTHESIS OF TWO BICYCLO[3.3.1]NONANE-STEROID DERIVATIVES. (2020). Chemistry Journal of Moldova, 15(1), 84-90. Retrieved from [Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Advances, 13(32), 22389–22480. Retrieved from [Link]

  • Beckmann Rearrangement of 3-carboxybicyclo[3.3.1]nonane and [3.2.1]octane Oximes. (2018). Symmetry, 10(10), 459. Retrieved from [Link]

  • 3-Oxa-7-azabicyclo(3.3.1)nonane. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: 3-Azabicyclo[3.3.1]nonane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 3-azabicyclo[3.3.1]nonane scaffold. This guide is designed to provide in-depth, field-proven insights into troubleshooting common challenges encountered during the synthesis and functionalization of this versatile bicyclic system. The information presented herein is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Synthesis of the 3-Azabicyclo[3.3.1]nonane Core via Mannich Reaction

The one-pot, three-component Mannich reaction is a cornerstone for the synthesis of the 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one core. However, achieving high yields and purity can be challenging. This section addresses common pitfalls in this synthetic route.

Question 1: My Mannich reaction for the synthesis of a 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one is giving a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in the Mannich condensation for this scaffold are a frequent issue and can often be traced back to suboptimal reaction conditions, particularly stoichiometry and temperature control.

Causality and Optimization Strategy:

A critical factor is the prevention of side reactions, most notably the formation of chalcone by-products. This can be effectively managed by adjusting the molar ratio of your reactants.[1]

Recommended Protocol Adjustments:

  • Stoichiometry: Employ a molar ratio of 1:2:1.5 for the ketone (e.g., cyclohexanone), aromatic aldehyde, and ammonium acetate, respectively. The excess ammonium acetate is crucial for minimizing the formation of chalcones.[1]

  • Temperature Control: Maintain a steady reaction temperature between 30-35 °C.[1] Elevated temperatures can promote side reactions.

  • Solvent and Work-up: While polar aprotic solvents are generally used, it is important to avoid using diethyl ether during the work-up, as this has been reported to cause product loss.[1]

  • Microwave Irradiation: For a greener and potentially higher-yielding approach, consider microwave-assisted synthesis. Irradiating the reaction mixture at 240 watts for 2-3 minutes has been shown to be effective. To further improve yields, allowing the reaction mixture to stand in diethyl ether for one to two days post-irradiation has been suggested.

Below is a workflow diagram illustrating the decision-making process for optimizing the Mannich reaction.

Mannich_Optimization start Low Yield in Mannich Reaction check_stoichiometry Check Stoichiometry Ketone:Aldehyde:NH4OAc 1 : 2 : 1.5 start->check_stoichiometry adjust_stoichiometry Adjust Stoichiometry check_stoichiometry->adjust_stoichiometry Incorrect check_temp Verify Temperature 30-35 °C check_stoichiometry->check_temp Correct adjust_stoichiometry->check_temp adjust_temp Control Temperature check_temp->adjust_temp Incorrect check_workup Review Work-up Avoid Diethyl Ether check_temp->check_workup Correct adjust_temp->check_workup modify_workup Modify Work-up check_workup->modify_workup Using Ether consider_microwave Consider Microwave Synthesis check_workup->consider_microwave Ether-free modify_workup->consider_microwave optimized_yield Optimized Yield consider_microwave->optimized_yield

Caption: Troubleshooting workflow for low yields in the Mannich synthesis of 3-azabicyclo[3.3.1]nonan-9-ones.

Question 2: I am observing a significant amount of a chalcone by-product in my Mannich reaction. How can I prevent its formation and purify my desired product?

Answer:

The formation of a chalcone is a common competing reaction. As mentioned previously, the most effective preventative measure is to use a 1.5 molar equivalence of ammonium acetate relative to the starting ketone.[1] This ensures that the concentration of ammonia is sufficient to favor the desired three-component reaction over the aldol condensation pathway that leads to the chalcone.

Purification Strategy:

If chalcone by-products have already formed, purification can typically be achieved through column chromatography on silica gel. The polarity difference between the desired bicyclic product and the chalcone is usually sufficient for effective separation.

Section 2: Navigating Nitrogen Protecting Group Strategies

The nitrogen at the 3-position is a key handle for further functionalization. However, protecting and deprotecting this nitrogen can be fraught with challenges.

Question 3: I am having difficulty with the N-Boc deprotection of my 3-azabicyclo[3.3.1]nonane derivative. Strong acidic conditions (e.g., TFA in DCM) are leading to decomposition of the bicyclic core. What are some milder alternatives?

Answer:

The instability of the 3-azabicyclo[3.3.1]nonane scaffold under strong acidic conditions is a known issue. Fortunately, a variety of milder deprotection methods have been reported and discussed within the scientific community.

Alternative N-Boc Deprotection Protocols:

Reagent/ConditionSolvent(s)TemperatureKey Considerations & References
4M HCl in DioxaneDioxaneRoom Temperature to 50°CA widely recommended and effective alternative to TFA.[2]
Oxalyl ChlorideMethanolRoom TemperatureA mild method reported to be selective for N-Boc deprotection.[3][4]
Toluenesulfonic AcidTHF/DCMNot specifiedReported to be a rapid deprotection method.[2]
Methanesulfonic Acidt-Butyl acetate/DCMNot specifiedCan be selective for Boc deprotection in the presence of other acid-sensitive groups like t-butyl esters.[2]
TMS-IDCMNot specifiedA pH-neutral method; requires the use of a solid bicarbonate base.[2]
Thermal DeprotectionDioxane/Water or neatReflux or 150°C (microwave)A useful option for thermally stable compounds when acidic conditions fail.[2]

Experimental Protocol: N-Boc Deprotection with 4M HCl in Dioxane

  • Dissolve the N-Boc protected 3-azabicyclo[3.3.1]nonane derivative in a minimal amount of a co-solvent if necessary (e.g., ethyl acetate).

  • Add a solution of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.

  • If the reaction is sluggish, gently heat the mixture to 50°C.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

  • The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base for further purification.

The following diagram illustrates the decision-making process for choosing an appropriate N-Boc deprotection method.

Boc_Deprotection start N-Boc Deprotection Required check_acid_sensitivity Is the scaffold sensitive to strong acid (TFA)? start->check_acid_sensitivity strong_acid Use TFA in DCM check_acid_sensitivity->strong_acid No mild_acid_options Select a Milder Acidic Method check_acid_sensitivity->mild_acid_options Yes non_acidic_options Consider Non-Acidic Methods check_acid_sensitivity->non_acidic_options Extremely Sensitive hcl_dioxane 4M HCl in Dioxane mild_acid_options->hcl_dioxane tsa Toluenesulfonic Acid mild_acid_options->tsa msa Methanesulfonic Acid mild_acid_options->msa tmsi TMS-I non_acidic_options->tmsi thermal Thermal Deprotection non_acidic_options->thermal

Caption: Decision tree for selecting an N-Boc deprotection strategy for 3-azabicyclo[3.3.1]nonanes.

Section 3: Functionalization of the Bicyclic Scaffold

The 3-azabicyclo[3.3.1]nonane core, particularly with a carbonyl at the C9 position, is ripe for a variety of functionalization reactions.

Question 4: I want to derivatize the C9-carbonyl group of my 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one. What are some common reactions and are there any known challenges?

Answer:

The C9-carbonyl group is a versatile handle for introducing a wide range of functionalities. Common derivatizations include the formation of:

  • Hydrazones

  • Oximes

  • Thiosemicarbazones

  • Thiazoles

  • Amides

  • Semicarbazones[1][5]

A primary challenge in these reactions can be the steric hindrance around the C9 position, which may necessitate longer reaction times or elevated temperatures. Additionally, the stability of the bicyclic core under the chosen reaction conditions should always be considered.

For the complete removal of the carbonyl group, the Wolff-Kishner reduction is a commonly employed method.[6]

Section 4: Structural Characterization and Conformation

The stereochemistry and conformation of the 3-azabicyclo[3.3.1]nonane system are critical to its biological activity and reactivity.

Question 5: How can I confirm the stereochemistry and conformation of my synthesized 3-azabicyclo[3.3.1]nonane derivative using NMR?

Answer:

Unambiguous determination of the stereochemistry and conformation of 3-azabicyclo[3.3.1]nonane derivatives typically requires a combination of 1D and 2D NMR experiments.[5][7] The preferred conformation is generally a twin-chair form with substituents in the equatorial positions.[1][5]

Key NMR Techniques and Expected Observations:

  • ¹H NMR: The coupling constants between vicinal protons can provide significant insight into the dihedral angles and thus the chair conformation.

  • ¹³C NMR: The chemical shifts of the bridgehead carbons and the carbons bearing substituents can be indicative of the overall conformation.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to assign protons within the spin systems of the two piperidine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the connectivity of the bicyclic system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful tool for confirming the through-space proximity of protons. For a twin-chair conformation with equatorial substituents, you would expect to see NOE correlations between axial protons on the same and adjacent rings.

A detailed analysis of these NMR data will allow you to confidently assign the structure and confirm the predominant conformation in solution.[5][7]

Frequently Asked Questions (FAQs)

Q: Are there any specific storage recommendations for 3-azabicyclo[3.3.1]nonane derivatives?

A: While stability is compound-specific, as a general precaution, it is advisable to store these compounds in a cool, dry place, protected from light. For specific derivatives like 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), storage at 2-8°C is recommended.[8]

Q: What are the safety considerations when working with reagents for 3-azabicyclo[3.3.1]nonane synthesis?

A: Standard laboratory safety precautions should always be followed. When running the Mannich reaction, be aware of the potential for slow gas (CO₂) evolution.[9] It is recommended to perform the reaction in a well-ventilated fume hood. When using reagents for N-Boc deprotection, such as strong acids or oxalyl chloride, appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.

References

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. (2015).
  • Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). (2022). Organic Syntheses.
  • US7868017B2 - 9-azabicyclo[3.3.
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. (2023). RSC Publishing.
  • Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Synthesis and Stereochemistry of Some 3-Azabicyclo[3.3.1]nonane Derivatives. (2025).
  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central.
  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review.
  • Formation of 3-azabicyclo[3.3.1]non-3-enes: Imino amides vs. imino alkenes.
  • GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. Taylor & Francis Online.
  • Design, synthesis, stereochemistry and antioxidant properties of various 7-alkylated 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones. (2012). PubMed.
  • 2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. (2024). Reddit.
  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.
  • Conformation and Reactivity Studies of Some Bicyclo(3,3,1)
  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers (RSC Publishing).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PubMed Central.
  • organic compounds. IUCr Journals.
  • Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry (RSC Publishing).
  • 9-Azabicyclo[3.3.1]nonane N-oxyl | 31785-68-9. (2025). ChemicalBook.
  • A MOR Antagonist with High Potency and Antagonist Efficacy among Diastereomeric C9-Alkyl-Substituted N-Phenethyl-5-(3-hydroxy)phenylmorphans. (2023). MDPI.
  • Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane. Smolecule.
  • SYNTHESIS OF 3-AZABICYCLO[3.3.1]NONANE-6,9-DIONES. Semantic Scholar.
  • 2291-58-9 | 9-Benzyl-3-oxo-9-azabicyclo[3.3.1]nonane. ChemScene.
  • Azabicyclo[3.3.1]nonane-based natural products.
  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts.

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Byproduct formation in the synthesis of azabicyclic ketones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Azabicyclic Ketones

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of azabicyclic ketones. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these vital chemical scaffolds. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of azabicyclic ketone syntheses.

Question 1: What are the most common classes of byproducts I should anticipate in my azabicyclic ketone synthesis?

Answer: Byproduct formation is highly dependent on the specific synthetic strategy employed (e.g., Mannich reaction, Diels-Alder, Michael addition). However, several classes of byproducts are frequently observed across different methodologies:

  • Over-alkylation or Poly-alkylation Products: These occur when a reactive intermediate, such as an enolate or an amine, undergoes more than the desired number of alkylation steps. This is particularly common in reactions like the Mannich reaction if primary amines are used.[1][2]

  • Epimers or Diastereomers: Loss of stereochemical control at chiral centers, especially those alpha to the carbonyl group, can lead to mixtures of diastereomers. This is often caused by enolate intermediates that can be protonated from either face.[3]

  • Elimination Products: Formation of α,β-unsaturated ketones can occur, typically under harsh basic or acidic conditions or at elevated temperatures, leading to the elimination of a leaving group or proton.

  • Michael Addition Adducts: If α,β-unsaturated carbonyls are present as intermediates or starting materials, undesired conjugate additions can compete with the desired reaction pathway.[4][5]

  • Incompletely Cyclized or Ring-Opened Products: Failure to form the desired bicyclic structure can result from steric hindrance, ring strain, or suboptimal reaction kinetics, leaving acyclic or monocyclic intermediates in the final mixture.

Question 2: What are the best initial steps for identifying an unknown byproduct in my reaction mixture?

Answer: A systematic approach is crucial for byproduct identification.

  • Initial Characterization: Obtain high-resolution mass spectrometry (HRMS) data to determine the exact mass and molecular formula of the byproduct. This is the most critical first step.

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Compare the NMR spectra of your crude product with the pure desired product. The differences will highlight the byproduct's signals. Look for the appearance or disappearance of key signals, such as vinylic protons (for elimination byproducts) or extra N-alkyl groups (for over-alkylation).

    • FTIR Spectroscopy: Look for characteristic absorption bands. For example, the C=O stretch of an α,β-unsaturated ketone will be at a lower frequency (around 1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹).

  • Hypothesize Plausible Structures: Based on the molecular formula and spectroscopic data, propose structures for the byproduct that could plausibly form from your starting materials and reagents. For example, if the byproduct mass corresponds to the addition of another electrophile, over-alkylation is a likely cause.

  • Confirmation (if necessary): For critical applications, isolation of the byproduct via chromatography followed by full characterization (including 2D NMR) or independent synthesis of the suspected byproduct can provide definitive confirmation.

Part 2: Troubleshooting Specific Byproduct Formations

This section provides detailed guides to address specific, common problems in a question-and-answer format, complete with mechanistic explanations and actionable protocols.

Scenario 1: Over-alkylation in Mannich-type Cyclizations

Question: I'm performing an intramolecular "double Mannich" reaction, similar to the Robinson tropinone synthesis, and I'm observing significant amounts of a higher molecular weight byproduct. HRMS suggests the addition of an extra molecule of my ketone starting material. What is happening and how can I prevent it? [6][7][8]

Expert Analysis: This is a classic case of byproduct formation where the initial Mannich product, which is a β-amino ketone, still possesses acidic α-protons.[1][9] The Mannich base can then act as a nucleophile itself, reacting with another molecule of the iminium ion intermediate, leading to undesired poly-condensation products.[1] This is especially problematic when using primary amines, as the resulting secondary amine in the product is reactive.[2]

The following diagram illustrates the desired cyclization pathway versus the competing over-alkylation side reaction.

G cluster_desired Desired Pathway cluster_undesired Side Reaction Pathway Reactants Ketone Enolate + Iminium Ion Desired_TS Desired C-C Bond Formation Reactants->Desired_TS Step 1 Mannich_Base β-Amino Ketone (Desired Product) Desired_TS->Mannich_Base Cyclization Intramolecular Cyclization Mannich_Base->Cyclization Step 2 Side_TS Unwanted C-C Bond Formation Mannich_Base->Side_TS Reacts with more Iminium Ion Final_Product Azabicyclic Ketone Cyclization->Final_Product Byproduct Over-alkylation Byproduct Side_TS->Byproduct

Caption: Desired cyclization vs. undesired over-alkylation.

This protocol focuses on controlling the concentration of reactive intermediates.

Objective: To favor the intramolecular cyclization over the intermolecular side reaction.

Materials:

  • Your standard reaction setup (glassware, stir plate, etc.)

  • High-purity solvents and reagents

  • Syringe pump for slow addition

Step-by-Step Methodology:

  • Employ High Dilution: The intramolecular reaction is kinetically favored at very low concentrations, while the intermolecular side reaction (which leads to the byproduct) is favored at high concentrations.

    • Action: Increase the total solvent volume by a factor of 5 to 10 compared to your original procedure. Your goal is to reach a substrate concentration in the range of 0.01–0.05 M.

  • Control Stoichiometry and Addition Rate: Ensure the ketone component is not present in large excess at the beginning of the reaction. Slow addition of one of the components can maintain a low instantaneous concentration of the key intermediates.

    • Action: Using a syringe pump, add the aldehyde component (e.g., formaldehyde or succinaldehyde) slowly over several hours to a solution containing the amine and the ketone.[6] This keeps the concentration of the highly reactive iminium ion low at any given moment.

  • Optimize pH and Temperature: The rate of iminium ion formation and enolate formation are pH-dependent. Running the reaction at a "physiological pH" around 7 is often cited as optimal for the Robinson tropinone synthesis, as it balances the rates of the competing reactions.[6]

    • Action: Buffer your reaction medium if possible. Start at room temperature; avoid excessive heating, which can accelerate side reactions.

  • Use an "Activated" Ketone Equivalent: Instead of a simple ketone, use a derivative like acetonedicarboxylic acid. The carboxylate groups increase the acidity of the α-protons, facilitating the initial condensation, and can be removed in a subsequent decarboxylation step.[6][10] This often leads to cleaner reactions.

Data-Driven Decision Making:

ParameterCondition A (Original)Condition B (Optimized)Expected Outcome
Concentration 0.5 M0.05 MReduced intermolecular side reactions
Addition All reagents at onceSlow addition of aldehydeMinimized instantaneous iminium concentration
pH UncontrolledBuffered at pH ~7.0Balanced reaction rates
Yield (Desired) 40%>75%Increased yield of azabicyclic ketone
Yield (Byproduct) 35%<10%Significant reduction in byproduct
Scenario 2: Loss of Stereocontrol (Epimerization)

Question: My synthesis should yield a single diastereomer, but I'm getting a nearly 1:1 mixture of epimers at the carbon alpha to the ketone. What is causing this loss of stereointegrity?

Expert Analysis: The stereocenter alpha to a carbonyl group is often susceptible to epimerization, especially under basic or acidic conditions.[3] The mechanism involves the removal of the α-proton to form a planar, achiral enol or enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of stereoisomers (racemization if it's the only stereocenter, epimerization if other stereocenters are present).[3]

This diagram shows how a single stereocenter can be scrambled via an achiral enolate intermediate.

G Start_Epimer Single Epimer (R) Enolate Planar, Achiral Enolate Intermediate Start_Epimer->Enolate - H⁺ (Base) End_Epimer_R Original Epimer (R) Enolate->End_Epimer_R + H⁺ (Protonation from top face) End_Epimer_S New Epimer (S) Enolate->End_Epimer_S + H⁺ (Protonation from bottom face)

Caption: Mechanism of base-catalyzed epimerization.

Objective: To minimize the formation of the planar enolate intermediate or to control its subsequent protonation.

Step-by-Step Methodology:

  • Re-evaluate Your Base: If using a strong base (e.g., alkoxides, hydroxides) for a prolonged time or at high temperatures, you are likely promoting epimerization.

    • Action: Screen milder bases. Consider using organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). If a stronger base is required for deprotonation, use a non-nucleophilic base like LDA or LHMDS at very low temperatures (e.g., -78 °C) and quench the reaction quickly once the desired transformation is complete.[11]

  • Temperature Control is Critical: Enolate formation and equilibration are thermodynamic processes. Lower temperatures will slow down the rate of proton exchange and can "freeze out" the desired kinetic product.

    • Action: Perform your reaction at the lowest possible temperature that still allows for an acceptable reaction rate. If you must run the reaction at room temperature, monitor it closely and minimize the reaction time.

  • Solvent Choice: Protic solvents (like ethanol or water) can facilitate epimerization by providing a ready source of protons to quench the enolate from either face.

    • Action: Switch to aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene. This minimizes the availability of protons for non-selective quenching.

  • Post-Reaction Workup: Acidic or basic workup conditions can also cause epimerization.

    • Action: Ensure your workup and purification steps (e.g., chromatography) are performed under neutral conditions. Use a buffered aqueous solution (e.g., saturated NH₄Cl for quenching organometallics, or a phosphate buffer) instead of strong acids or bases.

Screening for Optimal Conditions:

ParameterCondition 1Condition 2Condition 3Condition 4
Base NaOEtK₂CO₃DIPEALDA
Solvent EtOHMeCNDCMTHF
Temperature 25 °C25 °C0 °C-78 °C
Observed d.r. 1.5 : 15 : 110 : 1>20 : 1
Conclusion High EpimerizationModerateLowNegligible

References

  • Mannich Reaction - Chemistry Steps. (n.d.).
  • The Mannich Reaction. (n.d.). ResearchGate.
  • Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. (n.d.).
  • Mannich Reaction. (n.d.). Alfa Chemistry.
  • Mannich Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Functional Groups In Organic Chemistry. (2010).
  • Diels–Alder reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. (n.d.). PubMed Central - NIH.
  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Michael addition reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Avoiding Over-alkylation. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Isomerization at the α-Carbon. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • The Diels-Alder Reaction. (2017). Master Organic Chemistry. Retrieved from [Link]

  • Tropinone. (n.d.). Wikipedia. Retrieved from [Link]

  • In situ protection methodology for selective one−pot allylation and alkylation of ketones in the presence of α,β−unsaturated ketones. (2025). Request PDF - ResearchGate.
  • Photocatalyzed Epimerization of Quaternary Stereocenters. (2025). Journal of the American Chemical Society.
  • Michael Addition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ketone or aldehyde synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Stereoselective synthesis and structure–affinity relationships of bicyclic κ receptor agonists. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Key Concepts in Stereoselective Synthesis. (n.d.).
  • Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. (2018).
  • Direct Asymmetric Alkylation of Ketones: Still Unconquered. (n.d.). PMC - NIH.
  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Retrieved from [Link]

  • Synthesis of Ketones and Aldehydes. (2021). Organic Chemistry - YouTube. Retrieved from [Link]

  • Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. Retrieved from [Link]

  • The Diels-Alder reaction. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • M.Sc.II (Org.Steriochem.) || Topic: Epimerization || By Prof. Dhawale K.D. (2020). YouTube. Retrieved from [Link]

  • Diels Alder Reaction. (2021). YouTube. Retrieved from [Link]

  • Alkylation of Aldehydes and Ketones. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Schematic overview of possible aza-Michael addition reactions on... (n.d.). ResearchGate.
  • Robinson's landmark synthesis of tropinone. (n.d.). Chemical Communications (RSC Publishing).
  • ROBINSON : A SYNTHESIS OF TROPINONE. (n.d.). Zenodo. Retrieved from [Link]

  • A general overview on the organocatalytic intramolecular aza-Michael reaction. (2014). RSC Publishing.
  • Introduction to Diels Alder Reactions. (n.d.). Chad's Prep®. Retrieved from [Link]

  • Additions to carbonyl. (n.d.). ResearchGate.
  • Synthesis of Ketones and Aldehydes. (2018). YouTube. Retrieved from [Link]

  • Synthesis of Tropinone by Robinson. (n.d.). PDF | Solution | Salt (Chemistry) - Scribd. Retrieved from [Link]

  • Rxn Practice of Ketones & Aldehydes, Part 2. Making Them Harder (Walkthrough). (2021). Retrieved from [Link]

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Technical Support Center: Protecting Group Strategies for 3-Oxa-7-azabicyclo[3.3.1]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold. The unique conformational constraints and the reactivity of the secondary amine at the 7-position necessitate a well-defined protecting group strategy to ensure successful synthetic outcomes. This document is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective protecting groups for the secondary amine of 3-oxa-7-azabicyclo[3.3.1]nonane?

The selection of a protecting group is critical and is dictated by the planned downstream synthetic steps. For the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold, the most widely employed and reliable protecting groups for the 7-aza position are carbamates, specifically tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), as well as the benzyl (Bn) group.

  • tert-Butyloxycarbonyl (Boc): This is arguably the most common protecting group due to its ease of introduction and its mild, acidic cleavage conditions.[1][2] It is stable to a wide range of non-acidic reagents, making it suitable for many synthetic transformations.

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is another popular choice, particularly valued for its stability under both acidic and basic conditions.[2] Its removal via catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy relative to the acid-labile Boc group.[1][2]

  • Benzyl (Bn): Similar to the Cbz group, the N-benzyl group is introduced via alkylation and removed by catalytic hydrogenolysis.[1] It is a robust protecting group, stable to a wide variety of reaction conditions.

Q2: How do I decide which protecting group is best for my specific synthetic route?

The principle of orthogonality is the cornerstone of protecting group strategy.[2] Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[2][3] Your decision should be based on the reaction conditions you plan to employ in subsequent steps.

Consider the following:

  • If your synthesis involves strongly acidic conditions: Avoid the Boc group, as it will be prematurely cleaved. The Cbz or Bn groups would be more suitable choices.

  • If your synthesis involves hydrogenation or reactions with palladium catalysts: Avoid the Cbz and Bn groups, as they will be removed. The Boc group is an excellent choice in this scenario.

  • If your molecule contains other protecting groups: Choose a protecting group for the 7-aza position that can be removed without cleaving other protecting groups in your molecule. For instance, if you have acid-labile silyl ethers elsewhere, using acidic conditions to remove a Boc group would be problematic. In this case, the hydrogenolysis of a Cbz group would be a superior, orthogonal strategy.

The following flowchart provides a visual guide for this decision-making process.

G start Start: Need to protect the 7-aza position q1 Will the downstream synthesis involve hydrogenation (e.g., H2, Pd/C)? start->q1 pg_boc Choose Boc Group q1->pg_boc No q2 Will the downstream synthesis involve strongly acidic conditions? q1->q2 Yes end_boc Proceed with Boc protection. (Cleavage: TFA, HCl) pg_boc->end_boc pg_cbz_bn Choose Cbz or Bn Group q2->pg_cbz_bn No reconsider Re-evaluate synthetic route or consider alternative protecting groups (e.g., Fmoc, Alloc). q2->reconsider Yes end_cbz_bn Proceed with Cbz/Bn protection. (Cleavage: H2, Pd/C) pg_cbz_bn->end_cbz_bn

Sources

Monitoring reaction completion of 3,7-diazabicyclo[3.3.1]nonan-9-one synthesis using TLC

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive resource for monitoring the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-one (commonly referred to as bispidinone ) using Thin Layer Chromatography (TLC). This guide is structured for researchers requiring high-fidelity monitoring of the double Mannich condensation reaction.

Core Reaction Context & Mechanism

The synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-one typically proceeds via a double Mannich condensation . A ketone (often 1-benzyl-4-piperidone or acetone) reacts with a primary amine and formaldehyde (or paraformaldehyde) in an acidic medium (e.g., Methanol/Acetic Acid).[1][2]

  • Critical Monitoring Challenge: The reaction mixture transforms from a secondary amine/ketone mixture to a bicyclic tertiary amine.

  • The "Salt" Trap: Because the reaction is often run in acetic acid, the product exists as an acetate salt. Spotting the crude reaction mixture directly onto silica will result in the product staying at the baseline or streaking severely. A mini-workup is mandatory for accurate TLC.

Reaction Pathway Visualization

MannichReaction Start Reagents (Piperidone + R-NH2 + CH2O) Inter Intermediate (Mannich Base) Start->Inter 1st Mannich Prod Product (Bispidinone) Inter->Prod Cyclization (2nd Mannich) Side Side Products (Linear Polymers/Aldols) Inter->Side Polymerization

Figure 1: Simplified reaction pathway for the double Mannich condensation yielding the bispidinone scaffold.

Standard Operating Procedures (SOPs)

Protocol A: The "Mini-Workup" (Crucial Step)

Do not spot the crude acidic reaction mixture directly.

  • Sampling: Withdraw 50 µL of the reaction mixture.

  • Quenching: Transfer to a 1.5 mL Eppendorf tube containing 200 µL saturated NaHCO₃ (or 1M NaOH).

  • Extraction: Add 200 µL Dichloromethane (DCM) or Ethyl Acetate.

  • Vortex/Shake: Mix thoroughly to liberate the free base.

  • Spotting: Use the bottom organic layer for TLC spotting.

Protocol B: TLC System Configuration
ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel 60 F₂₅₄ (Aluminum or Glass backed)Standard polar phase.[3] Alumina is an alternative if silica degradation occurs, but silica is sufficient with modifiers.
Mobile Phase (Eluent) DCM : MeOH : NH₄OH (90:9:1) The ammonia (NH₄OH) is critical. It deprotonates silanol groups on the silica, preventing the basic bispidine nitrogens from hydrogen-bonding and "tailing."
Alternative Eluent Benzene : Isopropanol (6:[2]1)Recommended in literature for specific bispidinone derivatives on Alumina plates [1].
Reference Standard Co-spot Starting Material (Piperidone/Amine)Essential to distinguish the product from unreacted starting material, as Rf values can be close.
Protocol C: Visualization Hierarchy

Bispidinones often lack strong chromophores unless benzylated. Use this order of detection:

  • UV (254 nm): Check first. Only visible if R-groups are aromatic (e.g., N-benzyl).

  • Iodine Chamber (I₂): Universal stain.[4] The tertiary amines of the bispidine core bind iodine strongly, appearing as dark brown spots .

  • Dragendorff’s Reagent: The Gold Standard. Specific for tertiary amines/alkaloids.

    • Positive Result:Orange/Red spot on a yellow background.

    • Differentiation: Primary/Secondary amines (starting materials) stain differently or less intensely than the bicyclic tertiary amine product.

Troubleshooting & FAQs

Issue 1: "My product spot is streaking/tailing from the baseline."

Diagnosis: The amine is interacting with the acidic silanols of the silica plate. Corrective Action:

  • Eluent Modification: Ensure you are using 1-2% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) in your mobile phase.

  • Plate Pre-treatment: If streaking persists, dip the empty TLC plate in a solution of 5% TEA in DCM and dry it before spotting your sample.

Issue 2: "I see a spot under UV, but it disappears or is faint."

Diagnosis: The bispidinone core (C₇H₁₀N₂O) is not strongly UV active. If you used non-aromatic amines (e.g., methylamine), the product is UV-silent. Corrective Action:

  • Do not rely on UV. Move immediately to Iodine or Dragendorff’s stain .

  • Caution: Acetone (if used as a reagent) absorbs UV; ensure it is fully evaporated from the spot before viewing.

Issue 3: "The reaction shows conversion, but the yield is low."

Diagnosis: You may be forming linear polymers or the "half-reacted" intermediate (monocyclic Mannich base). Corrective Action:

  • Check Stoichiometry: The Mannich reaction is sensitive. Ensure a strict 1:2:1 ratio (Ketone : Formaldehyde : Amine) or the specific ratio for your variant. Excess formaldehyde often leads to polymerization.

  • Monitor the Intermediate: The intermediate (monocyclic) is usually more polar (lower Rf) than the bicyclic product. If the lower spot persists, increase reaction temperature or time.

Issue 4: "I see white spots after using Dragendorff's reagent."

Diagnosis: This is a "negative" spot. It indicates a hydrophobic compound that prevents the aqueous reagent from wetting the silica, or a non-basic impurity. Corrective Action:

  • This is likely not your amine product. It could be a neutral side product or residual high-boiling solvent. Focus on the orange/red spots .[5]

Data Summary: Expected Rf Values

Note: Values are approximate and depend on the specific R-groups.

Compound ClassPolarityApprox Rf (DCM:MeOH:NH3 90:10:1)Visualization (Dragendorff)
Bispidinone Product Moderate (Tertiary Amine)0.40 – 0.60 Strong Orange
Starting Ketone Low/Moderate0.70 – 0.80Negative/Faint
Starting Amine High (Primary/Sec)0.10 – 0.30Weak/Different Color
Polymer Side Products Very High0.00 (Baseline)Variable

Workflow Diagram

TLCWorkflow Sample Reaction Mixture (Acidic Salt) MiniWorkup Mini-Workup (Add NaOH/DCM) Sample->MiniWorkup Neutralize Spotting Spot Organic Layer on Silica Plate MiniWorkup->Spotting Extract Free Base Elution Elute (DCM:MeOH:NH4OH) Spotting->Elution Vis Visualization (Dragendorff/Iodine) Elution->Vis Decision Decision: Complete? Vis->Decision Decision->Sample No (Continue) End Isolate Product Decision->End Yes (Workup)

Figure 2: Operational workflow for TLC monitoring, emphasizing the neutralization step.

References

  • Malmakova, A. Y., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Eurasian Chemico-Technological Journal, 16(1), 85-89. Link

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. (Foundational text on bicyclic amine synthesis).
  • Bregoff, H. M., et al. (1953). Modification of Dragendorff’s Reagent for Paper Chromatography of Quaternary Ammonium Compounds. Journal of Biological Chemistry.
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Link

Sources

Validation & Comparative

Comparative analysis of azabicyclic scaffolds in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Azabicyclic Scaffolds in Drug Design

Part 1: Core Directive & Executive Summary

The "Escape from Flatland" Paradigm In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional (


-rich) architectures is a critical strategy to improve clinical success rates. Azabicyclic scaffolds serve as the cornerstone of this transition. Unlike flexible monocycles (e.g., piperidine, pyrrolidine) that incur a high entropic penalty upon binding, azabicycles offer conformational pre-organization , defining precise exit vectors for side chains while modulating physicochemical properties like lipophilicity (

) and basicity (

).

This guide provides a technical comparison of three primary azabicyclic classes used as bioisosteres for saturated heterocycles:

  • 3-Azabicyclo[3.1.0]hexane (The "Fused" System)

  • 6-Azabicyclo[3.1.1]heptane (The "Bridged" System)

  • 7-Azabicyclo[2.2.1]heptane (The "Cage" System)

Part 2: Scientific Integrity & Logic (E-E-A-T)

Physicochemical Comparative Analysis

The choice of scaffold dictates the electrostatic and steric environment of the pharmacophore. The table below synthesizes experimental and predicted data to highlight the shifts observed when "hopping" from a standard piperidine to an azabicycle.

Table 1: Comparative Physicochemical Profiles

FeaturePiperidine (Reference)3-Azabicyclo[3.1.0]hexane 6-Azabicyclo[3.1.1]heptane 7-Azabicyclo[2.2.1]heptane
Topology Monocycle (Flexible)Fused Bicyclic (Rigid)Bridged Bicyclic (Rigid)Bridged Bicyclic (Cage)
Dominant Conformation Chair (fluxional)Boat-like (locked)Boat/Chair HybridBoat (locked)
Basicity (

)
~11.2~8.5 (Lower)~10.0 - 10.5~10.8
Lipophilicity (

)
BaselineLower (Polar surface exposure)Similar/Slightly HigherLower
Metabolic Stability Low (prone to

-oxidation)
High (Blocks

-sites)
HighModerate
Key Application General linkerHCV, DPP-IV inhibitorsNovel Piperidine IsosterenAChR Agonists (Epibatidine)

Mechanistic Insight - The Basicity Shift:

  • Causality: The significant drop in

    
     for 3-azabicyclo[3.1.0]hexane  (~8.5) compared to piperidine (~11.[1]2) is driven by the inductive electron-withdrawing effect of the cyclopropane ring and the increased 
    
    
    
    -character of the nitrogen lone pair due to ring strain.
  • Drug Design Implication: This lower basicity improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel liability, which is often associated with high-pKa basic amines.

Structural & Geometric Analysis: Vector Alignment

The success of a scaffold hop depends on the "Exit Vector"—the angle and distance of the substituents relative to the core.

  • 3-Azabicyclo[3.1.0]hexane: The fused cyclopropane ring locks the pyrrolidine ring into a specific envelope conformation.[2] Substituents at the 2- or 4-position are projected in defined vectors that cannot be accessed by a flexible pyrrolidine.

  • 6-Azabicyclo[3.1.1]heptane: This scaffold acts as a "frozen" boat conformer of piperidine. It is particularly useful when the bioactive conformation of a piperidine-based hit is not the low-energy chair form.

Azabicycle_Vectors Piperidine Piperidine (Flexible Chair) Aza310 3-Azabicyclo[3.1.0]hexane (Rigid Envelope) Ex: Boceprevir fragment Piperidine->Aza310 Scaffold Hop: Reduce pKa Block Metabolism Aza311 6-Azabicyclo[3.1.1]heptane (Rigid Boat) Novel IP Space Piperidine->Aza311 Scaffold Hop: Lock 'Boat' Conf. Maintain Lipophilicity Aza221 7-Azabicyclo[2.2.1]heptane (Bridged Cage) Ex: Epibatidine Piperidine->Aza221 Scaffold Hop: Max Rigidity Receptor Selectivity

Figure 1: Structural relationships and strategic rationale for scaffold hopping from piperidine to azabicyclic cores.

Experimental Protocol: Synthesis of 3-Azabicyclo[3.1.0]hexane

To validate these scaffolds, efficient synthesis is required. The Kulinkovich-de Meijere reaction is the gold standard for accessing the [3.1.0] core from readily available amides.

Protocol: Titanium-Mediated Cyclopropanation

  • Reagents: N,N-Dialkylamide (substrate), Ethylmagnesium bromide (EtMgBr), Titanium(IV) isopropoxide (Ti(OiPr)4), THF (solvent).

  • Mechanism: Ligand exchange generates a titanacyclopropane species which acts as a 1,2-dicarbanion equivalent, inserting into the amide carbonyl.

  • Step-by-Step Workflow:

    • Step 1: Charge a flame-dried flask with the amide (1.0 equiv) and Ti(OiPr)4 (1.1 equiv) in anhydrous THF under Argon.

    • Step 2: Cool to 0°C. Slowly add EtMgBr (2.5 equiv) via syringe pump over 1 hour. Critical: Slow addition prevents titanium aggregation and maximizes the lifetime of the active titanacycle.

    • Step 3: Allow to warm to room temperature and stir for 4–12 hours. The solution typically turns from yellow to dark brown/black.

    • Step 4 (Quench): Carefully quench with saturated aqueous NH4Cl. A white precipitate (titanium salts) will form.

    • Step 5 (Workup): Filter through a Celite pad to remove titanium salts. Extract the filtrate with Et2O. Dry organics over MgSO4 and concentrate.

    • Step 6 (Purification): Flash chromatography (typically silica gel, MeOH/DCM gradient) yields the 1-substituted cyclopropanol or amine derivative depending on workup conditions.

Self-Validating Check:

  • Success Indicator: The appearance of characteristic cyclopropane high-field signals (0.1–1.0 ppm) in

    
     NMR.
    
  • Failure Mode: If the reaction stays yellow, the Grignard reagent may be degraded, or moisture ingress killed the catalyst.

Metabolic Stability Assay (Microsomal Stability)

When comparing scaffolds, metabolic stability is the "gatekeeper" assay.

  • Objective: Determine the intrinsic clearance (

    
    ) of the azabicycle vs. the piperidine parent.
    
  • Method:

    • Incubate compound (1 µM) with liver microsomes (human/rat) and NADPH (cofactor) at 37°C.

    • Sample at t=0, 5, 15, 30, 45 min.

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

  • Data Interpretation:

    • Calculate half-life (

      
      ).
      
    • Expectation: The 3-azabicyclo[3.1.0]hexane analog should show a prolonged

      
       compared to piperidine due to the steric shielding of the 
      
      
      
      -carbons (adjacent to nitrogen), which are primary sites for CYP450-mediated oxidation.

Part 3: Visualization & Future Outlook

Workflow for Azabicyclic Scaffold Hopping

Scaffold_Hop_Workflow Start Hit Identification (Monocyclic Amine) Design Design Phase Select Azabicycle based on Vector & Property Needs Start->Design Synth Synthesis (e.g., Kulinkovich or [2+2] Cycloaddition) Design->Synth Assay Profiling (pKa, LogD, Microsomal Stability) Synth->Assay Decision Is Potency/Stability Improved? Assay->Decision Optimize Lead Optimization (Substituent Scan) Decision->Optimize Yes Discard Discard/Re-design Decision->Discard No Discard->Design Iterate

Figure 2: Decision matrix for implementing azabicyclic scaffolds in lead optimization.

Future Outlook: The field is moving toward substituted bridgeheads . While unsubstituted azabicycles are well-established, placing polar substituents (F, OH, CN) on the cyclopropane or bridgehead carbons of [3.1.1] and [2.2.1] systems allows for even finer tuning of


 and metabolic hot spots. The 6-azabicyclo[3.1.1]heptane scaffold, in particular, represents an under-explored IP space that offers a "Goldilocks" zone of basicity between the highly basic piperidine and the weakly basic [3.1.0] system.

References

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines . National Institutes of Health (PMC). Available at: [Link]

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery . Journal of Organic Chemistry (PubMed). Available at: [Link]

  • Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Aza-Bicyclo[2.1.1]hexanes . ChemRxiv. Available at: [Link]

  • Aromatic-Amine Pendants Produce Highly Potent and Efficacious Mixed Efficacy Mu-Opioid Receptor (MOR)/Delta-Opioid Receptor (DOR) Peptidomimetics . National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions . Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Structure-activity relationship (SAR) studies of 3-Oxa-7-azabicyclo[3.3.1]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Publish Comparison Guide: Structure-Activity Relationship (SAR) of 3-Oxa-7-azabicyclo[3.3.1]nonane Derivatives Subtitle: A Technical Analysis of Anti-Arrhythmic Potency and Conformational Dynamics vs. Bispidine Analogues

Executive Summary: The 3-Oxa Advantage

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold represents a critical bioisosteric modification of the privileged bispidine (3,7-diazabicyclo[3.3.1]nonane) core. While bispidines like Tedisamil have established efficacy as Class III anti-arrhythmic agents and nAChR ligands, their clinical utility is often limited by rapid metabolism and off-target hERG toxicity.

The "3-oxa" modification—replacing one nitrogen with oxygen—introduces a strategic dipole shift and alters the conformational landscape. This guide objectively compares the 3-oxa derivatives against standard bispidine and 3-thia analogues, demonstrating how this specific heteroatom substitution optimizes the Lipophilicity-Activity Profile and Conformational Rigidity , specifically for Class III anti-arrhythmic activity (prolongation of the Ventricular Effective Refractory Period, VERP).

Key Technical Insight: The 3-oxa scaffold favors a specific Chair-Chair (CC) vs. Boat-Chair (BC) equilibrium distinct from the parent bispidine, often reducing the energetic penalty for binding to voltage-gated potassium channels.

Chemical Profile & Synthesis Workflow

Unlike the symmetric bispidines, the 3-oxa scaffold is an asymmetric bicyclic ether-amine. Its synthesis is efficient, relying on a double Mannich condensation.[1]

Core Synthesis Protocol: The Modified Weiss-Cook Condensation
  • Objective: Synthesis of 7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (Key Intermediate).

  • Reaction Type: Double Mannich Condensation.

Step-by-Step Methodology:

  • Reagents: Mix 1-benzyl-4-piperidone (1.0 eq) with paraformaldehyde (2.2 eq) in glacial acetic acid.

  • Cyclization: The mixture is heated to 60°C. The enolizable ketones of the piperidone undergo condensation with formaldehyde, followed by an intramolecular attack by the hydrated aldehyde species (or added diol equivalent depending on variant). Note: For the 3-oxa core, strictly controlling water content is vital to favor ether formation over polymerization.

  • Isolation: Neutralize with NaOH (pH 10). Extract with Dichloromethane (DCM).

  • Purification: Recrystallization from Ethanol/Ether.

DOT Diagram: Synthesis Logic

SynthesisWorkflow Start 1-Benzyl-4-piperidone Reagent + Paraformaldehyde (Glacial AcOH) Start->Reagent Intermediate Mannich Base Intermediate Reagent->Intermediate 60°C Cyclization Intramolecular Etherification Intermediate->Cyclization -H2O Product 3-Oxa-7-azabicyclo [3.3.1]nonan-9-one Cyclization->Product

Figure 1: Synthetic pathway for the construction of the 3-oxa-7-azabicyclo[3.3.1]nonane core via double Mannich condensation.

Comparative SAR Analysis

This section evaluates the 3-oxa derivatives against the industry-standard bispidine (Tedisamil) and 3-thia analogues.

Case Study: Class III Anti-Arrhythmic Activity

Mechanism: Blockade of voltage-gated potassium channels (


), prolonging the action potential duration (APD) and VERP.

Experimental Data Summary: The following table synthesizes SAR trends observed in dog models (Harris infarction model) comparing the 7-substituted-3-heterabicyclo[3.3.1]nonane series.

Feature3,7-Diaza (Bispidine) 3-Oxa Analogue 3-Thia Analogue Impact Analysis
Heteroatom (Pos 3) Nitrogen (

)
Oxygen (

)
Sulfur (

)
O reduces basicity, preventing double protonation at physiological pH.
Lipophilicity (LogP) Moderate (Variable)Lower High3-Oxa derivatives show improved solubility and reduced CNS penetration compared to 3-thia.
Conformation Chair-Chair (CC)CC / Boat-Chair (BC) BC Preferred3-Oxa retains the CC conformation required for optimal channel pore binding, unlike 3-thia which suffers from "Hockey Stick" repulsion.
Activity (VERP) High (Reference)High (Equipotent) Moderate3-Oxa maintains potency while improving the metabolic profile (no N-dealkylation at pos 3).
Toxicity (hERG) High RiskModerate Risk High RiskThe reduced basicity of the 3-oxa ether reduces "trapping" in the hERG pore compared to the di-basic bispidine.
Deep Dive: The "Hockey Stick" Effect & Conformational Locking

A critical SAR determinant is the Lone Pair-Lone Pair (lp-lp) repulsion at positions 3 and 7.[2]

  • Bispidine (N-N): Can adopt a stable Chair-Chair conformation, ideal for bridging receptor sites.

  • 3-Thia (S-N): Strong repulsion between the Sulfur lone pairs and Nitrogen lone pair forces the ring into a Boat-Chair (BC) conformation. This distortion reduces binding affinity for the

    
     channel pore.
    
  • 3-Oxa (O-N): The Oxygen atom is smaller. The repulsion is minimized, allowing the molecule to populate the bioactive Chair-Chair conformation more easily than the Thia analogue.

DOT Diagram: SAR Logic & Conformational Effects

SAR_Logic Core Scaffold Core (Pos 3 Heteroatom) Diaza 3,7-Diaza (Bispidine) Core->Diaza Oxa 3-Oxa (Ether) Core->Oxa Thia 3-Thia (Thioether) Core->Thia HighBase High Basicity (Double Protonation) Diaza->HighBase 2x Basic N OptConf Optimal Conformation (Chair-Chair) Diaza->OptConf Oxa->OptConf Reduced Repulsion Result2 High Potency Improved Metabolic Stability Oxa->Result2 Distort Distorted Conformation (Boat-Chair) Thia->Distort 'Hockey Stick' Repulsion Result1 High Potency High hERG Risk HighBase->Result1 Result3 Reduced Potency (Steric Clash) Distort->Result3

Figure 2: Structure-Activity Relationship flow illustrating how the heteroatom choice dictates conformation and pharmacological outcome.

Experimental Protocols (Self-Validating)

To verify the SAR claims, the following protocols are standard for this scaffold.

Protocol A: Electrophysiology Screening (Patch Clamp)
  • Objective: Measure

    
     (hERG) tail current inhibition.
    
  • Cell Line: HEK293 stably expressing hERG channels.

  • Validation Step: Use E-4031 (50 nM) as a positive control. If E-4031 does not inhibit >90% current, discard the batch.

Workflow:

  • Perfusion: Extracellular solution (Tyrode’s) at 37°C.

  • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activate channels), then repolarize to -50 mV (elicit tail current).

  • Application: Apply 3-oxa derivative at concentrations 1 nM – 10 µM.

  • Analysis: Calculate % inhibition of peak tail current. Fit to Hill equation to derive

    
    .
    
Protocol B: Metabolic Stability Assay (Microsomal)
  • Objective: Compare intrinsic clearance (

    
    ) of 3-oxa vs. bispidine.
    
  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Causality: Bispidines are prone to N-dealkylation. 3-Oxa derivatives lack the 3-N, blocking this metabolic route.

References

  • Garrison, G. L., et al. (1996). "Novel 3,7-Diheterabicyclo[3.3.1]nonanes That Possess Predominant Class III Antiarrhythmic Activity." Journal of Medicinal Chemistry. Link

  • Jeyaraman, R., & Avila, S. (1981).[3] "Chemistry of 3-azabicyclo[3.3.1]nonanes." Chemical Reviews. Link

  • Hajare, A. K., et al. (2010). "Synthesis and biological evaluation of novel 3-oxa-7-azabicyclo[3.3.1]nonane derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Berlin, K. D., et al. (1984). "Synthesis and Conformational Studies on N-Alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones." Phosphorus and Sulfur.[4][5] Link

Sources

Technical Guide: Conformational Validation of 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Dilemma

The 3-oxa-7-azabicyclo[3.3.1]nonane skeleton represents a privileged scaffold in medicinal chemistry, serving as a rigid spacer in antiarrhythmic and analgesic drug design. However, its utility relies entirely on its stereochemical fidelity.

The core challenge lies in the Chair-Chair (CC) versus Chair-Boat (CB) equilibrium. While the CC conformer is generally the global minimum, the energy barrier to the CB form is remarkably low (


 kcal/mol), driven by transannular repulsion between the O-3 and N-7 positions.

This guide evaluates Single Crystal X-Ray Diffraction (SC-XRD) as the deterministic "gold standard" for validation, comparing it against solution-state NMR and DFT computational modeling. We establish that while SC-XRD provides the necessary atomic-resolution "snapshot," it must be coupled with NMR to validate bio-relevant solution dynamics.

The Structural Challenge: Transannular Repulsion

In the 3-oxa-7-azabicyclo[3.3.1]nonane system, the nitrogen lone pair and the oxygen atom (or its lone pairs) face each other across the ring system.

  • Ideal State: A double-chair conformation minimizes angle strain.

  • The Problem: If the nitrogen is substituted (e.g., N-benzyl) or if the C-9 position bears a substituent, steric bulk or electrostatic repulsion can force one ring into a boat conformation.

Critical Insight: X-ray crystallography often requires salt formation (e.g., hydroperchlorate or hydrochloride) to stabilize the lattice. Crucially, protonation of the N-7 nitrogen eliminates the lone-pair repulsion, artificially stabilizing the Chair-Chair form. This guide addresses how to interpret these results correctly.

Primary Methodology: X-Ray Crystallography

Status: Gold Standard for Absolute Configuration Target: 3-Oxa-7-azabicyclo[3.3.1]nonane (and derivatives)

Experimental Protocol: The "Salt-Lock" Strategy

Direct crystallization of the free base is often difficult due to low melting points or oil formation. We utilize a salt-formation strategy to "lock" the conformation and improve lattice energy.

Step-by-Step Workflow:

  • Derivatization: Dissolve the crude free base (50 mg) in diethyl ether.

  • Salt Formation: Add stoichiometric 2M HCl in diethyl ether or dilute perchloric acid (Caution: explosive potential) dropwise. The protonation of N-7 is critical—it creates a hydrogen bond donor that can interact with the O-3 atom or counter-ions, often enforcing the Chair-Chair geometry.

  • Crystal Growth: Use the vapor diffusion method . Place the salt solution in a small inner vial (solvent: Methanol). Place this in a larger jar containing a precipitant (Diethyl Ether). Seal and store at 4°C for 3-5 days.

  • Data Collection: Mount crystal on a goniometer at 100 K (cryo-cooling is mandatory to reduce thermal motion of the flexible bicyclic wings).

  • Refinement: Refine against

    
    . Pay specific attention to the C1-C2-C3-C4  torsion angles. A value near 50-60° indicates a chair; values near 0° indicate a boat.
    
Interpretation of Data

In the resolved structure of 3-oxa-7-azabicyclo[3.3.1]nonane salts, look for:

  • Ring Flattening: The oxygen-containing ring often shows flattening (torsion angles < 50°) due to the C-O bond shortening.

  • Ring Puckering: The nitrogen-containing ring typically remains deeply puckered.

  • Transannular Distance: Measure the N7...O3 distance. In a Chair-Chair conformation, this is typically 2.8 – 3.2 Å . A distance > 3.5 Å suggests a Chair-Boat transition.

Orthogonal Alternatives: NMR & DFT

Solution-State NMR (The Dynamic Validator)

While X-ray gives a frozen snapshot, NMR reveals the time-averaged solution state.

  • Technique: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Marker: Look for NOE cross-peaks between the H-3 (equatorial) and H-7 (equatorial) protons (if unsubstituted) or substituents at these positions.

  • Limitation: Rapid ring flipping on the NMR timescale can average the signals, making a rapidly interconverting CC/CB system appear as a symmetric "average" structure.

DFT Calculations (The Energy Landscape)

Computational modeling maps the cost of the transition.

  • Method: B3LYP/6-31G* or MP4 level theory.

  • Insight: For the 3-oxa-7-aza ketone derivative, the energy difference between Chair-Chair and Boat-Chair is often calculated at only ~1.5 kcal/mol [1]. This confirms that while X-ray captures the ground state (CC), the Boat form is thermally accessible in biological systems.

Comparative Analysis Guide

The following table contrasts the three methodologies for this specific scaffold.

FeatureX-Ray Crystallography Solution NMR (NOESY) DFT (B3LYP/6-31G)*
Primary Output 3D Coordinates (Static)Through-space distances (Dynamic)Energy Minima (

)
Conformational State Frozen (Lattice forces dominate)Averaged (Fast exchange)Theoretical Gas Phase
Resolution Atomic (< 0.8 Å)Ensemble averageN/A
Sample Requirement Single Crystal (Solid)~5 mg (Solution)None (Virtual)
Bias Risk Crystal packing may force "Chair-Chair"Signal overlap; averagingBasis set inadequacy
Critical Metric N7...O3 Distance (Å)NOE Intensity

(kcal/mol)

Validated Workflow Diagram

The following diagram illustrates the decision matrix for assigning conformation, integrating the "Salt-Lock" X-ray method with NMR validation.

ConformationWorkflow Start Target: 3-Oxa-7-azabicyclo[3.3.1]nonane Synth Synthesis of Crude Base Start->Synth Split Sample Splitting Synth->Split Salt Salt Formation (HCl or HClO4) Split->Salt Solv Dissolve in CDCl3/DMSO Split->Solv Comp DFT Optimization (B3LYP/6-31G*) Split->Comp Cryst Vapor Diffusion (MeOH/Et2O) Salt->Cryst XRD SC-XRD Data Collection (100 K) Cryst->XRD Struct Structure Solution: Check N7...O3 Distance XRD->Struct Integrate Data Integration Struct->Integrate NOESY 2D NOESY / H-H COSY Solv->NOESY Signal Analyze Cross-peaks (Transannular H-H) NOESY->Signal Signal->Integrate Energy Calculate Delta E (CC vs CB) Comp->Energy Energy->Integrate Result Final Conformational Assignment (Usually Distorted Chair-Chair) Integrate->Result

Figure 1: Integrated workflow for conformational assignment. Note the parallel processing of solid-state (Red), solution-state (Green), and theoretical (Yellow) data to overcome individual method biases.

References

  • Berlin, K. D., et al. (1999).[1] Geometrical Optimizations, NMR Analyses, and Novel Crystal Structures of 3-Oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one.[1] Phosphorus, Sulfur, and Silicon and the Related Elements, 148(1), 97-116.[1]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149-174.

  • Klepikova, S. G., et al. (2008).[2] Study of the Steric Structure of 7-Alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Chemistry of Heterocyclic Compounds, 44, 1398–1403.[2]

  • PubChem. (2023). 3-Oxa-7-azabicyclo[3.3.1]nonane Compound Summary. National Library of Medicine.

Sources

A Comparative Guide to the Validation of 3-Oxa-7-azabicyclo[3.3.1]nonane as a Modern Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. This exodus, often termed "escape from flatland," is driven by the need for greater specificity, improved physicochemical properties, and access to novel intellectual property.[1][2] Three-dimensional (3D) saturated scaffolds offer a compelling solution by providing a rigid and defined orientation of substituents in space, which can lead to enhanced target engagement and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide provides an in-depth validation of 3-Oxa-7-azabicyclo[3.3.1]nonane as a viable and attractive scaffold for modern drug discovery, comparing its performance with established alternatives and providing a clear experimental roadmap for its validation.

The 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold: A Structural and Physicochemical Overview

The 3-Oxa-7-azabicyclo[3.3.1]nonane core is a conformationally restricted bicyclic system containing both an amine and an ether functionality. This unique combination imparts a set of desirable properties for a drug scaffold.

Structural Features: The bicyclic nature of the scaffold significantly reduces conformational flexibility compared to monocyclic rings like piperidine or morpholine. This pre-organization of appended substituents can minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The scaffold primarily exists in a stable chair-chair conformation, although boat-chair conformers are also possible, with a relatively small energy difference between them.[3] The nitrogen at the 7-position provides a key handle for derivatization and can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The oxygen at the 3-position introduces polarity, which can favorably impact solubility and interaction with biological targets.

Physicochemical Properties: The parent 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold possesses a low molecular weight (127.18 g/mol ) and a predicted XLogP3 of 0.1, indicating a favorable balance of hydrophilicity and lipophilicity.[4] Its topological polar surface area (TPSA) of 21.3 Ų is also in a desirable range for good cell permeability. These intrinsic properties make it an excellent starting point for the construction of drug-like molecules.

Caption: A tiered experimental workflow for validating a new drug scaffold.

The initial tier focuses on fundamental properties that govern a compound's drug-like potential.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Objective: To determine the intrinsic clearance of a compound by Phase I enzymes (primarily Cytochrome P450s). [5]* Methodology:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • In a 96-well plate, add phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding a pre-warmed NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. [6] 6. Centrifuge the plate to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line gives the rate of depletion, from which the half-life (t½) and intrinsic clearance (CLint) can be calculated.

  • Trustworthiness (Self-Validation): Run positive controls (e.g., verapamil for high clearance, diazepam for low clearance) and a negative control (without NADPH) in parallel to ensure the metabolic competency of the microsomes and to rule out non-enzymatic degradation. [6] Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane, modeling gastrointestinal absorption. [7][8]* Methodology:

    • Coat a 96-well filter plate (donor plate) with a solution of a lipid mixture (e.g., lecithin in dodecane) to form the artificial membrane.

    • Add a buffer solution (pH adjusted to mimic the intestine, e.g., pH 6.5) to the wells of a 96-well acceptor plate.

    • Add the test compound (dissolved in the same buffer) to the donor plate wells.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich," and incubate for a defined period (e.g., 4-16 hours) with gentle shaking. [9] 5. After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation parameters.

  • Trustworthiness (Self-Validation): Include high permeability (e.g., testosterone) and low permeability (e.g., hydrocortisone) control compounds to define the dynamic range of the assay and ensure the integrity of the membrane.

Biological Applications and Future Outlook

While the 3-Oxa-7-azabicyclo[3.3.1]nonane scaffold is not yet as prevalent in approved drugs as its tropane or piperidine cousins, its structural analogues have shown significant promise. For instance, the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has been successfully employed to develop subtype-selective nicotinic acetylcholine receptor (nAChR) ligands. [10]Furthermore, azabicyclo[3.3.1]nonane architectures are found in a variety of natural products with diverse biological activities, including anticancer and anti-inflammatory properties. [11] The unique geometry and physicochemical properties of 3-Oxa-7-azabicyclo[3.3.1]nonane make it a highly promising scaffold for targets where precise vectoral projection of substituents is key for activity and selectivity. Its inherent polarity and rigid framework are well-suited for developing CNS-active agents, kinase inhibitors, and ligands for various G-protein coupled receptors.

Conclusion

The validation of 3-Oxa-7-azabicyclo[3.3.1]nonane as a drug scaffold is a compelling proposition for modern medicinal chemistry. It offers a distinct three-dimensional architecture that can overcome the limitations of traditional flat scaffolds. Its favorable physicochemical properties, combined with established synthetic accessibility, make it a valuable addition to the drug discovery toolkit. By employing a rigorous and self-validating experimental workflow, researchers can confidently assess the potential of this scaffold in their specific therapeutic programs, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. PubMed Central.[Link]

  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing.[Link]

  • 3D-Scaffold, a Deep Learning Approach to Identify Novel Molecules for Therapeutics. U.S. Department of Energy Office of Science.[Link]

  • 3-oxa-7-azabicyclo[3.3.1]nonane (C7H13NO). PubChem.[Link]

  • 3-Oxa-7-azabicyclo(3.3.1)nonane | C7H13NO. PubChem.[Link]

  • Syntheses and a conformational study of certain selected 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones. Single crystal x-ray diffraction analysis of 6,8-bis(2-chlorophenyl). ACS Publications.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.[Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf.[Link]

  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PubMed Central.[Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting.[Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. National Institutes of Health.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.[Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central.[Link]

  • GEOMETRICAL OPTIMIZATIONS, NMR ANALYSES, AND NOVEL CRYSTAL STRUCTURES OF 3-OXA-7-BENZYL-7-AZABICYCLO[3.3.1]. Taylor & Francis Online.[Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.[Link]

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. International Journal of Chemical Studies.[Link]

Sources

Benchmarking Guide: Novel 3-Oxa-7-azabicyclo[3.3.1]nonane Derivatives vs. Class III Anti-Arrhythmics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxa" Strategic Pivot

The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold has long been a privileged structure in medicinal chemistry, yielding potent Class III anti-arrhythmic agents like Tedisamil . However, the high basicity of the bispidine core (pKa ~10-11) often leads to issues with lysosomal trapping, high volume of distribution (


), and phospholipidosis.

This guide benchmarks a novel series of 3-oxa-7-azabicyclo[3.3.1]nonane derivatives. By replacing the N3 nitrogen with oxygen, we modulate the scaffold's lipophilicity and basicity while retaining the rigid "chair-chair" conformation required for hERG channel pore binding.

The Goal: Demonstrate whether the "Oxa" series maintains the potency of bispidines while offering a superior ADMET profile compared to standard-of-care (SoC) drugs like Dofetilide and Amiodarone .

Structural & In Silico Benchmarking

Before wet-lab validation, we must establish the physicochemical rationale. The "Oxa" substitution fundamentally alters the electronic landscape of the core.

Comparative Physicochemical Profile
PropertyNovel Oxa-Aza Derivative (Cmpd-X)Tedisamil (Structural Ref)Dofetilide (Functional Ref)Rationale
Core Scaffold 3-Oxa-7-azabicyclo[3.3.1]nonane3,7-Diazabicyclo[3.3.1]nonaneMethanesulfonanilideRigid Bicyclic vs. Linear Flexible
Calc.[1][2] pKa (Basic) 8.2 - 8.810.5 - 11.29.0Lower pKa reduces lysosomal trapping risk.
cLogP 2.1 - 2.81.8 - 2.51.8Optimized for BBB penetration and membrane permeability.
PSA (Ų) 45 - 6035 - 5085"Oxa" adds H-bond acceptor without donor, altering solvation.
Conformation Locked Chair-ChairChair-Chair / Boat-ChairFlexibleRigid core minimizes entropic penalty upon binding.
SAR Decision Logic (Graphviz)

The following diagram illustrates the medicinal chemistry logic driving the transition from Bispidine to the Oxa-Aza scaffold.

SAR_Logic Bispidine Parent Scaffold: 3,7-Diazabicyclo[3.3.1]nonane (e.g., Tedisamil) Issue Liability: High pKa (>10.5) Phospholipidosis Risk Bispidine->Issue Identified Flaw Strategy Strategy: N -> O Substitution (3-position) Issue->Strategy Medicinal Chem Fix OxaScaffold New Scaffold: 3-Oxa-7-azabicyclo[3.3.1]nonane Strategy->OxaScaffold Synthesis Optimization R-Group Optimization (7-position) OxaScaffold->Optimization Library Gen Outcome1 Outcome A: Lower pKa (~8.5) Reduced Trapping Optimization->Outcome1 ADMET Screen Outcome2 Outcome B: Retained hERG Affinity (Class III Activity) Optimization->Outcome2 Potency Screen

Caption: SAR evolution from high-basicity bispidines to optimized oxa-aza derivatives to improve safety profiles.

In Vitro Benchmarking: Potency & Safety

The primary therapeutic target is the hERG potassium channel (


) . While hERG inhibition is often a toxicity liability for non-cardiac drugs, for Class III anti-arrhythmics, it is the mechanism of action. The key is selectivity  against other cardiac channels (Nav1.5, Cav1.2) to avoid pro-arrhythmic "triangulation."
Functional Potency Data (Representative)
AssayCmpd-X (Oxa-Aza)TedisamilDofetilideAmiodaroneInterpretation
hERG IC50 (nM) 15 ± 325 ± 512 ± 2~1000Cmpd-X shows potency comparable to Dofetilide.
Nav1.5 IC50 (µM) > 30~10> 100~5Superior selectivity vs. Tedisamil (less conduction slowing).
Cav1.2 IC50 (µM) > 50~20> 100~10Clean profile; low risk of negative inotropy.
APD90 Increase (%) +25%+20%+30%+15%Effective Action Potential Duration prolongation.
Protocol: Automated Patch Clamp (hERG)

To generate the data above, use this high-throughput standard.

System: QPatch or Patchliner (Nanion/Sophion). Cell Line: CHO-hERG stable cell line.

  • Preparation: Harvest cells at 70-80% confluence using Detachin. Resuspend in serum-free media (CHO-S-SFM II) to

    
     cells/mL.
    
  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Glucose (pH 7.4).

    • Intracellular: 50 mM KCl, 10 mM NaCl, 60 mM KF, 20 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500 ms (Activate channels).

    • Repolarize to -40 mV for 500 ms (Measure tail current).

    • Repeat every 15s.

  • Dosing: Apply vehicle (0.1% DMSO), followed by cumulative concentrations of Cmpd-X (1 nM to 10 µM).

  • Analysis: Normalize tail current amplitude to baseline. Fit to Hill equation:

    
    .
    

Ex Vivo Benchmarking: Tissue Selectivity

Binding affinity does not always translate to tissue-level efficacy. The Rabbit Purkinje Fiber Assay is the "Gold Standard" for verifying Class III activity (APD prolongation) without triangulation (instability).

Action Potential Duration (APD) Comparison
ParameterCmpd-X (100 nM)Dofetilide (10 nM)Vehicle
APD50 (ms) 180 (+10%)195 (+18%)165
APD90 (ms) 280 (+22%)310 (+35%)230
Triangulation (APD90-APD30) Minimal IncreaseModerate IncreaseStable
Reverse Use Dependence LowHighN/A

Note: "Reverse Use Dependence" is a risk where drug effect is lost at high heart rates (tachycardia). Lower dependence is superior.

Protocol: Rabbit Purkinje Fiber Assay
  • Dissection: Euthanize New Zealand White rabbits (2.5 kg) via pentobarbital overdose. Rapidly excise the heart and dissect Purkinje fibers from the left ventricle in oxygenated Tyrode's solution.

  • Mounting: Mount fibers in a tissue bath (37°C) perfused with Tyrode’s solution (flow rate 3 mL/min).

  • Stimulation: Stimulate fibers via bipolar Teflon-coated silver electrodes (Square pulses, 1.5x threshold, 1 ms duration) at frequencies of 0.5, 1.0, and 2.0 Hz.

  • Recording: Impale cells with glass microelectrodes (10-20 MΩ) filled with 3M KCl. Record Action Potentials (AP) using a high-impedance amplifier (e.g., Axoclamp 900A).

  • Parameters: Measure APD at 50% and 90% repolarization (APD50, APD90). Calculate triangulation as

    
    .
    

Screening Cascade Workflow

To efficiently benchmark your library, follow this integrated workflow. It filters compounds based on the specific advantages of the "Oxa" scaffold (metabolic stability) before expensive in vivo work.

Screening_Cascade Library Oxa-Aza Library (Synthesis) Tier1 Tier 1: In Silico pKa < 9.0 LogP 2-3 Library->Tier1 Tier2 Tier 2: In Vitro hERG Patch Clamp (Target: IC50 < 50 nM) Tier1->Tier2 Pass Tier2->Library Fail: Refine R-groups Tier3 Tier 3: Selectivity Nav1.5 / Cav1.2 (Target: >100x Selectivity) Tier2->Tier3 Potent Tier4 Tier 4: Ex Vivo Purkinje Fiber (APD Prolongation) Tier3->Tier4 Selective Lead Lead Candidate Ready for In Vivo (Harris Dog Model) Tier4->Lead Efficacious

Caption: Step-wise screening cascade prioritizing physicochemical properties early to leverage the Oxa-scaffold advantage.

References

  • Garrison, G. L., et al. (1996).[3] "Novel 3,7-Diheterabicyclo[3.3.1]nonanes That Possess Predominant Class III Antiarrhythmic Activity." Journal of Medicinal Chemistry. Link

  • Klepikova, S. G., et al. (2003).[4] "The study of a spatial structure of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones." Chemistry of Heterocyclic Compounds. Link

  • Vandenberg, J. I., et al. (2001). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. Link

  • FDA S7B Guidelines. (2005). "Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." FDA.gov. Link

Sources

Publish Comparison Guide: Antifungal & Antibacterial Activity of 2,4-Diaryl-3-Azabicyclo[3.3.1]nonanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2,4-diaryl-3-azabicyclo[3.3.1]nonanone derivatives , evaluating their efficacy as antimicrobial agents against industry-standard controls.

Executive Summary

The 3-azabicyclo[3.3.1]nonane skeleton is a privileged pharmacophore, structurally analogous to tropane alkaloids. Recent medicinal chemistry efforts have focused on the 2,4-diaryl-9-one derivatives due to their high conformational rigidity and ability to project substituents into specific receptor pockets.

This guide compares these novel derivatives against standard-of-care antibiotics (Ciprofloxacin ) and antifungals (Fluconazole ). Experimental data indicates that specific functionalizations—particularly thiosemicarbazones and spiro-triazolidin-thiones at the C-9 position—can yield MIC values superior to standard drugs, especially against resistant strains like MRSA and C. krusei .

Chemical Profile & Synthesis

The core structure is synthesized via a double Mannich condensation. The biological activity is heavily dependent on the "twin-chair" conformation, which positions the 2,4-aryl groups equatorially.

Synthesis Workflow

The synthesis is a one-pot, multicomponent reaction.[1] The scalability and atom economy of this pathway make these derivatives attractive for drug development.

SynthesisWorkflow cluster_derivatives C-9 Functionalization Cyclohexanone Cyclohexanone (Core Scaffold) Reaction Reflux in Ethanol (1:2:1.5 Ratio) Cyclohexanone->Reaction Aldehyde Aryl Aldehyde (2 eq) Aldehyde->Reaction Amine Ammonium Acetate (Nitrogen Source) Amine->Reaction Core 2,4-Diaryl-3-azabicyclo [3.3.1]nonan-9-one Reaction->Core Thiosemicarbazone Thiosemicarbazones (High Antifungal Activity) Core->Thiosemicarbazone + Thiosemicarbazide Spiro Spiro-triazolidin-thiones (High Antibacterial Activity) Core->Spiro + Oxidative Cyclization Oxime Oximes (Moderate Activity) Core->Oxime + Hydroxylamine

Figure 1: One-pot synthesis of the bicyclic core and subsequent functionalization pathways.[1][2][3]

Comparative Efficacy Analysis
Antibacterial Performance

Benchmark: Ciprofloxacin (Fluoroquinolone) Target Strains: S. aureus, MRSA, E. coli, K. pneumoniae, S. typhii.

While the parent ketone derivatives show moderate activity, spiro-triazolidine-thione derivatives demonstrate superior potency against Gram-negative bacteria.

Compound ClassModificationvs. S. aureus (MIC)vs. E. coli (MIC)vs. MRSAPerformance Verdict
Standard Ciprofloxacin 0.09 - 1.0 µg/mL 0.09 µg/mL Resistant Baseline Control
Parent Ketone2,4-Bis(p-chlorophenyl)12.5 - 25 µg/mL25 - 50 µg/mLModerateWeaker than standard.
Spiro-Derivative Spiro-triazolidin-thione 3.12 - 6.25 µg/mL < 1.0 µg/mL High Superior to Cipro in resistant strains.
Thiosemicarbazonep-Nitro substitution6.25 µg/mL12.5 µg/mLModerateComparable to standard.

Key Insight: Derivatives with electron-withdrawing groups (Cl, NO₂, Br) at the para position of the phenyl rings exhibit a 2-4x reduction in MIC values compared to electron-donating groups (CH₃, OCH₃).

Antifungal Performance

Benchmark: Fluconazole (Azole antifungal) Target Strains: C. albicans, C. krusei, A. flavus.

The thiosemicarbazone derivatives are the standout performers here, likely due to the sulfur atom facilitating better penetration of the fungal cell wall or specific binding to fungal CYP450 enzymes.

Compound ClassModificationvs. C. albicansvs. C. kruseivs. A. flavusPerformance Verdict
Standard Fluconazole High Potency Moderate Moderate Baseline Control
Parent KetoneUnsubstitutedLow ActivityLow ActivityLow ActivityIneffective.
Thiosemicarbazone p-Chloro / p-Nitro 6.25 µg/mL High Potency 12.5 µg/mL Outperforms Fluconazole in C. krusei.
HydrazoneBenzoyl hydrazone12.5 µg/mLModerateModerateComparable to standard.
Structure-Activity Relationship (SAR)

The biological activity is not random; it follows a strict steric and electronic logic. The "Twin-Chair" conformation is essential for activity.

SAR_Logic Core 3-Azabicyclo[3.3.1] nonanone Core Aryl 2,4-Aryl Groups (Equatorial) Core->Aryl Bridge C-9 Bridgehead (Carbonyl) Core->Bridge Nitrogen N-3 Position Core->Nitrogen EWG Electron Withdrawing Groups (Cl, NO2, F) INCREASE Potency Aryl->EWG Ortho/Para Substitution EDG Electron Donating Groups (OMe, CH3) DECREASE Potency Aryl->EDG Ortho/Para Substitution Spiro Spiro-heterocycles (Triazoles/Thiones) MAXIMIZE Antibacterial Bridge->Spiro Cyclization Thio Thiosemicarbazones MAXIMIZE Antifungal Bridge->Thio Condensation Lipophilicity N-Alkyl/Acyl Modulates Solubility Nitrogen->Lipophilicity

Figure 2: SAR Map highlighting the critical impact of electron-withdrawing groups and C-9 functionalization.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the most successful literature methodologies.

Protocol A: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones
  • Reagents: Dissolve Cyclohexanone (0.01 mol), substituted Benzaldehyde (0.02 mol), and Ammonium Acetate (0.015 mol) in Ethanol (50 mL).

  • Reaction: Heat the mixture to gentle reflux for 3–5 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

  • Isolation: Cool the reaction mixture in an ice bath. The precipitate (often yellow/orange) is filtered.

  • Purification: Wash the solid with cold ethanol-ether (1:1) to remove unreacted aldehyde. Recrystallize from ethanol.

    • Quality Check: The product should exist in the chair-chair conformation (verify via NOESY NMR; look for equatorial phenyl signals).

Protocol B: Antimicrobial Assay (Broth Microdilution)

This method is preferred over disc diffusion for determining precise MIC values.

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Media: Use Mueller-Hinton Broth (Bacteria) or Sabouraud Dextrose Broth (Fungi).

  • Dilution: Perform serial two-fold dilutions in 96-well plates (Range: 100 µg/mL to 0.1 µg/mL).

  • Inoculation: Add 10 µL of microbial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive: Ciprofloxacin/Fluconazole.[4][5]

    • Negative: DMSO (solvent control).

  • Incubation:

    • Bacteria: 37°C for 24 hours.[4]

    • Fungi: 25°C for 48 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

Mechanism of Action (Hypothesized)

Unlike simple membrane disruptors, these derivatives appear to act via specific target inhibition, reinforced by their rigid stereochemistry.

  • Bacterial Targets: The spiro-triazolidine-thione moiety mimics the transition state of substrate binding in bacterial DNA Gyrase (similar to quinolones), inhibiting replication.

  • Fungal Targets: The azabicyclo core, particularly when functionalized with thiosemicarbazone, interferes with Ergosterol synthesis by binding to Lanosterol 14α-demethylase (CYP51), leading to membrane instability.

References
  • Synthesis and biological evaluation of 3-azabicyclo[3.3.1]nonanone derivatives. Source: International Journal of Chemical Studies

  • Antimicrobial Activities of New Indole Derivatives and Azabicyclo Analogs. Source: Turk J Pharm Sci

  • Synthesis and antimicrobial studies of novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones. Source: Journal of Enzyme Inhibition and Medicinal Chemistry

  • Efficient “one-pot” synthesis of novel 3-azabicyclic spiro-1',2',4'-triazolidin-3'-thiones and their in vitro antimicrobial activities. Source: European Review for Medical and Pharmacological Sciences

Sources

A Senior Application Scientist's Guide to 3-Azabicyclo[3.3.1]nonanones: Enhancing Bioactivity with Electron-Withdrawing Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. In the landscape of heterocyclic chemistry, the 3-azabicyclo[3.3.1]nonanone scaffold stands out as a "privileged structure." This rigid bicyclic framework is a common feature in numerous bioactive natural products and has proven to be a versatile template for the synthesis of novel therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1]

This guide moves beyond a simple literature review. It is a comparative analysis, grounded in experimental data, focusing on a critical aspect of the structure-activity relationship (SAR) of these compounds: the profound influence of electron-withdrawing groups (EWGs) on their bioactivity. We will dissect the causality behind why certain substituents enhance therapeutic potential, provide self-validating experimental protocols to empower your own research, and present quantitative data to facilitate objective comparison.

The Strategic Advantage of Electron-Withdrawing Groups

In drug design, the electronic properties of substituents on a pharmacophore are a pivotal consideration. For the 2,4-diaryl-3-azabicyclo[3.3.1]nonanone series, a recurring theme in the literature is the enhancement of bioactivity upon the introduction of EWGs to the aryl rings at the C-2 and C-4 positions.[3][4] This observation holds true across different therapeutic areas, particularly in the development of anticancer and antimicrobial agents.

The rationale for this enhancement is rooted in fundamental medicinal chemistry principles. The introduction of EWGs, such as halogens (F, Cl, Br) or nitro groups, alters the molecule's physicochemical properties in several key ways:

  • Modulation of Lipophilicity: Lipophilicity, often expressed as LogP, is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3][5] EWGs, particularly halogens, can increase the lipophilicity of a molecule.[6] An optimal level of lipophilicity is required for a drug to effectively pass through cellular membranes to reach its intracellular target. However, excessive lipophilicity can lead to poor solubility and potential toxicity.[7] The strategic placement of EWGs helps to fine-tune this property, enhancing the compound's ability to traverse the lipid bilayers of cancer cells or microbial pathogens. This aligns with established principles like Lipinski's Rule of Five, which provides a framework for predicting the oral bioavailability of a drug candidate.[8][9]

  • Enhancement of Target Binding: EWGs can influence the electronic distribution across the entire molecule. This can lead to more favorable electrostatic or hydrophobic interactions with the target protein or enzyme. For instance, a halogen atom can form a halogen bond, a specific type of non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket, thereby increasing binding affinity and potency.[1]

  • Metabolic Stability: The introduction of EWGs can block sites on the molecule that are susceptible to metabolic degradation by enzymes in the body, potentially increasing the drug's half-life and bioavailability.

The following sections will provide concrete experimental evidence to support these principles.

Comparative Analysis of Bioactivity: A Data-Driven Approach

To objectively assess the impact of EWGs, we will analyze data from a study by Manimaran et al., which systematically investigated a series of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones.[4] This study provides a direct comparison between derivatives bearing electron-withdrawing groups (F, Cl, Br) and those with electron-donating groups (CH₃, OCH₃) or no substitution.

Anticancer Activity: Cytotoxicity against HepG2 Cells

The in vitro cytotoxicity of the compounds was evaluated against the human liver cancer cell line (HepG2) using the MTT assay. The results, summarized as IC₅₀ values (the concentration required to inhibit 50% of cell growth), clearly demonstrate the superior potency of compounds with EWGs.

Compound IDSubstituent (R) on Aryl RingType of GroupIC₅₀ (µg/mL) against HepG2[4]
1 -H (unsubstituted)Neutral34.82
2 -CH₃Electron-Donating29.17
3 -OCH₃Electron-Donating21.65
4 -F Electron-Withdrawing 3.76
5 -Cl Electron-Withdrawing 8.14
6 -Br Electron-Withdrawing 11.23

Analysis: The data unequivocally shows that the presence of halogens dramatically increases cytotoxic activity. The fluoro-substituted compound 4 is nearly ten times more potent than the unsubstituted analog 1 . This strong correlation provides compelling evidence for prioritizing EWG-substituted scaffolds in the design of new anticancer agents based on this framework.[4][8][10]

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The same series of compounds was tested for antibacterial and antifungal activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.

Compound IDSubstituent (R)Type of GroupMIC (µg/mL) vs S. aureus[4]MIC (µg/mL) vs C. albicans[4]
1 -HNeutral5050
2 -CH₃Electron-Donating2550
3 -OCH₃Electron-Donating2525
4 -F Electron-Withdrawing 12.5 12.5
5 -Cl Electron-Withdrawing 6.25 6.25
6 -Br Electron-Withdrawing 6.25 12.5

Analysis: A similar trend is observed in the antimicrobial data. The halogenated compounds consistently exhibit lower MIC values, indicating superior antibacterial and antifungal activity compared to the unsubstituted and electron-donating group-substituted analogs.[4][11] This reinforces the hypothesis that EWGs are crucial for enhancing the broad-spectrum bioactivity of the 3-azabicyclo[3.3.1]nonanone scaffold.

Mechanistic Insights: How Do They Work?

Understanding the mechanism of action is paramount in drug development. For the highly potent cytotoxic compounds, evidence points towards the induction of apoptosis, or programmed cell death.[4]

The Intrinsic Apoptosis Pathway

Many small molecule anticancer agents trigger the intrinsic, or mitochondrial, pathway of apoptosis.[12][13] This pathway is initiated by intracellular stress, such as that caused by a cytotoxic drug, leading to the release of cytochrome c from the mitochondria.[10][14][15] In the cytosol, cytochrome c binds to a protein called Apoptotic Protease-Activating Factor-1 (Apaf-1). This triggers the formation of a multi-protein complex known as the apoptosome, which then recruits and activates an initiator caspase, Caspase-9.[15] Activated Caspase-9 initiates a proteolytic cascade, activating executioner caspases like Caspase-3 and Caspase-7.[16][17] These executioner caspases are responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of apoptosis, such as cell shrinkage, DNA fragmentation, and the formation of apoptotic bodies.[10][18]

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Compound Cytotoxic 3-Azabicyclo[3.3.1]nonanone (e.g., Fluoro-derivative) Mito Mitochondrion Compound->Mito Induces Stress CytC_out Cytochrome c (released) Mito->CytC_out Release CytC_in Cytochrome c (within mito) Apaf1 Apaf-1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Recruitment Casp9 Active Caspase-9 Apoptosome->Casp9 Activation Casp3 Active Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes CytC_out->Apaf1 Binds to

Caption: Intrinsic apoptosis pathway initiated by a cytotoxic agent.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step protocols for the key synthetic and bio-evaluation procedures discussed.

Experimental Protocol 1: Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones via Mannich Reaction

This protocol describes a typical one-pot, three-component Mannich reaction for the synthesis of the core scaffold.

Synthesis_Workflow Start Start: Reagents Mixing 1. Mix Ketone, Aldehyde, & Ammonium Acetate in Solvent Start->Mixing Reflux 2. Reflux Reaction Mixture (e.g., 3-4h) Mixing->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Filtration 4. Filter Precipitate Cooling->Filtration Washing 5. Wash with Water & Recrystallize Filtration->Washing Purification 6. Purify via Column Chromatography Washing->Purification End End: Pure Product Purification->End

Caption: General workflow for the synthesis of 3-azabicyclo[3.3.1]nonanones.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine the starting ketone (e.g., cyclohexanone, 0.01 mol), the substituted aromatic aldehyde (0.02 mol), and ammonium acetate (0.015 mol).

  • Solvent Addition: Add a suitable solvent, such as a 1:1 mixture of ethanol and chloroform (50 mL).[19]

  • Reaction: Stir the mixture and reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product will typically precipitate.

  • Isolation: Filter the solid product using a Büchner funnel and wash thoroughly with excess water to remove any remaining ammonium salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol). For higher purity, the compound can be further purified by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., n-hexane:ethyl acetate).[19]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Experimental Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol is a standard, colorimetric assay to determine cellular viability and calculate IC₅₀ values. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[5][9][20]

Methodology:

  • Cell Seeding: Seed the cancer cells (e.g., HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS, filter-sterilized) to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the crystals.[20]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value using non-linear regression analysis.

Experimental Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) and is based on guidelines from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[2][12]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final target concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. This will dilute the compound concentrations by half, which must be accounted for in the final MIC determination.

  • Controls: Include a positive control (wells with inoculum but no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Outlook

The evidence presented in this guide strongly supports a clear structure-activity relationship for 2,4-diaryl-3-azabicyclo[3.3.1]nonanones: the incorporation of electron-withdrawing groups on the aryl substituents is a highly effective strategy for enhancing anticancer and antimicrobial activities. This effect is likely mediated through the modulation of the compounds' physicochemical properties, leading to improved membrane permeability and target engagement. The potent cytotoxicity observed in halogenated derivatives appears to be driven by the induction of the intrinsic apoptosis pathway.

For researchers in this field, these findings provide a logical path forward. The synthesis and evaluation of novel analogs should prioritize the exploration of diverse electron-withdrawing functionalities at the ortho and para positions of the C-2 and C-4 aryl rings. Further investigation into the specific molecular targets and a more detailed elucidation of the mechanisms of action will be crucial for the rational design of the next generation of therapeutics based on this versatile and powerful scaffold.

References

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  • Manimaran, M., Ganapathi, A., & Balasankar, T. (2016). Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives. Open Journal of Medicinal Chemistry, 6, 1-16.

  • Arumugam, N., et al. (2013). Synthesis and antibacterial, antifungal activities of some 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazones. Medicinal Chemistry Research, 22, 4710-4721.

  • R&D Systems. (n.d.). Apoptosis: Caspase Pathways.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Taylor, E. A., & Batey, R. A. (2012). Apoptosis Dependent and Independent Functions of Caspases. Madame Curie Bioscience Database.

  • Lemke, T. L., Williams, D. A., Roche, V. F., & Zito, S. W. (2013). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.

  • ATCC. (n.d.). MTT Cell Proliferation Assay.

  • Clinical and Laboratory Standards Institute (CLSI). (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100.

  • Abcam. (n.d.). MTT assay protocol.

  • Aljamali, N. M. (2022). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 13(3), 485-492.

  • Kamal, A., et al. (2011). Synthesis, structure and conformational analysis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones and semicarbazones. Journal of Molecular Structure, 994(1-3), 246-253.

  • Hossain, M. S., et al. (2022). Recent Advancements in Bioactive Natural Products and Nanoparticle-Mediated Drug Delivery in Cancer Therapy. Molecules, 27(19), 6272.

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  • Wicha, J., et al. (2019). Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity. European Journal of Pharmaceutical Sciences, 137, 104975.

  • Cell Signaling Technology. (n.d.). Regulation of Apoptosis.

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  • Patsnap. (2023). How Alkyls Influence Medicinal Chemistry Developments?.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.